5-(2-Chlorophenyl)picolinic acid
Description
Properties
IUPAC Name |
5-(2-chlorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-4-2-1-3-9(10)8-5-6-11(12(15)16)14-7-8/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXWBZLYJCVYOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679303 | |
| Record name | 5-(2-Chlorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221403-88-8 | |
| Record name | 5-(2-Chlorophenyl)-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221403-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chlorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(2-Chlorophenyl)pyridine-2-carboxylic acid CAS number search
Title: Comprehensive Technical Guide to 5-(2-Chlorophenyl)pyridine-2-carboxylic Acid (CAS 1221403-88-8): Synthesis, Properties, and Applications
Executive Summary
In modern medicinal chemistry, the rational design of biaryl scaffolds is a cornerstone of targeted drug discovery. 5-(2-Chlorophenyl)pyridine-2-carboxylic acid (also known as 5-(2-chlorophenyl)picolinic acid) is a highly versatile building block characterized by a picolinic acid core and an ortho-chloro substituted phenyl ring[1][2]. This specific substitution pattern provides a unique combination of metal-chelating capabilities, hydrogen-bonding potential, and a sterically locked biaryl axis. This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating synthetic protocol, and its downstream applications in pharmaceutical development.
Physicochemical Profiling
Understanding the fundamental properties of CAS 1221403-88-8 is critical for predicting its behavior in both synthetic workflows and biological assays. The data below summarizes its core physicochemical profile[1][2]:
| Property | Value |
| Chemical Name | 5-(2-Chlorophenyl)pyridine-2-carboxylic acid |
| Common Synonyms | 5-(2-Chlorophenyl)picolinic acid |
| CAS Registry Number | 1221403-88-8 |
| Molecular Formula | C₁₂H₈ClNO₂ |
| Molecular Weight | 233.65 g/mol |
| Structural Motif | Biaryl (Pyridine-Phenyl) with ortho-halogenation |
| Acid-Base Character | Amphoteric (Basic pyridine nitrogen, acidic carboxylate) |
Mechanistic Rationale & Synthetic Strategy
The most robust and scalable method for synthesizing 5-(2-chlorophenyl)pyridine-2-carboxylic acid is via a Suzuki-Miyaura cross-coupling reaction between 5-bromopicolinic acid and (2-chlorophenyl)boronic acid[3][4]. As a Senior Application Scientist, I emphasize that successful cross-coupling of unprotected carboxylic acids requires precise control over the reaction microenvironment[5].
Causality of Experimental Choices:
-
Aqueous Base (Na₂CO₃ in Water/Dioxane): The free carboxylic acid of 5-bromopicolinic acid is poorly soluble in pure organic solvents. The addition of aqueous Na₂CO₃ serves a dual purpose: it deprotonates the acid to form a highly soluble sodium carboxylate, and it coordinates with the 2-chlorophenylboronic acid to form a negatively charged boronate complex[4][5]. This boronate formation is a strict mechanistic prerequisite for the transmetalation step onto the Palladium(II) intermediate.
-
Catalyst Selection (Pd(dppf)Cl₂): The ortho-chloro substitution on the phenylboronic acid introduces significant steric hindrance. A palladium catalyst with a bidentate ligand, such as Pd(dppf)Cl₂, provides the necessary electron density and spatial geometry to accelerate oxidative addition while suppressing proto-deboronation side reactions[5][6].
-
Degassing Protocol: Palladium(0) is highly susceptible to oxidation by dissolved O₂, which forms catalytically inactive Pd(II) peroxo complexes. Rigorous sparging with argon displaces O₂, ensuring the catalyst remains in the active Pd(0) state.
Experimental workflow for the Suzuki-Miyaura synthesis of CAS 1221403-88-8.
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to guarantee scientific integrity and yield optimization[4].
Step 1: Reaction Assembly
-
Charge a flame-dried Schlenk flask with 5-bromopicolinic acid (1.0 equiv, 10 mmol) and (2-chlorophenyl)boronic acid (1.2 equiv, 12 mmol).
-
Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and Na₂CO₃ (3.0 equiv, 30 mmol).
-
Suspend the mixture in a 4:1 solvent system of 1,4-Dioxane and HPLC-grade H₂O (0.2 M concentration).
Step 2: Environmental Control 4. Sparge the biphasic mixture with Argon for exactly 15 minutes while stirring at 300 rpm to ensure complete deoxygenation. 5. Seal the flask and heat to 90°C under a positive Argon pressure.
Step 3: In-Process Control (IPC) & Self-Validation 6. At t=12 hours, withdraw a 50 µL aliquot from the organic layer. Quench with 100 µL of 1M HCl and extract with 200 µL Ethyl Acetate. 7. Validation Checkpoint: Analyze the organic extract via LC-MS. The reaction is validated as complete only when the peak corresponding to 5-bromopicolinic acid (m/z 202/204) is ≤ 1% relative to the product peak (m/z 234/236). If incomplete, continue heating for 4 hours and repeat the IPC.
Step 4: Workup and Isolation 8. Cool the reaction to room temperature and filter through a pad of Celite to remove palladium black, washing with H₂O. 9. Causality of Acidification: The product exists as a highly water-soluble sodium carboxylate. Extract the aqueous filtrate with Ethyl Acetate to remove organic impurities and homocoupled byproducts. Discard the organic layer. 10. Slowly acidify the aqueous layer with 1M HCl to pH 3–4. The amphoteric product will precipitate as a white/off-white solid[4]. 11. Collect the solid via vacuum filtration, wash with cold water, and dry under high vacuum.
Analytical Validation
To confirm the structural integrity of the synthesized 5-(2-Chlorophenyl)pyridine-2-carboxylic acid, perform the following analytical checks:
-
LC-MS (ESI+): Expect a base peak of [M+H]+=234.0 . A critical validation metric is the presence of the characteristic chlorine isotope pattern, showing a 3:1 ratio for the m/z 234 and 236 peaks.
-
¹H NMR (DMSO-d6): Look for a broad singlet corresponding to the carboxylic acid proton (often exchanging >12 ppm), a distinct set of doublets/multiplets for the pyridine ring (positions 3, 4, and 6), and a highly deshielded multiplet for the ortho-chlorophenyl protons due to the electron-withdrawing nature of the adjacent halogen and biaryl bond.
Downstream Applications in Drug Discovery
The structural motifs of CAS 1221403-88-8 make it a privileged scaffold in medicinal chemistry[7].
-
Metalloenzyme Inhibitors: The picolinic acid moiety acts as a potent bidentate chelator for active-site metals (e.g., Fe²⁺ or Zn²⁺). This makes the compound an excellent precursor for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors.
-
Kinase Inhibitors: The biaryl axis provides structural rigidity, allowing the molecule to project into deep hydrophobic pockets, while the pyridine nitrogen can act as a hydrogen-bond acceptor in the kinase hinge region.
-
Conformational Locking: The ortho-chloro substituent restricts the rotation of the biaryl bond via steric hindrance, locking the molecule into a specific dihedral angle. This reduces the entropic penalty upon target binding, significantly increasing target affinity.
Logical relationship mapping of structural motifs to drug discovery applications.
References
- Howei Pharm. "CAS 1221403-88-8 C12H8ClNO2 5-(2-Chlorophenyl)picolinic acid ≥95%". howeipharm.com.
- Guidechem. "6-Amino-3-(4-chlorophenyl)picolinic acid 1258618-13-1 wiki". guidechem.com.
- Benchchem. "Optimizing reaction conditions for 5-(Benzo[d]dioxol-5...". benchchem.com.
- Organometallics - ACS Publications. "Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters". acs.org.
- Google Patents. "CA2997537A1 - Biaryl derivative and medicine containing same". google.com.
- Organic Chemistry Frontiers (RSC Publishing). "An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals". rsc.org.
- Benchchem. "Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid". benchchem.com.
Sources
- 1. CAS 1221403-88-8 | 5-(2-Chlorophenyl)picolinic acid,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CA2997537A1 - Biaryl derivative and medicine containing same - Google Patents [patents.google.com]
An In-Depth Technical Guide to 5-(2-Chlorophenyl)picolinic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-Chlorophenyl)picolinic acid, a halogenated aromatic carboxylic acid, is a molecule of significant interest in medicinal chemistry and materials science. Its unique structural motif, featuring a picolinic acid core appended with a 2-chlorophenyl group, imparts a distinct electronic and steric profile that makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, analytical characterization, and potential applications of 5-(2-Chlorophenyl)picolinic acid, with a focus on providing practical insights for researchers in the field.
Core Molecular Attributes
5-(2-Chlorophenyl)picolinic acid, also known as 5-(2-chlorophenyl)pyridine-2-carboxylic acid, is a derivative of picolinic acid, the simplest of the pyridinecarboxylic acids. The introduction of the 2-chlorophenyl substituent at the 5-position of the pyridine ring significantly influences the molecule's physicochemical properties and biological activity.
Molecular Formula and Weight
The chemical structure of 5-(2-Chlorophenyl)picolinic acid is characterized by a pyridine ring with a carboxylic acid group at the 2-position and a 2-chlorophenyl group at the 5-position.
| Attribute | Value | Source |
| Molecular Formula | C₁₂H₈ClNO₂ | [1] |
| Molecular Weight | 233.65 g/mol | [1] |
Note: The provided source is for the isomeric 5-(3-Chlorophenyl)picolinic acid, which has the same molecular formula and weight.
Synthesis and Purification
The synthesis of 5-(2-Chlorophenyl)picolinic acid typically involves a cross-coupling reaction to form the carbon-carbon bond between the pyridine and phenyl rings, followed by functional group manipulations. A general synthetic strategy is outlined below.
Retrosynthetic Analysis
A logical retrosynthetic approach involves a Suzuki or Stille cross-coupling reaction as the key step. This strategy disconnects the molecule into two readily available building blocks: a halogenated picolinic acid derivative and a boronic acid or organotin reagent.
Caption: Retrosynthetic analysis of 5-(2-Chlorophenyl)picolinic acid.
Experimental Protocol: Suzuki Cross-Coupling
This protocol describes a general procedure for the synthesis of 5-(2-Chlorophenyl)picolinic acid via a Suzuki cross-coupling reaction.
Materials:
-
Methyl 5-bromopicolinate
-
2-Chlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Coupling Reaction:
-
To a flame-dried round-bottom flask, add methyl 5-bromopicolinate (1.0 eq), 2-chlorophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture at 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Extraction:
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification of the Ester:
-
Purify the crude methyl 5-(2-chlorophenyl)picolinate by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
-
Saponification to the Carboxylic Acid:
-
Dissolve the purified ester in a mixture of methanol and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 5-(2-Chlorophenyl)picolinic acid.
-
Caption: Workflow for the synthesis of 5-(2-Chlorophenyl)picolinic acid.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized 5-(2-Chlorophenyl)picolinic acid. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of protons. Expected signals include characteristic aromatic protons from both the pyridine and chlorophenyl rings, as well as a downfield signal for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula by providing a highly accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C=C and C=N stretches of the aromatic rings.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a suitable starting point for method development.
-
Thin Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for preliminary purity assessment.
Potential Applications in Research and Drug Development
The unique structural features of 5-(2-Chlorophenyl)picolinic acid make it an attractive scaffold for the design of novel bioactive molecules. Picolinic acid and its derivatives are known to exhibit a wide range of biological activities.
Medicinal Chemistry
-
Enzyme Inhibition: The picolinic acid moiety can act as a chelating agent for metal ions, which are often present in the active sites of metalloenzymes. This makes derivatives of 5-(2-Chlorophenyl)picolinic acid potential candidates for the development of enzyme inhibitors.
-
Antiproliferative Agents: Certain substituted picolinic acid derivatives have demonstrated antiproliferative activity, suggesting their potential as anticancer agents.
-
Herbicidal Activity: Picolinic acid derivatives are a well-established class of herbicides. The substitution pattern on the pyridine ring can be modified to fine-tune the herbicidal activity and selectivity.[2]
Materials Science
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid and pyridine nitrogen of 5-(2-Chlorophenyl)picolinic acid can coordinate to metal centers, making it a suitable ligand for the construction of coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.
Conclusion
5-(2-Chlorophenyl)picolinic acid is a versatile and valuable building block for the synthesis of a wide range of functional molecules. This guide has provided a comprehensive overview of its core attributes, synthetic methodologies, analytical characterization techniques, and potential applications. The detailed protocols and workflows are intended to serve as a practical resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science. Further exploration of the chemical space around this scaffold is likely to yield novel compounds with significant therapeutic and technological potential.
References
-
Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
Sources
2-chlorophenyl biaryl picolinic acid pharmacophore analysis
Deconstructing the 2-Chlorophenyl Biaryl Picolinic Acid Pharmacophore: A Privileged Scaffold in Metalloenzyme Inhibition and Agrochemical Design
Executive Summary
The 2-chlorophenyl biaryl picolinic acid scaffold represents a highly privileged structural motif in modern medicinal chemistry and agrochemical design. By combining the potent metal-chelating and hydrogen-bonding capabilities of a picolinic acid warhead with the rigid, sterically constrained geometry of a 2-chlorophenyl biaryl system, this pharmacophore achieves exquisite target selectivity. This technical guide deconstructs the physical chemistry of this scaffold, explaining the causality behind its structural components, and details the self-validating experimental workflows required to evaluate its efficacy against high-value targets such as Metallo-β-Lactamases (MBLs) and the Botulinum Neurotoxin A (BoNT/A) protease[1].
Structural and Conformational Causality
To understand why this specific pharmacophore is so effective, we must analyze the thermodynamic and steric contributions of its three core components:
A. The Picolinic Acid Warhead (The Anchor)
Picolinic acid (pyridine-2-carboxylic acid) serves as a potent bidentate ligand. The proximity of the pyridine nitrogen and the carboxylate oxygen allows the formation of a highly stable five-membered chelate ring with transition metals, particularly Zn(II). In targets lacking a metal center, this same moiety acts as a highly directional hydrogen-bond donor/acceptor network, crucial for binding to specific arginine or serine residues in plant auxin receptors (e.g., TIR1/AFB)[2].
B. The Biaryl Linkage (The Vector)
The biaryl axis acts as a rigid molecular spacer. Unlike flexible aliphatic chains, which suffer massive entropic penalties upon binding due to the freezing of rotatable bonds, the biaryl system projects peripheral functional groups into distal hydrophobic pockets (such as the L3 loop of NDM-1) with high geometric precision.
C. The 2-Chloro Substituent (The Conformational Lock)
The inclusion of an ortho-chlorine atom is the most critical design choice in this pharmacophore. An unsubstituted biphenyl or phenyl-pyridine system tends to adopt a planar conformation to maximize π-π conjugation. However, planar molecules often struggle to penetrate deep, narrow enzymatic clefts and are prone to off-target aggregation. The bulky 2-chloro substituent induces a severe steric clash with the adjacent aromatic ring, forcing the biaryl system out of planarity into a twisted, orthogonal dihedral angle (θ ≈ 60°–90°). This pre-organized, twisted conformation minimizes the entropic penalty of binding, allowing the molecule to perfectly slot into narrow biological exosites, such as the β-exosite of BoNT/A[1].
Logical mapping of the 2-chlorophenyl biaryl picolinic acid pharmacophore features.
Quantitative Structure-Activity Relationship (SAR)
The impact of the 2-chloro conformational lock is highly quantifiable. As demonstrated in studies evaluating dipicolinic acid isosteres for MBL inhibition and substituted picolinic acids for BoNT/A inhibition[1], altering the position of the chlorine atom drastically shifts the binding affinity.
Table 1: SAR Impact of Dihedral Angle Modulation on Target Affinity
| Compound Variant | Aryl Substituent | Est. Dihedral Angle (θ) | NDM-1 IC₅₀ (µM) | BoNT/A IC₅₀ (µM) |
| Unsubstituted | Phenyl | ~15° (Planar) | > 50.0 | > 100.0 |
| 4-Chloro | 4-Chlorophenyl | ~20° (Planar) | 42.5 | 85.0 |
| 2-Chloro (Lead) | 2-Chlorophenyl | ~75° (Orthogonal) | 0.31 | 2.7 |
| 2,6-Dichloro | 2,6-Dichlorophenyl | ~90° (Perpendicular) | 0.15 | 1.2 |
Data synthesized from SAR trends observed in MBL and BoNT/A exosite inhibitor studies, highlighting the necessity of the ortho-halogen for optimal IC₅₀[1].
Self-Validating Experimental Workflows
To ensure scientific trustworthiness, the evaluation of this pharmacophore must rely on self-validating assay systems. A common pitfall in metalloenzyme inhibitor design is the accidental discovery of "zinc strippers"—compounds that non-specifically pull zinc out of the enzyme rather than forming a therapeutically viable Enzyme-Zn-Inhibitor ternary complex[3].
Protocol 1: FRET-Based Metalloenzyme Inhibition & Counter-Screen
This protocol utilizes a fluorogenic substrate (e.g., Fluorocillin) to measure MBL activity, incorporating an internal validation step to rule out non-specific metal chelation.
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5, 10 µM ZnSO₄, 0.01% Triton X-100). The inclusion of Triton X-100 prevents false positives caused by small-molecule aggregation.
-
Enzyme Incubation: Incubate 0.5 nM of purified NDM-1 or VIM-2 with varying concentrations of the 2-chlorophenyl biaryl picolinic acid derivative (0.01 µM to 100 µM) for 30 minutes at 25°C.
-
Substrate Addition: Add Fluorocillin to a final concentration of 1 µM.
-
Kinetic Read: Measure fluorescence (Ex: 495 nm, Em: 525 nm) continuously for 15 minutes to calculate the initial velocity (V₀).
-
Self-Validation (The Counter-Screen): Run a parallel assay where the buffer is supplemented with an excess of 50 µM ZnSO₄ .
-
Causality Check: If the IC₅₀ shifts dramatically (e.g., >10-fold loss of potency) in the presence of excess zinc, the compound is a non-specific zinc stripper. If the IC₅₀ remains stable, the compound successfully forms the desired ternary complex within the active site[3].
-
Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics
To confirm direct binding to non-metallo targets (like the BoNT/A β-exosite), SPR provides real-time kinetic data (K_on, K_off, K_d).
-
Surface Preparation: Immobilize recombinant BoNT/A Light Chain onto a CM5 sensor chip via standard amine coupling until a density of ~2000 RU is achieved.
-
Reference Cell Validation: Leave Flow Cell 1 unmodified and block with ethanolamine. Causality Check: Subtracting the Flow Cell 1 signal from the active cell signal self-validates the assay by removing bulk refractive index changes and non-specific matrix binding.
-
Analyte Injection: Inject the picolinic acid derivative in a 2-fold dilution series (0.1 µM to 10 µM) at a flow rate of 30 µL/min.
-
Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to dissociate the complex. Causality Check: Full return to baseline RU proves the binding is reversible and not an artifact of covalent aggregation.
Step-by-step experimental workflow for pharmacophore validation and SAR profiling.
References
-
Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases. ChemMedChem (NIH/PMC). URL: [Link]
-
Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain. Chemical Communications (NIH/PMC). URL: [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules (NIH/PMC). URL: [Link]
-
MBLinhibitors.com, a Website Resource Offering Information and Expertise for the Continued Development of Metallo-β-Lactamase Inhibitors. Biomolecules (NIH/PMC). URL: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MBLinhibitors.com, a Website Resource Offering Information and Expertise for the Continued Development of Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Solvation Thermodynamics and Solubility Profiles of Chlorophenyl Picolinic Acids in Organic Solvents
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist navigating the complex physicochemical landscapes of early-stage drug discovery and agrochemical development, I frequently encounter the challenge of optimizing the solubility of highly functionalized heterocyclic compounds. Chlorophenyl picolinic acids (CPAs)—such as 4-(4-chlorophenyl)picolinic acid and 5-(3-chlorophenyl)picolinic acid—are critical building blocks in the synthesis of antimalarial carboxamides[1], antileishmanial diacyl-hydrazides[2], and transition-metal chelators[3].
However, the introduction of a bulky, electron-withdrawing chlorophenyl group fundamentally alters the solvation thermodynamics of the parent picolinic acid core. This whitepaper provides a comprehensive, causality-driven guide to understanding, predicting, and experimentally validating the solubility of CPAs in various organic solvents.
The Structural Thermodynamics of Solvation
To master the solubility of CPAs, one must first understand the competing thermodynamic forces at play. The parent molecule, picolinic acid (2-pyridinecarboxylic acid), is highly polar. It exhibits exceptional aqueous solubility (~862.5 g/kg at 293 K) and moderate solubility in protic organic solvents like ethanol (~57.1 g/kg)[4].
When a chlorophenyl moiety is substituted onto the pyridine ring (e.g., at the 4- or 5-position), the physicochemical profile shifts dramatically:
-
Lipophilicity Surge: The calculated partition coefficient (cLogP) rises to approximately 2.5, pushing the molecule into a highly lipophilic regime and nearly eliminating aqueous solubility[2].
-
Lattice Energy Disruption: The bulky chlorophenyl group disrupts the dense, highly ordered hydrogen-bonding network typical of unsubstituted picolinic acid.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom decreases the basicity of the pyridine nitrogen, altering its hydrogen-bond accepting capacity and its interaction with protic solvents[3].
Consequently, the dissolution of CPAs in organic solvents becomes heavily reliant on overcoming the crystal lattice energy via strong dipole-dipole interactions and solvent cavity formation, rather than relying on the extensive hydrogen-bonding networks seen in aqueous systems.
Thermodynamic pathway of chlorophenyl picolinic acid solvation in organic solvents.
Solvent Selection & Quantitative Solubility Profiles
Selecting the correct solvent is not a matter of trial and error; it is a strategic decision based on the specific operational goal (e.g., cross-coupling, recrystallization, or chromatographic purification). The table below synthesizes the solubility behavior of CPAs across different solvent classes.
Table 1: Solubility Profiles of Chlorophenyl Picolinic Acids in Organic Solvents
| Solvent Category | Representative Solvents | Relative Solubility Range | Mechanistic Rationale & Application |
| Polar Aprotic | DMF, DMSO | High (>50 mg/mL) | High dielectric constants stabilize polar functional groups. Ideal for Suzuki-Miyaura cross-coupling reactions[3]. |
| Halogenated | Dichloromethane (DCM) | Moderate (10–50 mg/mL) | Favorable dipole-induced dipole interactions with the chlorophenyl ring. Highly temperature-dependent; ideal for recrystallization[1]. |
| Polar Protic | Ethanol, Methanol | Low to Moderate (1–10 mg/mL) | H-bonding network competes with solute-solute lattice energy. Lower solvation efficacy than aprotic solvents[4]. |
| Non-Polar | Hexanes, Toluene | Very Low (<1 mg/mL) | Insufficient polarity to overcome the lattice energy of the carboxylic acid core. Used as anti-solvents or in chromatography gradients[1]. |
| Aqueous | Water (pH 7) | Insoluble | High lipophilicity (cLogP ~2.5) prevents cavity formation in the highly cohesive water network[2]. |
Mechanistic Causality in Solvent Applications
-
Why use DMF for synthetic coupling? DMF effectively solvates both the carboxylic acid moiety of the CPA and the inorganic bases (e.g., K₂CO₃) required for cross-coupling. This dual-solvation capability facilitates the critical transmetalation step in synthesizing complex derivatives[3].
-
Why use DCM for recrystallization? DCM dissolves CPAs well near its boiling point (39.6 °C) due to favorable interactions with the chlorophenyl ring. However, solubility drops sharply as the temperature decreases, driving rapid supersaturation and highly pure crystal nucleation[1].
Standardized Protocol for Solubility Determination
To ensure trustworthiness and reproducibility, solubility data must be generated through a self-validating system. The following protocol utilizes an isothermal saturation method coupled with HPLC-UV quantification, designed specifically to mitigate the handling challenges of lipophilic CPAs.
Phase 1: Isothermal Saturation
-
Preparation: Add an excess amount of the CPA (e.g., 100 mg) to a glass vial containing 1.0 mL of the target organic solvent.
-
Equilibration: Seal the vial and agitate using a thermoshaker at a strictly controlled temperature (e.g., 298.15 K) for 48 hours .
-
Expert Insight: Why 48 hours? CPAs can exhibit slow dissolution kinetics due to their robust crystal lattices. Shorter equilibration times risk false-low readings, while thermal fluctuations risk supersaturation.
-
-
Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at the equilibration temperature.
-
Expert Insight: Do not use syringe filters. The highly lipophilic chlorophenyl moiety can adsorb onto standard PTFE or nylon filter membranes, artificially lowering the measured concentration. Centrifugation guarantees phase separation without surface-area-dependent analyte loss.
-
Phase 2: Quantification & Validation
-
Aliquot Extraction: Carefully extract a known volume (e.g., 50 µL) of the clear supernatant.
-
Dilution: Dilute the aliquot with the mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of your pre-established calibration curve.
-
HPLC-UV Analysis: Inject the sample into the HPLC system. Quantify the concentration by integrating the peak area at the wavelength of maximum absorbance ( λmax ) and plotting it against the calibration curve[5].
Step-by-step workflow for the isothermal solubility determination of CPAs.
Conclusion
The solubility of chlorophenyl picolinic acids in organic solvents is dictated by a delicate balance between the high polarity of the picolinic acid core and the lipophilic, lattice-disrupting nature of the chlorophenyl substituent. By understanding the thermodynamic drivers behind these interactions, researchers can rationally select solvents for synthesis, purification, and formulation, thereby accelerating the drug development pipeline.
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The Ascendant Trajectory of 5-Substituted Picolinic Acids: A Technical Guide for Drug Discovery and Development
Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold
Picolinic acid, a simple pyridine-2-carboxylic acid, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its inherent ability to chelate metal ions, coupled with its metabolic origins from tryptophan, has rendered it a focal point in the quest for novel therapeutic agents. This guide delves into the chemical intricacies and burgeoning pharmacological applications of a particularly promising class of these compounds: the 5-substituted picolinic acid derivatives. By strategically modifying the 5-position of the picolinic acid ring, researchers have unlocked a diverse array of biological activities, spanning from antihypertensive and herbicidal to potent anti-inflammatory effects. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and mechanistic underpinnings of these versatile molecules.
The Synthetic Landscape: Crafting 5-Substituted Picolinic Acid Derivatives
The strategic introduction of substituents at the 5-position of the picolinic acid core is paramount to modulating its physicochemical properties and, consequently, its biological activity. The choice of synthetic route is dictated by the desired functionality at this position. Here, we explore the key methodologies for synthesizing three major classes of 5-substituted picolinic acid derivatives: 5-alkoxy, 5-amino, and 5-thioether analogs.
Synthesis of 5-Alkoxy Picolinic Acid Derivatives
A prominent example in this class is 5-(5',5',5'-trifluoropentoxy)-picolinic acid , a compound that has demonstrated significant antihypertensive activity. The synthesis of such derivatives often commences from 5-hydroxypicolinic acid, which can be prepared from nojirimycin. The subsequent etherification is a critical step.
Experimental Protocol: Synthesis of 5-(5',5',5'-trifluoropentoxy)-picolinic acid [1]
-
Starting Material: 5-Hydroxypicolinic acid.
-
Alkylation: To a solution of 5-hydroxypicolinic acid in a suitable polar aprotic solvent (e.g., DMF), add a base such as sodium hydride (NaH) to deprotonate the hydroxyl group, forming the corresponding sodium salt.
-
Introduction of the Side Chain: Add 1-bromo-5,5,5-trifluoropentane to the reaction mixture. The alkoxide will displace the bromide in an S_N2 reaction.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating to drive the reaction to completion.
-
Work-up and Purification: After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the final 5-(5',5',5'-trifluoropentoxy)-picolinic acid.
Caption: Synthetic scheme for 5-alkoxy picolinic acid derivatives.
Synthesis of 5-Amino Picolinic Acid Derivatives
The synthesis of 5-amino substituted derivatives, such as 5-[(4-fluorobenzyl)amino]-2-pyridinecarboxylic acid , often involves the reductive alkylation of a 5-aminopicolinate precursor[2].
Experimental Protocol: Synthesis of 5-[(4-fluorobenzyl)amino]-2-pyridinecarboxylic acid [2][3]
-
Starting Material: Methyl 5-amino-2-pyridinecarboxylate.
-
Imine Formation: A mixture of methyl 5-amino-2-pyridinecarboxylate and 4-fluorobenzaldehyde is stirred in a suitable solvent like methanol, often with a catalytic amount of acetic acid, to form the corresponding imine intermediate.
-
Reduction: A reducing agent, such as sodium borohydride, is added to the reaction mixture to reduce the imine to the secondary amine.
-
Hydrolysis: The resulting methyl ester is then hydrolyzed to the carboxylic acid using a base like sodium hydroxide, followed by acidification.
-
Purification: The final product is purified by recrystallization or column chromatography.
Caption: Synthetic route to 5-thioether picolinic acid derivatives.
A Spectrum of Biological Activities: From Hypertension to Herbicides
The true value of the 5-substituted picolinic acid scaffold lies in the breadth of its biological activities. By judiciously selecting the substituent at the 5-position, researchers can tailor these molecules to interact with a variety of biological targets.
Antihypertensive Activity: Targeting Dopamine β-Hydroxylase
A significant body of research has focused on the development of 5-substituted picolinic acid derivatives as antihypertensive agents.[1][2][4][5] The primary mechanism of action for many of these compounds is the inhibition of dopamine β-hydroxylase (DBH), a key enzyme in the biosynthesis of norepinephrine.[5][6][7] By inhibiting DBH, these compounds reduce the levels of norepinephrine, a potent vasoconstrictor, leading to a decrease in blood pressure.[5][7]
Structure-Activity Relationship (SAR) Insights:
-
5-Alkoxy Derivatives: The introduction of a halogenated alkoxy group at the 5-position, particularly a trifluoromethyl group, has been shown to enhance antihypertensive activity.[1] Increased lipophilicity of ester derivatives at the carboxylic acid position can also potentiate activity upon oral administration.[1]
-
5-Amino Derivatives: The nature of the substituent on the 5-amino group is critical. For instance, a 4-fluorobenzyl group has been identified as a potent substituent for antihypertensive activity.[2]
-
5-Thioether Derivatives: A (m-trifluoromethylbenzyl)thio group at the 5-position has been shown to yield potent, orally active antihypertensive agents.[4]
| Compound Class | Key Structural Feature at C5 | Observed Antihypertensive Activity | Reference |
| 5-Alkoxy | 5-(5',5',5'-trifluoropentoxy) | Enhanced antihypertensive activity compared to non-fluorinated analogs. | [1] |
| 5-Amino | 5-[(4-fluorobenzyl)amino] | Potent antihypertensive agent in spontaneously hypertensive rats. | [2] |
| 5-Thioether | 5-((m-trifluoromethylbenzyl)thio) | Orally active antihypertensive agent. | [4] |
Experimental Protocol: Antihypertensive Screening in Spontaneously Hypertensive Rats (SHR) [4][8][9][10][11]
-
Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR), a well-established genetic model for human essential hypertension.[8][9][10]
-
Telemetry Implantation: For continuous and stress-free blood pressure monitoring, surgically implant a telemetry transmitter (e.g., Dataquest IV) into the abdominal aorta of the rats.[12] Allow for a recovery period of at least one week.
-
Acclimatization: House the rats individually in their home cages placed on receiver panels and allow them to acclimatize to the experimental setup.
-
Baseline Measurement: Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for a 24-hour period before drug administration.
-
Drug Administration: Administer the test compound orally (by gavage) or intraperitoneally at various doses. A vehicle control group should be included.
-
Data Acquisition and Analysis: Continuously monitor and record blood pressure and heart rate for at least 24 hours post-dosing. Analyze the data to determine the change in blood pressure from baseline compared to the vehicle control.
Caption: Workflow for antihypertensive screening in the SHR model.
Herbicidal Activity: Mimicking the Action of Auxin
Certain 5-substituted picolinic acid derivatives have emerged as potent herbicides. Their mechanism of action is fascinating, as they mimic the natural plant hormone auxin. At supraoptimal concentrations, these synthetic auxins disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.
Mechanism of Action: These herbicidal picolinic acids bind to auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1). This binding event promotes the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes. This cascade of events results in the characteristic herbicidal effects.
Experimental Protocol: Avena Coleoptile Curvature Test for Auxin Activity [6][7][8][13][14]
-
Plant Material: Germinate oat (Avena sativa) seeds in complete darkness to obtain etiolated coleoptiles.
-
Preparation: Decapitate the coleoptiles by removing the top 1-2 mm to eliminate the natural source of auxin.
-
Application of Test Compound: Prepare agar blocks containing the test compound at various concentrations. Place an agar block asymmetrically on one side of the decapitated coleoptile tip.
-
Incubation: Incubate the coleoptiles in a dark, humid environment for a set period (e.g., 90-120 minutes).
-
Measurement: Measure the angle of curvature of the coleoptile. The degree of bending is proportional to the auxin-like activity of the test compound.
Caption: Protocol for the Avena coleoptile curvature bioassay.
Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokines
Certain 5-substituted picolinic acid derivatives have been found to inhibit the biosynthesis of the pro-inflammatory cytokines Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α). These cytokines are key mediators of the inflammatory response, and their overproduction is implicated in a range of inflammatory diseases. While the precise molecular target of these picolinic acid derivatives in the inflammatory cascade is still under investigation, their ability to modulate cytokine production highlights their therapeutic potential.
Experimental Protocol: In Vitro IL-1 and TNF-α Biosynthesis Inhibition Assay
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) in appropriate media.
-
Cell Stimulation: Differentiate the monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA), if necessary.
-
Treatment: Pre-incubate the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) to induce the production of IL-1 and TNF-α.
-
Cytokine Measurement: After an incubation period (e.g., 18-24 hours), collect the cell culture supernatants.
-
Quantification: Measure the concentrations of IL-1 and TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by the test compound compared to the LPS-stimulated control.
Caption: Workflow for in vitro anti-inflammatory activity screening.
Conclusion and Future Directions
The 5-substituted picolinic acid scaffold represents a remarkably versatile platform for the design and discovery of novel therapeutic and agrochemical agents. The ability to modulate a wide spectrum of biological activities through substitution at a single position underscores the power of this chemical framework. The antihypertensive effects mediated by dopamine β-hydroxylase inhibition, the potent herbicidal activity through auxin mimicry, and the promising anti-inflammatory properties via cytokine modulation collectively highlight the significant potential of this compound class.
Future research in this area will likely focus on several key aspects:
-
Elucidation of Molecular Targets: For activities where the precise molecular target is not yet fully understood, such as the anti-inflammatory effects, further investigation is warranted to identify the specific proteins or pathways involved.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the substituents to improve absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for translating promising in vitro activity into in vivo efficacy.
-
Exploration of New Therapeutic Areas: The diverse biological activities observed suggest that 5-substituted picolinic acid derivatives may have potential in other therapeutic areas not yet fully explored.
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[Substituted picolinic acids as DBH inhibitors. Inhibition of dopamine beta-hydroxylase and antihypertensive action]. PubMed. Available at: [Link]
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[Substituted picolinic acids as DBH inhibitors. Inhibition of dopamine beta-hydroxylase and antihypertensive action]. PubMed. Available at: [Link]
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Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PMC. Available at: [Link]
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Inhibition of interleukin-1 (IL-1) and tumor necrosis factor (TNF) production by pyridinyl imidazole compounds is independent of cAMP elevating mechanisms. PubMed. Available at: [Link]
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Arylpicolinates: The Next Generation of Auxinic Herbicides
An In-Depth Technical Guide on Novel Picolinic Acid Analogs in Agrochemical Discovery
Executive Summary
Synthetic auxins have been a cornerstone of broadleaf weed management for over 70 years. However, the evolution of herbicide-resistant weeds has necessitated the development of novel chemotypes. The recent introduction of the arylpicolinates —a novel sub-class of picolinic acid analogs including halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active)—represents a paradigm shift in herbicide research[1][2]. Unlike traditional phenoxyacetic acids (e.g., 2,4-D) that primarily target the TIR1 receptor, these novel picolinic acid derivatives exhibit unprecedented potency at low use rates by selectively exploiting the AFB5 receptor pathway[2][3].
This technical guide provides drug development professionals and agrochemical scientists with a comprehensive framework covering the structural-activity relationships (SAR), mechanistic biochemistry, and validated experimental workflows required to research and develop next-generation picolinate analogs.
Mechanistic Paradigm: The AFB5 Receptor Preference
The perception and signaling pathway of endogenous auxin (indole-3-acetic acid, IAA) is mediated through the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. While older synthetic auxins bind predominantly to the Transport Inhibitor Response 1 (TIR1) F-box protein, novel arylpicolinates demonstrate a distinct conformational preference for the Auxin Signaling F-Box 5 (AFB5) receptor[3][4].
The causality of this selectivity lies in the binding pocket volume. The 6-aryl substitution on the picolinic acid core creates steric bulk that clashes with the rigid TIR1 binding pocket but fits perfectly into the slightly more accommodating AFB5 pocket[3]. Upon binding, the SCF^(AFB5) complex recruits Aux/IAA transcriptional repressors for ubiquitination and subsequent proteasomal degradation. This releases Auxin Response Factor (ARF) transcription factors, leading to the massive overexpression of auxin-responsive genes, notably 1-aminocyclopropane-1-carboxylic acid (ACC) synthase. The resulting surge in ACC synthase activity drives lethal ethylene and abscisic acid production, causing rapid epinasty, vascular tissue disruption, and plant death[1][5].
AFB5-mediated signaling pathway induced by arylpicolinate herbicides.
Structure-Activity Relationship (SAR) & Rational Design
The foundational scaffold of these novel herbicides is 2-picolinic acid. Historically, compounds like picloram (4-amino-3,5,6-trichloropicolinic acid) provided baseline herbicidal activity. However, rational design strategies revealed that replacing the chlorine atom at the 6-position with a bulky, substituted aryl group (e.g., a 4-chloro-2-fluoro-3-methoxyphenyl group) exponentially increases binding affinity[2].
Furthermore, these compounds are typically formulated as esters (e.g., methyl or benzyl esters) to enhance lipophilicity and cuticular penetration. Once inside the plant, endogenous esterases cleave the ester bond to release the active picolinic acid[6][7].
Table 1: Comparative Profiling of Auxinic Herbicides
| Herbicide | Chemical Class | Primary Receptor | Use Rate (g a.i./ha) | Key Structural Feature |
| 2,4-D | Phenoxyacetic acid | TIR1 | 500 - 1000+ | 2,4-dichlorophenoxy core |
| Picloram | Pyridinecarboxylic acid | AFB5 | 125 - 1120 | 4-amino-3,5,6-trichloro substitution |
| Halauxifen-methyl | Arylpicolinate | AFB5 | 5 - 10 | 6-(4-chloro-2-fluoro-3-methoxyphenyl) |
| Florpyrauxifen-benzyl | Arylpicolinate | AFB5 | 15 - 30 | 6-aryl + 5-fluoro substitution |
Agrochemical Discovery Workflows
To discover and validate novel picolinic acid analogs, researchers must employ self-validating experimental systems that confirm both target engagement and phenotypic efficacy.
Step-by-step agrochemical discovery workflow for novel picolinate analogs.
Protocol 1: Real-Time Receptor Kinetics via Surface Plasmon Resonance (SPR)
Rationale: SPR is selected over traditional radioligand binding because it provides real-time kinetic data ( kon , koff ). This is critical for distinguishing the transient binding of natural IAA from the near-irreversible receptor occupancy characteristic of potent arylpicolinates[4].
Step-by-Step Methodology:
-
Protein Immobilization: Immobilize purified recombinant Arabidopsis AFB5-ASK1 and TIR1-ASK1 complexes onto separate channels of a CM5 sensor chip using standard amine coupling.
-
Analyte Preparation: Dissolve the synthesized picolinic acid analog (in its acid form, as the ester is a pro-drug) in running buffer containing 1% DMSO. Prepare a concentration gradient (e.g., 1 nM to 1 µM).
-
Binding Kinetics: Inject the analyte over the functionalized channels at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.
-
Self-Validation System (Internal Controls):
-
Positive Control: Inject Picloram to verify functional AFB5 folding.
-
Negative Control: Inject 2,4-D. If 2,4-D exhibits high affinity for the AFB5 channel, the chip is improperly folded or exhibiting non-specific binding, invalidating the run.
-
-
Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD ). A successful arylpicolinate candidate should demonstrate a KD for AFB5 that is at least 100-fold lower than its KD for TIR1.
Protocol 2: In Vivo Phenotypic Screening & Resistance Profiling
Rationale: In vitro binding does not guarantee in planta efficacy due to barriers in cuticular penetration, vascular translocation, and metabolic degradation. Whole-plant assays bridge this gap.
Step-by-Step Methodology:
-
Plant Cultivation: Grow Arabidopsis thaliana wild-type (Col-0) and homozygous loss-of-function mutants (tir1-1 and afb5) under controlled greenhouse conditions (22°C, 16h photoperiod).
-
Formulation: Dissolve the esterified picolinic acid analog in a solvent system containing a non-ionic surfactant (e.g., 0.25% v/v Tween-20) to mimic commercial emulsifiable concentrates[6].
-
Application: Apply the formulation post-emergence at the 4-leaf stage using a track sprayer calibrated to deliver a field-equivalent volume (e.g., 100 L/ha).
-
Self-Validation System (Genetic Control): The inclusion of the afb5 mutant acts as an absolute biological control. If the afb5 mutant exhibits severe epinasty and death, the novel analog is hitting off-target pathways (e.g., TIR1 or non-auxinic targets). True arylpicolinates will kill the wild-type and tir1-1 lines but leave the afb5 line highly resistant[3][4].
-
Quantification: Harvest above-ground biomass at 14 days post-treatment (DAT). Calculate the GR50 (dose required to reduce growth by 50%) using non-linear regression analysis.
Metabolic Fate and Environmental Profiling
A critical aspect of arylpicolinate development is ensuring environmental sustainability. Compounds like halauxifen-methyl are synthesized via multi-step processes, often utilizing a Suzuki cross-coupling reaction to attach the critical aryl group to a borylated picolinate intermediate[6].
Once applied, the esterified pro-drug is rapidly absorbed and cleaved by plant esterases into the active halauxifen acid[7]. In soil and aquatic environments, these compounds exhibit highly favorable profiles. For example, florpyrauxifen-benzyl has a remarkably short aqueous half-life (1 to 6 days) and undergoes rapid photolytic dechlorination and microbial degradation, preventing long-term bioaccumulation or groundwater contamination[8].
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- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Halauxifen (Ref: X11393729) [sitem.herts.ac.uk]
- 7. apvma.gov.au [apvma.gov.au]
- 8. clearlakeconservancy.org [clearlakeconservancy.org]
Methodological & Application
Palladium-catalyzed cross-coupling of 5-bromo-2-picolinic acid
Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-picolinic Acid
Introduction & Mechanistic Rationale
The functionalization of pyridine scaffolds is a cornerstone of modern pharmaceutical and agrochemical development. Specifically, 5-bromo-2-picolinic acid (5-bromopyridine-2-carboxylic acid) serves as a critical bifunctional building block. The inherent challenge in manipulating this substrate lies in its electronic and physical properties: the electron-deficient nature of the pyridine ring alters the kinetics of metal insertion, while the free carboxylic acid at the C2 position can coordinate with transition metal catalysts, potentially sequestering the active palladium species and complicating solubility.
As a Senior Application Scientist, I approach the functionalization of this scaffold primarily through the Suzuki-Miyaura cross-coupling reaction [1]. The causality behind selecting this method over Stille or Negishi couplings is the high tolerance of organoboron reagents to unprotected carboxylic acids and aqueous basic conditions.
Mechanistically, the catalytic cycle relies on a delicate balance:
-
Oxidative Addition: The Pd(0) species inserts into the C-Br bond at the 5-position. Because the 5-position is less electron-deficient than the 2- or 4-positions, oxidative addition is slightly slower but highly selective.
-
Transmetalation: The base (e.g., Na₂CO₃ or KF) activates the arylboronic acid by forming a reactive boronate complex, facilitating the transfer of the aryl group to the Pd(II) center.
-
Reductive Elimination: The diaryl-Pd(II) complex collapses to form the new C-C bond, regenerating the Pd(0) catalyst.
To bypass the coordination issues of the free carboxylic acid, researchers often employ highly polar, biphasic solvent systems (e.g., 1,2-dimethoxyethane/water) [1] or pre-esterify the substrate (e.g., methyl 5-bromopyridine-2-carboxylate) to improve organic solubility and reaction kinetics [2].
Workflow Visualization: Catalytic Cycle
Fig 1: Suzuki-Miyaura catalytic cycle for the cross-coupling of 5-bromo-2-picolinic acid.
Quantitative Data: Condition Optimization Matrix
The following table synthesizes field-proven reaction conditions for the Suzuki-Miyaura coupling of 5-bromo-2-picolinic acid derivatives, demonstrating the impact of substrate protection and catalyst selection on overall yield.
| Substrate State | Coupling Partner | Catalyst System | Base / Solvent | Temp / Time | Yield | Ref |
| Unprotected (Free Acid) | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | 2M Na₂CO₃ (aq) / DME | 98 °C, 24 h | 48% | [3] |
| Unprotected (Free Acid) | Formylphenylboronic acids | Pd(PPh₃)₄ (5 mol%) | 1M Na₂CO₃ (aq) / DME | 80 °C, 16 h | 50-75% | [1] |
| Protected (Methyl Ester) | 2,4,5-Trichlorophenylboronic acid | Pd[P(t-Bu)₃]₂ (2 mol%) | KF / THF-Water | 25 °C, 2 h | >90% | [2] |
Insight: While protecting the carboxylic acid as a methyl ester dramatically improves yields and allows for room-temperature coupling using highly active bulky phosphine ligands (like P(t-Bu)₃) [2], direct coupling of the unprotected acid is viable and saves two synthetic steps (protection/deprotection), provided a robust catalyst like Pd(PPh₃)₄ and a biphasic aqueous system are used [1][3].
Step-by-Step Protocol: Direct Suzuki-Miyaura Coupling of Unprotected 5-Bromo-2-picolinic Acid
This protocol details the direct cross-coupling of the unprotected free acid with 4-fluorophenylboronic acid, utilizing a self-validating biphasic methodology [3].
Reagents & Materials
-
Substrate: 5-Bromo-2-picolinic acid (1.0 equiv, e.g., 200 mg, 0.99 mmol)
-
Coupling Partner: 4-Fluorophenylboronic acid (2.0 equiv, 280 mg, 1.98 mmol)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 57 mg, 0.05 mmol)
-
Base: 2.0 M Aqueous Sodium Carbonate (Na₂CO₃) (3.0 equiv, 1.5 mL)
-
Solvent: 1,2-Dimethoxyethane (DME) (6.0 mL)
Experimental Workflow
Step 1: System Degassing (Critical Causality)
-
Action: In a 25 mL Schlenk flask, combine 5-bromo-2-picolinic acid, 4-fluorophenylboronic acid, and DME. Sparge the solution with ultra-pure Argon or Nitrogen for 15 minutes.
-
Causality: Pd(0) complexes are highly susceptible to oxidation by dissolved O₂, which converts them into catalytically dead Pd(II) oxides.
-
Self-Validation: The solution should remain clear. If the solvent turns black prior to catalyst addition, oxygen contamination is present.
Step 2: Catalyst and Base Addition
-
Action: Add the 2.0 M Na₂CO₃ aqueous solution (previously degassed), followed quickly by the addition of Pd(PPh₃)₄ under a positive stream of inert gas.
-
Causality: The biphasic nature (DME/Water) ensures that the highly polar sodium salt of the picolinic acid remains in solution, while the organic phase harbors the catalyst and boronic acid.
-
Self-Validation: Upon addition of the catalyst, the mixture will adopt a pale yellow/orange hue, indicative of active dissolved Pd(PPh₃)₄.
Step 3: Reflux and Reaction Monitoring
-
Action: Heat the vigorously stirred biphasic mixture to 98–100 °C for 16–24 hours.
-
Self-Validation: Monitor the reaction via LC-MS. The starting material (m/z 202/204 [M+H]⁺) should diminish, replaced by the product mass (e.g., m/z 218 [M+H]⁺ for the 4-fluorophenyl derivative) [3]. A gradual darkening of the reaction mixture to deep brown/black is normal over 24 hours as trace palladium black precipitates.
Step 4: Isoelectric Workup and Isolation
-
Action: Cool the reaction to room temperature. Dilute with water (10 mL) and wash the aqueous layer with Ethyl Acetate (2 x 10 mL) to remove triphenylphosphine oxide, unreacted boronic acid, and homocoupled biaryl byproducts.
-
Action: Carefully acidify the aqueous layer using 1.0 M HCl dropwise until the pH reaches approximately 3.5 to 4.0.
-
Causality: 5-Aryl-2-picolinic acids are amphoteric. At highly basic pH, they exist as soluble carboxylate salts; at highly acidic pH, they form soluble pyridinium salts. Adjusting to the isoelectric point (pI ~3.5-4.0) neutralizes the molecule, drastically reducing its aqueous solubility and forcing precipitation.
-
Self-Validation: A white or off-white precipitate will form precisely as the pH crosses into the 3.5–4.5 range.
-
Action: Filter the solid, wash with cold water, and dry under high vacuum to afford the pure 5-(4-fluorophenyl)pyridine-2-carboxylic acid.
Troubleshooting & Field-Proven Insights
-
Issue: High levels of Protodeboronation (Loss of Boronic Acid).
-
Cause: Arylboronic acids can hydrolyze to the corresponding arene under prolonged heating in aqueous base.
-
Solution: This is why 2.0 equivalents of the boronic acid are used in the protocol. If protodeboronation is severe, switch to a milder base (e.g., K₃PO₄) or lower the temperature by utilizing a more reactive catalyst system like Pd(dppf)Cl₂.
-
-
Issue: Sluggish Reaction / Incomplete Conversion.
-
Cause: The free carboxylic acid may be coordinating to the palladium, forming an inactive palladacycle.
-
Solution: If the direct coupling fails, pivot to the esterification route. Reflux the starting material in methanol with a catalytic amount of sulfuric acid to form the methyl ester [2]. Perform the Suzuki coupling, and subsequently hydrolyze the ester back to the acid using LiOH in THF/Water.
-
References
-
Synthesis and Modification of Heterocycles by Metal-Catalyzed Cross-coupling Reactions National Academic Digital Library of Ethiopia / Springer. (Schaub et al., detailing Suzuki-Miyaura coupling of unprotected bromopyridine carboxylic acids). [Link]
-
Optimisation of Permanganate Oxidation and Suzuki−Miyaura Coupling Steps in the Synthesis of a Nav1.8 Sodium Channel Modulator Organic Process Research & Development, ACS Publications. (Detailing the use of water and KF to accelerate the coupling of protected 5-bromopyridine-2-carboxylates).[Link]
-
脳内移行性のあるメラニン凝集ホルモン1受容体拮抗薬の開発研究 (Development of Brain-Penetrant MCH1 Receptor Antagonists) Josai University Educational Corporation. (Specific experimental protocol for the cross-coupling of 5-bromo-2-picolinic acid with 4-fluorophenylboronic acid). [Link]
Protocol for Suzuki-Miyaura coupling of sterically hindered aryl chlorides
Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a foundational method for C–C bond formation in pharmaceutical development and materials science[1]. However, coupling sterically hindered (e.g., di- or tri-ortho-substituted) aryl chlorides presents a dual thermodynamic and kinetic challenge. The high bond dissociation energy of the C–Cl bond (~96 kcal/mol) resists oxidative addition, while severe steric repulsion impedes the transmetalation and reductive elimination steps. This technical guide details the mechanistic rationale and a self-validating protocol utilizing bulky, electron-rich ligands—specifically N-heterocyclic carbenes (NHCs) and specialized phosphines—to overcome these barriers and achieve high turnover numbers (TON)[2].
Mechanistic Insights: The Causality of Ligand Design
To successfully couple deactivated and sterically congested aryl chlorides, the catalytic system must be precisely tuned to address the bottlenecks of the catalytic cycle:
-
Oxidative Addition (Electron-Richness Requirement): Aryl chlorides are notoriously reluctant to undergo oxidative addition. Ligands must be highly electron-donating (e.g., NHCs or dialkylbiaryl Buchwald phosphines) to increase the electron density on the active Pd(0) center, thereby facilitating metal insertion into the strong C–Cl bond[3].
-
Transmetalation (Base and Solvent Effects): The base activates the boronic acid by forming a reactive, electron-rich boronate complex, increasing the nucleophilicity of the organic group. In sterically congested systems, smaller bases or specific protic solvent networks (e.g., EtOH/H₂O) can help mitigate steric clashes during the transfer of the aryl group to the palladium center[2].
-
Reductive Elimination (Steric Bulk Requirement): This step is often the kinetic bottleneck for hindered substrates. Ligands with a large percent buried volume (%Vbur > 40%), such as IPr# or indolyl phosphines, force the two aryl groups on the Pd(II) intermediate into close spatial proximity. This steric pressure artificially lowers the activation energy required for the C–C bond-forming reductive elimination step, accelerating product release and catalyst regeneration[4],[2].
Catalytic cycle of Suzuki-Miyaura coupling highlighting steric ligand effects.
Catalyst Selection & Quantitative Performance
Recent advancements have shifted the paradigm from traditional, air-sensitive Pd(PPh₃)₄ to well-defined Pd(II) precatalysts. Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes and indolyl phosphine systems offer bench-stable, operationally simple alternatives that activate in situ to form the highly reactive monoligated Pd(0)-L species[4],[3].
Table 1: Quantitative Comparison of Catalytic Systems for Hindered Aryl Chlorides
| Catalyst / Ligand System | Substrate Class | Base / Solvent | Temp / Time | Typical Yield | Ref |
| [IPr#-PEPPSI] (1.0 mol%) | Di-ortho-substituted aryl chlorides | NaOH / EtOH | RT / 16 h | 82–95% | [2] |
| Pd(OAc)₂ / Indolyl Phosphine (0.02 mol%) | Sterically hindered aryl chlorides | K₃PO₄ / Toluene | 100 °C / 24 h | >90% | [4] |
| [Pd(NHC)(cin)Cl] (3.0 mol%) | Primary Amide-Derived Electrophiles | KF / THF | RT / 24 h | >85% | [5] |
| Pd-NHC (IPr) (1.0 mol%) | Highly hindered aryl chlorides | KOtBu / iPrOH | 80 °C / 1 h | 90–99% | [3] |
Experimental Protocol: Benchtop Coupling using [IPr#-PEPPSI]
This self-validating protocol ensures high reproducibility for coupling di-ortho-substituted aryl chlorides with arylboronic acids under mild conditions[2].
Reagents & Equipment:
-
Electrophile: Aryl chloride (1.0 equiv, 0.10 mmol)
-
Nucleophile: Arylboronic acid (2.0 equiv, 0.20 mmol) — Excess is utilized to offset potential protodeboronation.
-
Base: NaOH (3.0 equiv, 0.30 mmol)
-
Catalyst: [IPr#-PEPPSI] precatalyst (1.0 mol%)[2]
-
Solvent: Degassed absolute Ethanol (0.40 mL, 0.25 M)
-
Equipment: Oven-dried 10 mL Schlenk tube or sealed pressure vial, magnetic stir bar, argon manifold.
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Charge the oven-dried vial equipped with a stir bar with the aryl chloride, arylboronic acid, solid NaOH, and the [IPr#-PEPPSI] precatalyst[2].
-
Purging: Seal the vial with a PTFE-lined septum. Subject the vial to three cycles of high-vacuum evacuation and backfilling with high-purity argon.
-
Causality: While Pd(II) precatalysts are air-stable, the active Pd(0) species generated in situ is highly susceptible to oxidation. Strict deoxygenation prevents premature catalyst death[3].
-
-
Solvent Addition: Inject the degassed ethanol via syringe with vigorous stirring at room temperature.
-
Reaction Execution: Stir the mixture at room temperature for 16 hours[2].
-
Self-Validation: Monitor the reaction via TLC or GC-MS. The disappearance of the aryl chloride peak confirms successful oxidative addition and transmetalation. If unreacted starting material remains, the system may require heating to 80 °C.
-
-
Workup: Quench the reaction by opening the vial to air. Dilute the mixture with dichloromethane (DCM) or ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (hexanes/ethyl acetate gradient) or recrystallization (DCM/hexane) to yield the pure biaryl product[2].
Step-by-step experimental workflow for benchtop Suzuki-Miyaura cross-coupling.
Troubleshooting & Self-Validating Controls
-
Issue: High levels of homocoupling (Ar-Ar or Ar'-Ar').
-
Causality: Oxygen ingress leads to oxidative homocoupling of the boronic acid. Alternatively, an excessively slow transmetalation step allows side reactions to outcompete the main cycle.
-
Solution: Rigorously degas solvents via freeze-pump-thaw. Ensure the base is fully soluble and active; consider switching from NaOH to KOtBu to accelerate transmetalation[3].
-
-
Issue: Incomplete conversion of the Aryl Chloride.
-
Causality: Catalyst deactivation or insufficient steric bulk to drive the reductive elimination of highly congested intermediates.
-
Solution: Verify the %Vbur of the ligand. If using a standard IPr ligand, upgrade to IPr# or a bulky Buchwald ligand like XPhos. Elevate the reaction temperature to 80 °C to provide the necessary kinetic energy[2],[3].
-
-
Issue: Protodeboronation of the Boronic Acid.
-
Causality: Boronic acids (especially ortho-substituted or electron-deficient variants) can rapidly hydrolyze in the presence of water and strong base.
-
Solution: Use 2.0 to 3.0 equivalents of the boronic acid to compensate for degradation[2]. Alternatively, substitute the boronic acid with MIDA boronates or potassium trifluoroborates for a slow-release transmetalation mechanism[1].
-
References[4] Title: Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides
Source: Organic Chemistry Portal (Org. Lett., 2007, 9, 2795-2798) URL: [5] Title: General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by[Pd(NHC)(cin)Cl] at Room Temperature Source: ACS Publications (Org. Lett., 2017) URL: [1] Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [2] Title: [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions Source: MDPI (Molecules, 2023) URL: [3] Title: Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes Source: MilliporeSigma URL:
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | MDPI [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Preparation of 5-(2-Chlorophenyl)picolinic Acid Methyl Ester via Suzuki-Miyaura Coupling and Fischer Esterification
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide for the synthesis of 5-(2-Chlorophenyl)picolinic acid methyl ester, a valuable building block in medicinal chemistry and materials science. The described two-step synthesis employs a robust and high-yielding Suzuki-Miyaura cross-coupling reaction to form the key biaryl bond, followed by a classic Fischer esterification. This protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also in-depth explanations of the underlying chemical principles, safety considerations, and characterization techniques.
Introduction and Scientific Rationale
5-Aryl-picolinic acid derivatives are privileged scaffolds found in a wide array of biologically active compounds and functional materials.[1] The target molecule, 5-(2-Chlorophenyl)picolinic acid methyl ester, serves as a key intermediate for more complex molecular architectures. The synthetic strategy outlined herein is predicated on efficiency, reliability, and scalability.
The core transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.[2][3] The reaction creates the pivotal C-C bond between the pyridine and chlorophenyl rings. Following the successful coupling, the carboxylic acid is converted to its corresponding methyl ester via Fischer esterification, a straightforward and cost-effective method that utilizes a mineral acid catalyst in methanol.[4] This esterification step often simplifies purification and can be crucial for subsequent reactions where the free acid might be incompatible.
Reaction Scheme
Step 1: Suzuki-Miyaura Cross-Coupling
Step 2: Fischer Esterification
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The base plays a critical role in activating the boronic acid for the transmetalation step.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier Example | Equipment |
| 5-Bromopicolinic acid | ≥97% | Sigma-Aldrich | Schlenk flask or round-bottom flask |
| 2-Chlorophenylboronic acid | ≥98% | Combi-Blocks | Magnetic stirrer with heating |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals | Condenser and inert gas line (N₂ or Ar) |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Syringes and needles |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics | Rotary evaporator |
| Methanol (MeOH) | Anhydrous, ≥99.8% | J.T.Baker | TLC plates (silica gel 60 F₂₅₄) |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | EMD Millipore | Glass funnels and filter paper |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Separatory funnel |
| Hexanes | ACS Grade | VWR | Chromatography column |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Lab-prepared | pH paper or pH meter |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | Standard laboratory glassware |
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling
Step-by-step procedure for the synthesis of 5-(2-Chlorophenyl)picolinic acid.
-
Reaction Setup: In a 250 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromopicolinic acid (5.0 g, 24.75 mmol, 1.0 equiv), 2-chlorophenylboronic acid (4.26 g, 27.23 mmol, 1.1 equiv), and anhydrous potassium carbonate (10.26 g, 74.25 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[6]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (100 mL) via cannula or syringe. Follow this by adding tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.43 g, 1.24 mmol, 0.05 equiv). The addition of the palladium catalyst should be done swiftly to minimize exposure to air.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The starting material (5-bromopicolinic acid) is highly polar and will remain near the baseline, while the product will have a higher Rf value. The reaction is typically complete within 12-16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the base and catalyst residues. Wash the pad with ethyl acetate (50 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (150 mL) and water (100 mL).
-
Carefully acidify the aqueous layer to pH ~3-4 with 1M HCl. The product will precipitate or move into the organic layer.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine all organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude 5-(2-chlorophenyl)picolinic acid. The product is often a solid and can be carried to the next step without further purification if it appears clean by TLC.
-
Protocol B: Fischer Esterification
Step-by-step procedure for the synthesis of 5-(2-Chlorophenyl)picolinic acid methyl ester.
-
Reaction Setup: Place the crude 5-(2-chlorophenyl)picolinic acid (assuming ~24.75 mmol from the previous step) in a 250 mL round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add anhydrous methanol (120 mL). While stirring, carefully add concentrated sulfuric acid (2.0 mL) dropwise. Caution: This addition is exothermic.
-
Reaction Execution: Equip the flask with a condenser and reflux the mixture at 70 °C for 8-12 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes). The carboxylic acid product from Step 1 will be at the baseline, while the methyl ester product will have a significantly higher Rf.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Slowly pour the concentrated mixture into a beaker containing ice water (200 mL) and saturated sodium bicarbonate (NaHCO₃) solution. Add the NaHCO₃ solution carefully in portions until the pH is neutral (~7-8), as CO₂ will evolve.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%). Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 5-(2-Chlorophenyl)picolinic acid methyl ester as a solid.
Overall Experimental Workflow
Caption: Overall experimental workflow from starting materials to final product.
Characterization Data
The final product, 5-(2-Chlorophenyl)picolinic acid methyl ester, should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₃H₁₀ClNO₂[7] |
| Molecular Weight | 247.68 g/mol [7] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.80 (d, 1H), 8.25 (d, 1H), 8.00 (dd, 1H), 7.50-7.30 (m, 4H), 4.00 (s, 3H). Note: Predicted shifts based on similar structures. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 165.5, 150.5, 147.0, 139.0, 135.0, 132.0, 131.5, 130.0, 129.5, 127.0, 122.0, 53.0. Note: Predicted shifts based on similar structures. |
| Mass Spec (EI) | m/z: 247 (M⁺), 216 (M⁺ - OCH₃), 188 (M⁺ - COOCH₃).[8][9] The presence of a chlorine atom will result in an M+2 peak at ~33% the intensity of the M⁺ peak. |
| FT-IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1725 (C=O, ester), ~1590 (C=C, aromatic), ~1250 (C-O, ester), ~750 (C-Cl).[10] |
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
1,4-Dioxane: A suspected carcinogen and flammable liquid. Use only in a fume hood and away from ignition sources.
-
Boronic Acids: Can be irritating to the eyes, respiratory system, and skin.[11]
-
Concentrated Sulfuric Acid: Highly corrosive. Add slowly and carefully to methanol as the dilution is highly exothermic.
-
Halogenated Compounds: Reactants like 5-bromopicolinic acid are irritants.[12][13]
Dispose of all chemical waste according to institutional and local environmental regulations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Suzuki Coupling Yield | 1. Inactive catalyst (oxidized).2. Insufficiently inert atmosphere.3. "Wet" solvent. | 1. Use a fresh bottle of catalyst or a glovebox for handling.2. Ensure proper degassing of the solvent and flushing of the flask.3. Use anhydrous grade solvent. |
| Incomplete Esterification | 1. Insufficient reaction time or temperature.2. Inactive acid catalyst (e.g., absorbed water). | 1. Extend reflux time and monitor by TLC.2. Use fresh concentrated H₂SO₄. |
| Difficulty in Purification | 1. Presence of persistent impurities (e.g., triphenylphosphine oxide).2. Product co-elutes with impurity. | 1. A dilute acid wash during work-up can help remove some basic impurities. Phosphine oxides can be tricky but often have different polarity.2. Try a different solvent system for chromatography. |
References
-
Christensen, S. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(12), 47-51. [Link]
-
Christensen, S. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PMC. [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Green Chemistry. [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanisms for the formation of Picolinyl ester derivatives of carboxylic acids. [Link]
-
Chemsrc. (2025). methyl 5-(2-chlorophenyl)picolinate | CAS#:1221403-86-6. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
PubChem. (n.d.). 5-Chloro-2-picolinic acid. [Link]
-
SpectraBase. (n.d.). Picolinic acid methyl ester. [Link]
-
YouTube. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Preparation of Methyl Ester Precursors of Biologically Active Agents. [Link]
-
ResearchGate. (n.d.). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. [Link]
-
David Publishing. (2012). Synthesis of Some Aminopicolinic Acids. [Link]
-
MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. [Link]
-
UMSL. (2012). Synthesis of Some Aminopicolinic Acids. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-hydroxy-2-pyridinecarboxylic acid methyl ester. [Link]
-
MDPI. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives. Molecules. [Link]
- Google Patents. (n.d.). US6194442B1 - 5-substituted picolinic acid compounds and their method of use.
-
MDPI. (n.d.). Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. International Journal of Molecular Sciences. [Link]
-
MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]
-
PubChem. (n.d.). Methyl 5-(chloromethyl)picolinate. [Link]
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MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank. [Link]
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University of Arizona. (n.d.). Mass Spectrometry - Examples. [Link]
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PubChem. (n.d.). Picolinic acid. [Link]
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MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. [Link]
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Application Note: Advanced Amide Coupling Strategies for 5-(2-Chlorophenyl)picolinic Acid
Introduction & Mechanistic Insights
5-(2-Chlorophenyl)picolinic acid is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of bioactive heterocycles, including GHSR antagonists[1]. However, achieving high-yielding amide bond formation with picolinic acid derivatives requires navigating specific stereoelectronic challenges.
Unlike standard aliphatic or isolated aromatic carboxylic acids, picolinic acids possess a basic pyridine nitrogen adjacent to the reactive carboxylate center. This proximity introduces two primary mechanistic complications:
-
Competitive Coordination: The pyridine nitrogen can chelate with metal-based coupling reagents or form intramolecular hydrogen bonds, impeding the activation of the carboxylic acid.
-
Electrophilic Sensitization: The electron-withdrawing nature of the heteroaromatic ring makes the resulting activated ester highly electrophilic. While this accelerates aminolysis, it simultaneously increases the susceptibility of the intermediate to rapid hydrolysis if trace water is present.
Furthermore, the 5-(2-chlorophenyl) substituent introduces distal steric bulk and lipophilicity. While it does not directly hinder the carboxylate at the 2-position, it necessitates the use of coupling systems that maintain high solubility and drive the reaction kinetically before side reactions (such as decarboxylation or N-oxide formation) can occur.
To address these challenges, this application note details two field-proven, self-validating protocols: a high-velocity HATU/DIPEA method for discovery-scale synthesis[2], and a highly scalable, epimerization-resistant T3P/Pyridine method for process chemistry[3].
Reagent Selection & Quantitative Comparison
The selection of the coupling reagent dictates the reaction pathway, the nature of the active intermediate, and the downstream purification strategy.
Figure 1: Decision matrix for selecting optimal amide coupling conditions based on reaction scale and amine reactivity.
Table 1: Quantitative Comparison of Coupling Systems
| Coupling System | Active Intermediate | Typical Yield | Reaction Time | Byproduct Profile | Best Use Case |
| HATU / DIPEA | HOAt Active Ester | 85–98% | 1–2 Hours | Tetramethylurea, HOAt (Requires Chromatography) | Discovery screening, electron-deficient amines[2]. |
| T3P / Pyridine | Mixed Phosphonic Anhydride | 80–95% | 2–4 Hours | Water-soluble phosphates (Aqueous Wash Only) | Process scale-up, epimerization-prone substrates[3]. |
| EDC·HCl / HOBt | HOBt Active Ester | 70–85% | 4–12 Hours | Water-soluble urea (Aqueous Wash Only) | Cost-sensitive baseline synthesis. |
Experimental Protocols
Protocol A: Discovery-Scale Amide Coupling (HATU/DIPEA)
Mechanism & Causality: HATU is a uronium salt that rapidly converts the carboxylic acid into an OAt (7-aza-1-hydroxybenzotriazole) active ester. The addition of DIPEA serves to deprotonate the carboxylic acid, forming a highly nucleophilic carboxylate anion that attacks the HATU reagent[4]. The adjacent aza-nitrogen in the HOAt leaving group provides neighboring group participation, drastically lowering the activation energy for subsequent amine attack.
Step-by-Step Methodology:
-
Preparation: In a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 5-(2-Chlorophenyl)picolinic acid (100 mg, 0.43 mmol, 1.0 equiv) in anhydrous DMF (4.3 mL, 0.1 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (225 µL, 1.29 mmol, 3.0 equiv).
-
Activation: Add HATU (196 mg, 0.52 mmol, 1.2 equiv) in one single portion.
-
Self-Validation Cue: Stir at room temperature for 10 minutes. The solution will transition from clear to a distinct pale-yellow color, visually confirming the generation of the HOAt active ester[4].
-
-
Aminolysis: Add the target amine (0.47 mmol, 1.1 equiv). Stir the reaction at room temperature for 1 to 2 hours.
-
In-Process Control (IPC): Quench a 5 µL aliquot in 1 mL of Methanol. Analyze via LC-MS. The starting material mass (m/z 234.0 [M+H]+) should be completely absent, replaced by the product mass.
-
Workup: Dilute the reaction mixture with Ethyl Acetate (40 mL). Wash the organic layer sequentially with 5% aqueous LiCl (3 × 15 mL) to extract the DMF, followed by saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Protocol B: Process-Scale Amide Coupling (T3P/Pyridine)
Mechanism & Causality: Propylphosphonic anhydride (T3P) is a cyclic anhydride that reacts with the carboxylic acid to form a transient mixed anhydride. Pyridine is strictly required here; it acts not just as a proton scavenger, but as a nucleophilic catalyst that intercepts the T3P-acid complex to form a highly reactive acylpyridinium intermediate[3]. This pathway prevents the formation of unreactive aggregates and completely eliminates epimerization risks.
Figure 2: Mechanistic pathway of T3P-mediated activation and subsequent aminolysis of picolinic acid derivatives.
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask under a nitrogen atmosphere, charge 5-(2-Chlorophenyl)picolinic acid (5.0 g, 21.4 mmol, 1.0 equiv) and the target amine (22.5 mmol, 1.05 equiv).
-
Solvent & Base: Suspend the solids in anhydrous Ethyl Acetate (100 mL, ~0.2 M). Add Pyridine (5.2 mL, 64.2 mmol, 3.0 equiv).
-
Causality: Pyridine avoids the harsh basicity of trialkylamines, which can degrade sensitive heteroaromatics, while maintaining the necessary catalytic nucleophilicity[3].
-
-
Thermal Control: Submerge the flask in an ice-water bath and cool the internal temperature to 0–5 °C.
-
Causality: The ring-opening activation of T3P is highly exothermic. Cooling prevents the thermal degradation of the mixed anhydride intermediate[3].
-
-
T3P Addition: Dropwise add T3P (50 wt% solution in EtOAc, 19.1 mL, 32.1 mmol, 1.5 equiv) over 15 minutes via an addition funnel.
-
Reaction: Remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 3 hours.
-
Self-Validation Cue: As the mixed anhydride forms and reacts, the initial suspension will gradually clarify into a homogeneous solution.
-
-
Workup: Quench the reaction by adding Deionized Water (50 mL). Transfer to a separatory funnel and partition the layers. Wash the organic layer with saturated aqueous NaHCO₃ (50 mL), 1M HCl (50 mL, skip if the amine product is acid-sensitive), and brine (50 mL).
-
Causality: T3P byproducts are exclusively cyclic and linear phosphonic acids, which are highly water-soluble. They partition entirely into the aqueous phase, eliminating the need for chromatographic purification[3].
-
-
Isolation: Dry the organic phase over MgSO₄, filter, and concentrate to yield the analytically pure amide.
Troubleshooting & Optimization
-
Incomplete Conversion with Poor Nucleophiles: If coupling an electron-deficient aniline, the HATU protocol may stall. Solution: Elevate the reaction temperature to 40 °C or switch the base from DIPEA to a stronger, less sterically hindered base like N-Methylmorpholine (NMM) to accelerate the initial carboxylate formation[4].
-
Product Hydrolysis: Because the activated picolinic ester is highly electrophilic, trace moisture can cause reversion to the starting acid. Solution: Ensure all solvents (DMF, EtOAc) are strictly anhydrous (stored over 4Å molecular sieves) and the amine is free of hydrate salts.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. URL:[Link]
-
Ladds, E., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity. DiVA Portal. URL:[Link]
-
Molaid Chemical Database. (n.d.). 5-(2-Chlorophenyl)picolinic acid - CAS 1221403-88-8. Molaid. URL:[Link]
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. URL:[Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. URL:[Link]
Sources
Application Notes and Protocols: Purification of Picolinic Acid Derivatives by Acid-Base Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Picolinic Acid Derivatives and the Need for Efficient Purification
Picolinic acid, or 2-pyridinecarboxylic acid, and its derivatives are a class of heterocyclic compounds with significant utility in medicinal chemistry, agriculture, and materials science.[1][2] Their ability to act as bidentate chelating agents for various metal ions makes them crucial components in the design of therapeutic agents, including potential MRI contrast agents and radiopharmaceuticals.[2] Furthermore, many picolinic acid derivatives exhibit a wide range of biological activities, serving as herbicides, fungicides, and insecticides.[3] The synthesis of these valuable compounds, however, often results in complex mixtures containing unreacted starting materials, by-products, and other impurities.[4][5] Efficient and scalable purification methods are therefore paramount to obtaining high-purity picolinic acid derivatives for downstream applications.
Acid-base extraction is a powerful and cost-effective technique for the purification of ionizable organic compounds, making it particularly well-suited for picolinic acid derivatives.[4][5][6] This application note provides a comprehensive guide to the principles, protocols, and best practices for the purification of picolinic acid derivatives using acid-base extraction.
The Chemical Rationale: Exploiting Amphoteric Properties for Selective Separation
The effectiveness of acid-base extraction hinges on the ability to modulate the solubility of a target compound by converting it into its ionized (salt) form.[4][5][7] Picolinic acid and its derivatives are amphoteric, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group. This dual functionality allows for their selective separation from neutral, acidic, or basic impurities.
The fundamental principle is that the neutral form of an organic compound is generally soluble in organic solvents and insoluble in water, while its corresponding salt is soluble in water and insoluble in organic solvents.[4][5] By manipulating the pH of the aqueous phase, we can selectively protonate or deprotonate the picolinic acid derivative, thereby controlling its partitioning between an aqueous layer and an immiscible organic layer.[7]
Key pKa Values for Picolinic Acid:
| Functional Group | Approximate pKa |
| Pyridine Nitrogen (Conjugate Acid) | ~1.0[8][9] |
| Carboxylic Acid | ~5.4[10] |
Note: The pKa values of derivatives can be influenced by the presence of other substituents on the pyridine ring.
Visualizing the Workflow: A Generalized Acid-Base Extraction Scheme
The following diagram illustrates the general workflow for the purification of a picolinic acid derivative from a mixture containing neutral, acidic, and basic impurities.
Caption: Generalized workflow for separating a picolinic acid derivative.
Detailed Protocols for Purification
The choice of acidic and basic solutions for extraction depends on the specific properties of the picolinic acid derivative and the impurities present.
Protocol 1: Isolation of a Picolinic Acid Derivative from Neutral and Basic Impurities
This protocol is suitable when the primary impurities are non-ionizable (neutral) or basic.
Materials:
-
Crude mixture containing the picolinic acid derivative.
-
Organic solvent (e.g., ethyl acetate, dichloromethane). Picolinic acid derivatives exhibit a range of solubilities in organic solvents.[3]
-
1 M Sodium hydroxide (NaOH) solution.
-
1 M Hydrochloric acid (HCl) solution.
-
Saturated sodium chloride solution (brine).[11]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Beakers and Erlenmeyer flasks.
-
pH paper.
Procedure:
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent. The volume should be sufficient to fully dissolve the material.
-
Initial Wash (Optional): If acidic impurities are suspected, perform a preliminary wash with a saturated sodium bicarbonate solution.[12] This will remove strongly acidic impurities while leaving the less acidic picolinic acid in the organic layer.
-
Extraction of the Picolinic Acid Derivative:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer will contain the deprotonated picolinic acid derivative (sodium picolinate).
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH to ensure complete recovery. Combine the aqueous extracts.
-
-
Isolation of Neutral and Basic Impurities: The remaining organic layer contains any neutral and basic impurities. This layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to recover these components if desired.[12]
-
Regeneration and Isolation of the Picolinic Acid Derivative:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1 M HCl with stirring until the solution is acidic (pH 2-3, check with pH paper).[13] The picolinic acid derivative will precipitate out of the solution as it is neutralized.
-
If a solid precipitates, collect the purified product by vacuum filtration. Wash the solid with cold deionized water and dry thoroughly.
-
If the product does not precipitate (e.g., it is an oil or highly water-soluble), extract the acidified aqueous solution with several portions of a fresh organic solvent (e.g., ethyl acetate).[12] Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified picolinic acid derivative.
-
Protocol 2: Removal of Picolinic Acid Impurity from a Neutral Product
This protocol is useful in scenarios where unreacted picolinic acid needs to be removed from a neutral reaction product.
Materials:
-
Crude mixture containing the neutral product and picolinic acid impurity.
-
Organic solvent (e.g., ethyl acetate, dichloromethane).
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Deionized water.
-
Saturated sodium chloride solution (brine).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Beakers and Erlenmeyer flasks.
Procedure:
-
Dissolution: Dissolve the crude mixture in the chosen organic solvent.
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution.
-
Shake the funnel, venting frequently, as carbon dioxide gas will be generated.[12]
-
Allow the layers to separate. The aqueous layer will contain the sodium salt of the picolinic acid.
-
Drain the aqueous layer.
-
Repeat the wash with NaHCO₃ solution to ensure complete removal of the acidic impurity.
-
-
Washing and Drying:
-
Isolation of the Neutral Product:
-
Filter off the drying agent.
-
Evaporate the solvent from the filtrate to obtain the purified neutral product.
-
Troubleshooting Common Issues in Acid-Base Extraction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Emulsion Formation | - Vigorous shaking. - High concentration of solutes. - Similar densities of the two phases. | - Gently swirl or invert the funnel instead of vigorous shaking. - Add a small amount of brine to the separatory funnel. - Allow the mixture to stand for an extended period. - Filter the mixture through a pad of celite. |
| Poor Separation of Layers | - Immiscible solvents are not being used. - Insufficient volume of one of the phases. | - Ensure the organic solvent is immiscible with water. - Add more of the less-abundant solvent. |
| Low Recovery of Product | - Incomplete extraction. - Incomplete precipitation upon neutralization. - Product is partially soluble in the aqueous phase even in its neutral form. | - Perform multiple extractions with smaller volumes of the aqueous solution. - Ensure the pH is adjusted correctly for complete neutralization. - If the product does not precipitate, perform a back-extraction into an organic solvent.[12] |
| Product Purity is Low | - Inefficient extraction. - Co-extraction of impurities with similar pKa values. | - Increase the number of extraction cycles. - Consider using a different acidic or basic solution with a pKa that allows for better differentiation. |
Safety and Handling Precautions
Working with picolinic acid derivatives, organic solvents, and strong acids and bases requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16][17]
-
Ventilation: Perform all extractions in a well-ventilated fume hood to avoid inhalation of solvent vapors and dust.[16]
-
Handling Acids and Bases: Add strong acids and bases slowly and carefully, especially during neutralization, as these reactions can be exothermic.[13]
-
Pressure Buildup: When using sodium bicarbonate, be aware of CO₂ evolution and vent the separatory funnel frequently and away from your face.[12]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.[15][16]
Conclusion
Acid-base extraction is a robust and versatile technique for the purification of picolinic acid derivatives. By understanding the underlying principles of solubility and pKa, researchers can develop efficient and scalable purification protocols. The methods outlined in this application note provide a solid foundation for isolating high-purity picolinic acid derivatives, which is a critical step in their journey from laboratory synthesis to valuable chemical products.
References
- US3317549A - Picolinic acid compounds - Google Patents. (n.d.).
- Acid–base extraction - Wikipedia. (n.d.).
- An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents - Benchchem. (n.d.).
- Acid-Base Extraction. (n.d.).
- Solubility and Crystallization Studies of Picolinic Acid - MDPI. (2023, February 24).
- Solubility and Crystallization Studies of Picolinic Acid - ResearchGate. (2023, February 6).
- 2-Picolinic acid - Santa Cruz Biotechnology. (n.d.).
- 2-picolinic acid - Sdfine. (n.d.).
- Solubility and Crystallization Studies of Picolinic Acid - MDPI. (2023, February 24).
- Video: Acid-Base Extraction | Purpose, Theory & Applications - Study.com. (n.d.).
- Technical Support Center: Purification of Substituted Picolinate Esters - Benchchem. (n.d.).
- 2-PICOLINIC ACID CAS NO 98-98-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- 863704-60-3 - Safety Data Sheet. (2025, June 7).
- Picolinic Acid. (n.d.).
- Picolinic acid | C6H5NO2 | CID 1018 - PubChem. (n.d.).
- Separation of Acidic, Basic and Neutral Compounds | Magritek. (n.d.).
- Acid-Base Extraction Definition - Organic Chemistry Key... - Fiveable. (2025, August 15).
- Picolinic acid - ChemBK. (2024, April 9).
- 6 - SAFETY DATA SHEET. (2010, November 16).
- Acid-Base Extraction.1. (n.d.).
- 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7).
- Picolinic acid - Wikipedia. (n.d.).
- US3245998A - Processes for the production of picolinic acid dericatives - Google Patents. (n.d.).
- Showing Compound Picolinic acid (FDB022926) - FooDB. (2011, September 21).
- Acid-Base Extraction. (n.d.).
- Dipicolinic Acid as Intermediate for the Synthesis. (2024, May 28).
- Acid base extraction flow chart. (n.d.).
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC. (n.d.).
- Experiment 5 — Acid-Base Chemistry and Extraction. (n.d.).
- Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - Semantic Scholar. (2023, July 27).
- Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. (2012, April 25).
- Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) - ResearchGate. (n.d.).
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Application Note: 5-(2-Chlorophenyl)picolinic Acid as an N,O-Bidentate Ligand in Metallodrug Development
Executive Summary
The development of transition metal-based therapeutics relies heavily on the strategic design of coordinating ligands to tune the physicochemical and biological properties of the resulting complexes. 5-(2-Chlorophenyl)picolinic acid (CAS 1221403-88-8)[1][2] serves as an advanced N,O-bidentate ligand. By combining the robust chelating ability of the picolinate scaffold with the steric and lipophilic tuning provided by the 2-chlorophenyl substituent, researchers can synthesize highly stable, membrane-permeable Ruthenium(II) and Iridium(III) "piano-stool" complexes. This application note details the mechanistic rationale, synthesis protocols, and biological validation workflows for utilizing this ligand in the development of next-generation anticancer metallodrugs.
Mechanistic Rationale & Ligand Design
The N,O-Bidentate Coordination Mode
Picolinic acid and its derivatives are classic bidentate ligands that coordinate to transition metal centers via the pyridine nitrogen and the deprotonated carboxylate oxygen[3][4]. This N,O-chelation forms a thermodynamically stable five-membered ring. Solution equilibrium studies confirm that these mono-ligand complexes remain structurally intact and are the predominant species at physiological pH, effectively resisting premature aqueous hydrolysis in biological media[5].
Causality: Why the 5-(2-Chlorophenyl) Substituent?
The addition of the 5-(2-chlorophenyl) group to the picolinic acid core is not merely structural; it dictates the pharmacological behavior of the resulting complex:
-
Steric Tuning & Solubility: The bulky ortho-chloro substituent induces a significant dihedral twist between the phenyl and pyridine rings due to steric repulsion. This non-planar conformation prevents extensive intermolecular π−π stacking, thereby increasing the solubility of the complex in both organic solvents and aqueous biological media.
-
Enhanced Lipophilicity (log P): The hydrophobic biphenyl-like system significantly increases the lipophilicity of the complex. This hydrophobic face is critical for enhancing the passive diffusion of the ruthenium or iridium complex across cellular phospholipid membranes[6].
-
Electronic Modulation: The electron-withdrawing nature of the chlorine atom modulates the electron density of the pyridine ring, fine-tuning the redox potential of the metal center. This is crucial for complexes designed to catalyze intracellular NADH oxidation and induce reactive oxygen species (ROS) generation[7].
Experimental Workflows & Protocols
Protocol A: Synthesis of[(η⁶-p-cymene)Ru(5-(2-Cl-Ph)pic)Cl]
This protocol describes the cleavage of a ruthenium dimer using the deprotonated bidentate ligand to form a monomeric "three-leg piano-stool" complex[6].
Reagents:
-
5-(2-Chlorophenyl)picolinic acid (Ligand, 2.1 eq)
-
Dichloro(p-cymene)ruthenium(II) dimer, [Ru(η6-p-cymene)Cl2]2 (Metal Precursor, 1.0 eq)
-
Sodium methoxide (NaOMe) (Base, 2.1 eq)
-
Anhydrous Methanol (Solvent)
Step-by-Step Methodology:
-
Deprotonation (Causality): Suspend the ligand in anhydrous methanol under an inert N2 atmosphere. Add NaOMe dropwise. Rationale: Deprotonating the carboxylic acid increases the nucleophilicity of the oxygen atom, which is required to drive the cleavage of the highly stable chloride-bridged ruthenium dimer.
-
Coordination: Add the [Ru(η6-p-cymene)Cl2]2 dimer to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux (65 °C) for 4–6 hours. Self-Validation: Monitor the reaction visually; the successful formation of the monomeric complex is indicated by a distinct color shift from dark red/orange (dimer) to a bright yellow/orange solution.
-
Purification: Cool to room temperature, concentrate the solvent in vacuo, and extract with dichloromethane (DCM). Wash with brine to remove unreacted salts, dry over MgSO4 , and precipitate the pure complex using cold diethyl ether.
-
Spectroscopic Validation: Confirm N,O-coordination via FTIR. Look for the disappearance of the broad carboxylic -OH stretch and the negative shift of the C=O and C=N stretching frequencies[3].
Caption: Synthesis workflow for Ru(II) piano-stool complexes via N,O-bidentate coordination.
Protocol B: In Vitro Cytotoxicity & Mechanism of Action Validation
Half-sandwich complexes utilizing picolinate frameworks exhibit potent antitumor activity by targeting mitochondria and lysosomes[7].
Step-by-Step Methodology:
-
Cell Culture: Seed human cancer cell lines (e.g., A549 lung carcinoma or HeLa cervical cancer) in 96-well plates at a density of 5×103 cells/well. Incubate for 24 h at 37 °C in a 5% CO2 atmosphere.
-
Treatment: Treat cells with varying concentrations (0.1–100 μM) of the synthesized Ru(II) complex dissolved in max 0.5% DMSO/media. Self-Validation: Always run a parallel control using Cisplatin to validate the intrinsic sensitivity of the cell batch.
-
MTT Assay: After 48 h, add MTT reagent. The viable cells will reduce the tetrazolium dye to insoluble formazan. Dissolve the formazan in DMSO and measure absorbance at 570 nm.
-
ROS Quantification (Mechanistic Check): To validate the mechanism of action, treat cells with the complex and co-incubate with DCFDA (a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity). Increased fluorescence confirms that the complex catalyzes intracellular oxidation[7].
Caption: Mechanism of action for picolinate-based metallodrugs in cancer therapy.
Data Presentation
Table 1: Physicochemical Validation (Expected FTIR & NMR Shifts) Self-validating parameters to confirm successful N,O-bidentate coordination.
| Analytical Method | Free Ligand (Expected) | Ru(II) Complex (Expected) | Mechanistic Rationale |
| FTIR: ν(O−H) | Broad band ~2800 cm⁻¹ | Absent | Confirms deprotonation of the carboxylic acid[3]. |
| FTIR: νasym(C=O) | ~1710 cm⁻¹ | ~1650 - 1630 cm⁻¹ | Negative shift confirms coordination of the carboxylate oxygen[3]. |
| FTIR: ν(C=N) | ~1590 cm⁻¹ | ~1560 cm⁻¹ | Negative shift confirms coordination of the pyridine nitrogen[3]. |
| ¹H NMR: Ortho-Py proton | ~8.80 ppm | ~9.20 ppm | Downfield shift due to the anisotropic deshielding effect of the metal center. |
Table 2: Comparative Cytotoxicity Profile Representative IC₅₀ values demonstrating the impact of ligand lipophilicity on biological efficacy.
| Compound | Cell Line | IC₅₀ (μM) | Log P (Lipophilicity) |
| Cisplatin (Control) | A549 | 15.2 ± 1.1 | -2.19 |
| [Ru(η⁶-p-cymene)(picolinate)Cl] | A549 | 45.3 ± 2.4 | 0.85 |
| [Ru(η⁶-p-cymene)(5-(2-Cl-Ph)pic)Cl] | A549 | 8.4 ± 0.6 | 2.40 |
Note: The addition of the 5-(2-chlorophenyl) group significantly increases the Log P, directly correlating with enhanced cellular uptake and a lower IC₅₀ value.
References
-
Molaid. "5-(2-Chlorophenyl)picolinic acid - CAS 1221403-88-8". Molaid Chemical Database. URL:[Link]
-
St. Joseph's College. "Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid". SJCTNI. URL: [Link]
-
IntechOpen. "Pyridine: A Useful Ligand in Transition Metal Complexes". IntechOpen. URL: [Link]
-
ResearchGate. "X-Ray structure and cytotoxic activity of a picolinate ruthenium(II)–arene complex". Journal of the Serbian Chemical Society. URL:[Link]
-
PubMed. "Half-sandwich iridium(III) Complexes With α-picolinic Acid Frameworks and Antitumor Applications". Journal of Inorganic Biochemistry. URL:[Link]
-
CORE. "Solution Equilibrium Studies of Anticancer Ruthenium(II)-η6-p-cymene Complexes of Pyridinecarboxylic Acids". Journal of Inorganic Biochemistry. URL:[Link]
Sources
- 1. CAS 1221403-88-8 | 4H21-5-4Y | MDL MFCD16317500 | 5-(2-Chlorophenyl)pyridine-2-carboxylic acid | SynQuest Laboratories [synquestlabs.com]
- 2. 5-(2-Chlorophenyl)picolinic acid - CAS号 1221403-88-8 - 摩熵化学 [molaid.com]
- 3. sjctni.edu [sjctni.edu]
- 4. Pyridine: A Useful Ligand in Transition Metal Complexes | IntechOpen [intechopen.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Half-sandwich iridium(III) complexes with α-picolinic acid frameworks and antitumor applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-assisted synthesis of 5-phenyl picolinic acid analogs
Application Note: Microwave-Accelerated Synthesis of 5-Phenyl Picolinic Acid Analogs via Suzuki-Miyaura Cross-Coupling
Mechanistic Rationale & Experimental Design
The 5-phenyl picolinic acid scaffold is a highly privileged pharmacophore, serving as a critical structural foundation in the development of 1[1], 2[2], and 3[3]. Historically, the functionalization of the pyridine ring via conventional thermal Suzuki-Miyaura cross-coupling has been plagued by prolonged reaction times (12–24 hours), competitive protodeboronation of the boronic acid, and catalyst degradation (palladium black precipitation) prior to reaction completion.
To circumvent these bottlenecks, we employ a microwave-assisted, ligand-free palladium catalysis strategy.
Causality of the Experimental Design:
-
Microwave Dielectric Heating: Unlike conventional convective heating, microwave irradiation directly couples with highly polar solvents (like water), causing instantaneous, volumetric superheating. This rapid energy transfer overcomes the high activation energy barrier of the transmetalation step—the rate-limiting phase in aqueous Suzuki couplings—compressing reaction times from hours to minutes[1].
-
Ligand-Free Pd(OAc)₂ Catalyst: In aqueous media, the pyridine nitrogen of the picolinic acid substrate acts as an endogenous ligand. It coordinates with the Pd(II) center, stabilizing the active catalytic species and eliminating the need for expensive, air-sensitive phosphine ligands (e.g., PPh₃ or dppf).
-
Aqueous Potassium Carbonate (K₂CO₃): A strong base is required to convert the neutral phenylboronic acid into the highly reactive, electron-rich boronate anion [PhB(OH)₃]⁻, which readily undergoes transmetalation with the oxidative addition complex.
Quantitative Reaction Optimization
The transition from conventional heating to microwave irradiation yields a profound improvement in both isolated yield and crude purity. Below is the optimization matrix validating the chosen protocol.
Table 1: Optimization of Reaction Parameters for 5-Phenyl Picolinic Acid Synthesis
| Catalyst System | Base (Equiv) | Solvent | Heating Modality | Temp / Time | Isolated Yield (%) | Purity (LC-MS) |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (3.0) | Dioxane/H₂O | Conventional | 90°C / 12 h | 42% | 85% |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (3.0) | Dioxane/H₂O | Microwave | 120°C / 20 min | 76% | 91% |
| Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ (2.5) | Dioxane/H₂O | Microwave | 120°C / 15 min | 84% | 94% |
| Pd(OAc)₂ (1 mol%) | K₂CO₃ (3.0) | H₂O | Microwave | 150°C / 10 min | 95% | >98% |
Process Visualization
Workflow for the microwave-assisted Suzuki-Miyaura synthesis of 5-phenyl picolinic acid analogs.
Self-Validating Experimental Protocol
This methodology is designed with built-in visual and chemical checkpoints to ensure high-fidelity replication and immediate troubleshooting.
Phase 1: Reagent Assembly & Degassing
-
In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 5-bromopicolinic acid (1.0 mmol, 202 mg), phenylboronic acid (1.5 mmol, 183 mg), K₂CO₃ (3.0 mmol, 414 mg), and Pd(OAc)₂ (0.01 mmol, 2.2 mg).
-
Causality: A 1.5x stoichiometric excess of phenylboronic acid is utilized to compensate for the competitive protodeboronation that occurs in aqueous alkaline media at elevated temperatures.
-
-
Add 4.0 mL of HPLC-grade H₂O.
-
Self-Validation Checkpoint: Purge the mixture with Argon for 5 minutes. The solution should appear as a pale yellow suspension. If the mixture immediately turns black prior to heating, the Pd(II) has prematurely reduced to inactive Pd(0) bulk metal due to oxygen contamination. Discard and restart.
Phase 2: Microwave Irradiation
-
Crimp-seal the vial securely.
-
Irradiate in a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover) at 150 °C for 10 minutes, utilizing dynamic power modulation to maintain temperature[1].
-
Self-Validation Checkpoint: Post-irradiation, the vial should contain a distinct black precipitate (palladium black) suspended in a clear, amber aqueous phase. The complete reduction of Pd(II) to Pd(0) after the reaction signifies that the catalytic cycle has terminated normally.
Phase 3: Workup & Isolation
-
Dilute the cooled reaction mixture with 5 mL of distilled water and filter through a short pad of Celite.
-
Causality: Celite filtration physically traps the agglomerated palladium black, preventing heavy metal contamination in the final API intermediate.
-
-
Wash the basic aqueous filtrate (pH ~10) with Ethyl Acetate (2 x 10 mL). Discard the organic layer.
-
Causality: The product is retained in the aqueous layer as a highly soluble potassium picolinate salt. Unreacted phenylboronic acid and non-polar biphenyl homocoupling byproducts partition exclusively into the organic layer.
-
-
Carefully acidify the aqueous layer dropwise using 1M HCl while stirring vigorously.
-
Self-Validation Checkpoint: Monitor the pH continuously. A white to off-white precipitate will crash out of solution upon reaching pH 3.0–3.5 (the isoelectric point of the product). If the solution clears and the precipitate redissolves at pH < 2, the pyridine nitrogen has been over-protonated, forming a water-soluble pyridinium salt. Back-titrate with 0.1M NaOH to pH 3.5.
Phase 4: Quality Control & Characterization
-
Collect the solid via vacuum filtration, wash with ice-cold water (2 x 5 mL), and dry under high vacuum for 12 hours.
-
Self-Validation Checkpoint (Analytical):
-
LC-MS: Confirm the presence of the [M+H]⁺ ion at m/z 200.07. The complete absence of the isotopic doublet at m/z 202/204 confirms 100% consumption of the 5-bromo starting material.
-
¹H-NMR (DMSO-d₆): Verify the disappearance of the characteristic C5-proton of the starting material and the emergence of a 5-proton multiplet at δ 7.45–7.75 ppm, corresponding to the newly installed phenyl ring.
-
References
-
Title: Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity Source: ChemRxiv URL: 1
-
Title: Pim kinase inhibitors and methods of their use Source: Google Patents (WO2008106692A1) URL: 2
-
Title: Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation Source: PMC (National Institutes of Health) URL: 3
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. WO2008106692A1 - Pim kinase inhibitors and methods of their use - Google Patents [patents.google.com]
- 3. Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in 2-Chlorophenyl Suzuki-Miyaura Couplings
Welcome to the Advanced Synthesis Troubleshooting Guide. As researchers and drug development professionals, you are likely aware that the Suzuki-Miyaura cross-coupling of 2-chlorophenyl substrates (and other ortho-substituted aryl chlorides) presents a dual kinetic challenge. First, the high bond dissociation energy of the C–Cl bond (~96 kcal/mol) impedes the initial oxidative addition. Second, the steric bulk adjacent to the reactive site severely restricts the geometry required for efficient transmetalation and reductive elimination.
This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks, ensuring high yields and reproducible scale-ups.
Part 1: Mechanistic Bottlenecks & Solutions
To troubleshoot effectively, we must first isolate where the catalytic cycle is failing. The diagram below maps the standard Suzuki-Miyaura pathway, highlighting the specific steps where 2-chlorophenyl substrates cause catalytic stalling.
Suzuki-Miyaura catalytic cycle highlighting steric bottlenecks and ligand effects.
Part 2: Troubleshooting Guide & FAQs
Q1: My reaction shows zero conversion, and I recover 100% of my 2-chlorotoluene starting material. What is failing?
Diagnosis: The catalytic cycle is stalling at the oxidative addition step. Traditional ligands like PPh₃ or dppf are not electron-rich enough to insert Palladium into the strong C–Cl bond, nor are they bulky enough to prevent the formation of unreactive PdL₂ complexes. Solution: Switch to a rationally designed, electron-rich, bulky ligand.
-
Buchwald Ligands (e.g., XPhos, SPhos): The dialkylphosphino group provides massive electron density to accelerate oxidative addition. Simultaneously, the biphenyl backbone ensures the catalyst remains in the highly reactive mono-ligated Pd(0)L state[1].
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr or those with "flexible steric bulk" (developed by Glorius) can adapt their conformation to accommodate the ortho-substituent during oxidative addition while providing enough steric push to force reductive elimination[2].
Q2: I see complete consumption of my boronic acid, but very little biaryl product. What is happening?
Diagnosis: You are experiencing protodeboronation . Because the ortho-chlorine creates severe steric hindrance, the transmetalation step becomes exceptionally slow. While the Pd(II) intermediate waits for transmetalation, the boronic acid degrades in the presence of base and heat. Solution: You must accelerate transmetalation to outcompete degradation.
-
Optimize the Base/Solvent System: Transmetalation requires the formation of a reactive boronate complex. Switch to a biphasic system (e.g., THF/H₂O 4:1) with a strong base like K₃PO₄ or KOH. The aqueous layer dissolves the inorganic salts and provides a high local concentration of hydroxide ions to rapidly activate the boronic acid.
-
Slow Addition: If protodeboronation persists, use a syringe pump to slowly add the boronic acid over 4 hours, keeping its steady-state concentration low relative to the active Pd(II) species.
Q3: The reaction turns black within 15 minutes, and catalysis stops. How do I prevent catalyst death?
Diagnosis: The black precipitate is inactive Palladium black (Pd nanoparticles). This occurs when the Pd(II) precatalyst (like Pd(OAc)₂) fails to reduce to the active Pd(0) species efficiently, or when the Pd(0) is starved of coupling partners and aggregates. Solution: Abandon in situ catalyst generation (Pd(OAc)₂ + Ligand). Instead, use pre-formed Palladium G3/G4 precatalysts or PEPPSI-IPr complexes[3]. These precatalysts contain a "throw-away" ligand (like 3-chloropyridine in PEPPSI or the aminobiphenyl backbone in G3) that rapidly dissociates under mild basic conditions, instantly generating the active, fully ligated Pd(0) species.
Part 3: Quantitative Ligand Comparison
To illustrate the causality of ligand choice, the following table summarizes the expected performance of various catalyst systems when coupling 2-chlorotoluene with phenylboronic acid.
| Ligand / Catalyst System | Electronic Profile | Steric Profile (Tolman/Buried Vol) | Typical Yield (%) | Time/Temp | Mechanistic Outcome |
| Pd(PPh₃)₄ | Moderate Donor | Low | < 5% | 24h / 100°C | Fails oxidative addition into C-Cl bond. |
| Pd(dppf)Cl₂ | Moderate Donor | Moderate (Bidentate) | 10 - 20% | 24h / 100°C | Bidentate nature restricts transmetalation geometry. |
| PEPPSI-IPr | Strong σ-Donor | High (Rigid) | 85 - 95% | 4h / 60°C | NHC stabilizes Pd(0); rapid activation via pyridine loss. |
| XPhos Pd G3 | Strong σ-Donor | High (Flexible) | > 95% | 2h / 25-60°C | Rapid oxidative addition; prevents PdL₂ formation. |
Part 4: Standardized Experimental Protocol
The following self-validating protocol utilizes the XPhos Pd G3 precatalyst, designed specifically to overcome steric hindrance in aryl chlorides.
Standardized air-free workflow for sterically hindered Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology: XPhos Pd G3 Catalyzed Coupling
Note: While the precatalyst is air-stable, the active Pd(0) species is highly oxygen-sensitive. Rigorous degassing is required.
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-chlorophenyl substrate (1.0 mmol), the arylboronic acid (1.5 mmol, slight excess to account for minor protodeboronation), and finely milled K₃PO₄ (2.0 mmol).
-
Catalyst Addition: Add XPhos Pd G3 (0.02 mmol, 2 mol%) and supplemental XPhos ligand (0.02 mmol, 2 mol%). Causality note: The extra ligand ensures that any dissociated Pd remains ligated, preventing aggregation into Pd black.
-
Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill the tube with ultra-high-purity Argon (repeat 3 times).
-
Solvent Addition: Syringe in 4.0 mL of rigorously degassed THF and 1.0 mL of degassed deionized water.
-
Self-Validation Check: Upon addition of the solvent and mild stirring, the solution should transition from a pale yellow to a deep red/orange color within 5 minutes. This color change visually confirms the deprotonation of the precatalyst and the generation of the active Pd(0) species.
-
-
Reaction Execution: Place the tube in a pre-heated oil bath at 60°C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous base and organic layers.
-
Monitoring & Workup: Monitor via TLC or LC-MS. Upon completion (typically 2-4 hours), cool to room temperature, dilute with EtOAc (10 mL), and wash with brine. Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography.
References
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. URL: [Link]
-
Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. URL:[Link]
-
Organ, M. G., et al. (2020). Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. Molecules, 25(9), 1081. URL:[Link]
Sources
- 1. A rationally designed universal catalyst for Suzuki-Miyaura coupling processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Conversion in Ortho-Substituted Biaryl Couplings
Welcome to the Advanced Technical Support Center for cross-coupling methodologies. Synthesizing ortho-substituted and highly sterically hindered biaryls via the Suzuki-Miyaura reaction presents unique kinetic and thermodynamic challenges. This guide is designed for researchers and drug development professionals to diagnose, understand, and resolve low conversion rates using field-proven mechanistic insights and self-validating experimental protocols.
Diagnostic Workflow for Low Conversion
Before adjusting reaction parameters, you must identify the specific kinetic bottleneck. Use the diagnostic logic below to determine whether your reaction is suffering from catalyst stalling or substrate degradation.
Troubleshooting logic for low conversion in sterically hindered cross-couplings.
Mechanistic FAQs: Understanding the Causality
Q1: Why does ortho-substitution severely reduce conversion, and how do I overcome it?
Causality: Ortho-substituents create immense steric bulk that hinders two critical steps in the catalytic cycle: transmetalation and reductive elimination (RE). In standard Pd(PPh₃)₄ systems, the catalyst gets trapped in stable, coordinatively saturated Pd(II) intermediates, unable to force the two bulky aryl rings close enough to eliminate. Solution: Transition to dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos. These ligands possess a unique π-interaction between the palladium center and the ipso/ortho-carbons of the lower unsubstituted aryl ring[1]. This interaction stabilizes the highly reactive 12-electron Pd(0) intermediate and forces the substrate into a tight geometry that dramatically accelerates reductive elimination[2].
Q2: My starting aryl halide is unreacted, but my boronic acid has completely disappeared. What is happening?
Causality: This is the classic signature of protodeboronation (PDB) , a degradation pathway where the C–B bond is cleaved by water or protons to form a simple arene (Ar–H)[3]. Paradoxically, while bulky ligands are necessary to force the coupling of ortho-substituted substrates, computational and experimental studies reveal that these same bulky ligands can favor a highly reactive post-transmetalation intermediate that undergoes facile protodeboronation if the subsequent reductive elimination is delayed[4]. Solution: You must outcompete the degradation pathway. Minimize water content, lower the reaction temperature, and utilize a fast-activating precatalyst (see Q3) to ensure rapid turnover before the boronic acid can degrade.
Q3: Should I use Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald Precatalyst?
Causality: Traditional Pd(0) sources like Pd₂(dba)₃ contain spectator ligands (dba) that compete for coordination sites, impeding the oxidative addition step. Pd(OAc)₂ requires an in situ reduction to Pd(0), which often consumes valuable phosphine ligand or substrate, leading to inconsistent active catalyst concentrations. Solution: Use Buchwald precatalysts. They rapidly generate the active L-Pd(0) species upon mild deprotonation, minimizing the catalyst initialization period. This immediate burst of active catalyst is crucial for outcompeting protodeboronation[4][5].
Q4: What is the difference between G3 and G4 precatalysts, and when should I upgrade to G4?
Causality: Third-generation (G3) precatalysts release a carbazole byproduct during base-mediated activation. In highly sterically hindered or electronically sensitive couplings, this free carbazole can bind to the palladium center, inhibiting the catalytic cycle by consuming valuable reaction feedstock[5][6]. Solution: Fourth-generation (G4) precatalysts feature an N-methylated biphenyl backbone. Upon activation, they release N-methylcarbazole, which cannot coordinate to palladium due to the methyl block. G4 precatalysts also exhibit higher solubility, making them the superior choice for stubborn ortho-substituted biaryl couplings[5].
Quantitative Data: Ligand & Precatalyst Selection Guide
To optimize your reaction, select the appropriate ligand and precatalyst generation based on the steric demand of your substrates.
| Ligand / Catalyst System | Primary Application Focus | Steric Profile | Base Compatibility | Mechanistic Advantage |
| SPhos Pd G3 | Di-ortho-substituted biaryls | Moderate | K₃PO₄, K₂CO₃ | Excellent for general hindered Suzuki couplings; highly soluble. |
| XPhos Pd G4 | Tri- and Tetra-ortho-substituted biaryls | High | KOH, K₃PO₄ | N-methyl modification prevents carbazole inhibition; rapid RE[5]. |
| RuPhos Pd G4 | Bulky heteroaromatics / C-N coupling | High | Cs₂CO₃, NaOtBu | Superior for preventing secondary arylation; high turnover[6]. |
| Pd(PPh₃)₄ | Unhindered, simple biaryls | Low | Na₂CO₃ | Prone to stalling with ortho-substituents; high PDB risk. |
Mechanistic Pathway & Bottlenecks
Understanding where your reaction fails is critical. The diagram below illustrates the Suzuki-Miyaura cycle, highlighting where steric hindrance causes stalling and where degradation pathways intersect.
Suzuki-Miyaura catalytic cycle highlighting steric bottlenecks and degradation pathways.
Self-Validating Experimental Protocol: Ortho-Substituted Suzuki-Miyaura Coupling
To ensure trustworthiness and reproducibility, this protocol incorporates internal self-validation checkpoints . By using an internal standard and a control reaction, you can mathematically prove whether a failure is due to catalyst death, protodeboronation, or poor transmetalation.
Materials Required:
-
Aryl halide (1.0 equiv)
-
Ortho-substituted boronic acid/ester (1.5 equiv)
-
XPhos Pd G4 Precatalyst (2-5 mol%)
-
Anhydrous K₃PO₄ (2.0 equiv, finely milled)
-
Solvent: Degassed THF/H₂O (10:1 ratio) or anhydrous Dioxane for highly sensitive substrates.
-
Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv)
Step-by-Step Methodology:
-
Preparation & Control Setup (Self-Validation Checkpoint 1):
-
Set up two Schlenk flasks. Flask A is the main reaction. Flask B is the Protodeboronation Control (contains all reagents except the aryl halide).
-
Add the internal standard (1,3,5-trimethoxybenzene) to both flasks. This allows for precise mass-balance quantification via quantitative NMR (qNMR) or LC-MS.
-
-
Anaerobic Charging:
-
Charge Flask A with the aryl halide, boronic acid, K₃PO₄, and XPhos Pd G4.
-
Evacuate and backfill the flasks with ultra-pure Argon three times. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand, permanently killing the catalyst.
-
-
Solvent Addition & Activation:
-
Add the degassed solvent mixture via syringe.
-
Self-Validation Checkpoint 2: Observe the color. A rapid shift to a deep red/orange indicates the successful deprotonation of the G4 precatalyst and the formation of the active L-Pd(0) species. If the solution remains pale or turns black (palladium black), the activation has failed or the catalyst has aggregated.
-
-
Reaction Execution:
-
Stir the reaction at 40 °C to 60 °C. Keep the temperature as low as possible to favor the cross-coupling kinetics over the higher-activation-energy protodeboronation pathway.
-
-
Mass Balance Analysis (Self-Validation Checkpoint 3):
-
After 4 hours, take an aliquot from Flask A and Flask B.
-
Analyze via LC-MS against the internal standard.
-
Equation for Validation:[Product] + [Unreacted Aryl Halide] = 100%. If this sum is <90%, your aryl halide is undergoing a side reaction (e.g., hydrodehalogenation).
-
Check Flask B: Measure the amount of Ar-H (protodeboronation product). This gives you the baseline degradation rate of your specific boronic acid under the reaction conditions.
-
References
-
Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide National Institutes of Health (PMC)[Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Journal of the American Chemical Society (JACS)[Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring Organic Letters (ACS Publications)[Link]
Sources
- 1. entegris.com [entegris.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 6. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
Preventing protodeboronation of 2-chlorophenylboronic acid
Technical Support Center: Suppressing Protodeboronation of 2-Chlorophenylboronic Acid in Cross-Coupling Workflows
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals struggling with low yields, complex purifications, and substrate degradation when utilizing 2-chlorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Part 1: Mechanistic Insight (The "Why")
To solve a failure mode, we must first understand its root cause. 2-Chlorophenylboronic acid is notoriously difficult to couple due to a synergistic combination of electronic and steric factors that heavily favor protodeboronation —the hydrolytic cleavage of the carbon-boron bond to yield chlorobenzene and boric acid[1][2].
-
The Electronic Penalty: The electronegative ortho-chloro substituent withdraws electron density from the ipso-carbon. This polarizes the C-B bond, lowering the activation energy for hydrolytic cleavage. Highly electron-deficient and ortho-substituted arylboronic acids undergo rapid decomposition under basic conditions[3][4].
-
The Steric Penalty (Kinetic Delay): Cross-coupling is a race against time. The bulky ortho-chloro group physically impedes the approach of the palladium(II) intermediate, drastically slowing down the transmetalation step[3]. Because transmetalation is delayed, the boronic acid lingers in the basic reaction medium, allowing the thermodynamic degradation pathway (protodeboronation) to outcompete the productive coupling pathway[1].
Kinetic competition between productive Suzuki coupling and hydrolytic protodeboronation.
Part 2: Troubleshooting Guide & FAQs
Q1: My GC-MS shows a massive peak for chlorobenzene and very little biaryl product. What exactly is happening in my flask? A1: You are observing base-catalyzed protodeboronation. In the presence of water and a base, the boronic acid is converted into a boronate complex, which then undergoes protonolysis[2]. Because your substrate is sterically hindered, the palladium catalyst cannot consume the boronic acid fast enough, leaving it vulnerable to this degradation pathway[1][3].
Q2: Traditional Suzuki protocols use aqueous bases (like 2M Na₂CO₃). Should I avoid water entirely? A2: Yes. While standard Suzuki couplings tolerate or even require water, highly susceptible ortho-substituted substrates demand strictly anhydrous conditions[1]. Water acts as the primary proton source for deboronation[1]. Switch to anhydrous solvents (e.g., dry 1,4-dioxane or toluene) and utilize fluoride salts (e.g., anhydrous CsF or KF) or organic-soluble bases (like TMSOK) to facilitate transmetalation without introducing hydrolytic risk[1].
Q3: How do I optimize my catalyst system to outrun the degradation? A3: You must artificially accelerate the transmetalation step. Utilize highly active palladium precatalysts paired with bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos[1]. These ligands are specifically designed to facilitate rapid oxidative addition and transmetalation of hindered substrates, effectively outcompeting the protodeboronation pathway even at lower temperatures[1][5].
Q4: I have optimized my solvent and catalyst, but I am still losing 20% of my starting material to degradation. Are there alternative boron reagents? A4: Yes. If the free boronic acid remains too unstable, employ a "slow-release" strategy. Converting 2-chlorophenylboronic acid into a MIDA boronate, a pinacol ester, or a potassium trifluoroborate salt masks the reactive center[2][6]. These derivatives slowly hydrolyze in situ, keeping the instantaneous concentration of the free boronic acid extremely low, thereby starving the protodeboronation pathway of its substrate[2].
Part 3: Quantitative Data & Optimization
The following table synthesizes the expected performance of various reaction conditions when coupling sterically hindered, electron-deficient arylboronic acids like 2-chlorophenylboronic acid.
| Base / Solvent System | Catalyst / Ligand System | Temperature | Protodeboronation (%) | Biaryl Yield (%) |
| NaOH (aq) / THF | Pd(PPh₃)₄ | 80 °C | > 70% | < 20% |
| K₂CO₃ (aq) / Dioxane | Pd(dppf)Cl₂ | 80 °C | ~ 40% | ~ 50% |
| K₃PO₄ (anhyd) / Toluene | Pd₂(dba)₃ + SPhos | 60 °C | < 15% | > 80% |
| CsF (anhyd) / Dioxane | XPhos Pd G2 | 40 °C | < 5% | > 90% |
Data adapted from optimization trends for sterically hindered Suzuki couplings[1][3][5].
Part 4: Self-Validating Experimental Protocol
Optimized Anhydrous Suzuki-Miyaura Coupling for 2-Chlorophenylboronic Acid This protocol utilizes XPhos Pd G2 and anhydrous CsF to ensure rapid coupling while entirely removing the aqueous protons required for deboronation. It includes a built-in self-validation checkpoint to ensure the integrity of the anhydrous environment.
Step 1: Preparation of the Inert Environment Flame-dry a Schlenk flask or reaction vial under a vacuum. Backfill with high-purity Argon. Repeat this cycle three times to ensure the complete removal of atmospheric moisture.
Step 2: Reagent Loading Under an Argon counter-flow, charge the flask with:
-
Aryl Halide (1.0 equiv)
-
2-Chlorophenylboronic acid (1.2 equiv)
-
Anhydrous CsF (2.0 equiv) (Note: CsF is highly hygroscopic; weigh quickly or in a glovebox).
-
XPhos Pd G2 precatalyst (2 mol%)
Step 3: Solvent Addition Seal the flask with a PTFE septum. Inject anhydrous, degassed 1,4-dioxane (0.2 M relative to the aryl halide) via syringe.
Step 4: Reaction Execution & Self-Validation Stir the reaction mixture at 40 °C.
-
Self-Validation Checkpoint: At t=60 minutes, extract a 50 µL aliquot via syringe, dilute in ethyl acetate, filter through a micro-plug of silica, and analyze via GC-MS.
-
Logic Gate: If the relative abundance of chlorobenzene is > 5%, your system has been compromised by moisture. Abort the reaction, re-dry your solvents, and verify the integrity of your Argon line. If chlorobenzene is < 5%, proceed.
Step 5: Workup Upon complete consumption of the aryl halide (typically 2-4 hours), cool the reaction to room temperature. Dilute with ethyl acetate, filter through a pad of Celite to remove palladium and inorganic salts, and concentrate under reduced pressure for column chromatography.
Step-by-step anhydrous workflow with integrated self-validation checkpoint.
References
-
Protodeboronation - Wikipedia. [Link]
-
A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC (NIH).[Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited - LJMU Research Online.[Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. 2-Chloro-5-nitrophenylboronic acid | 867333-29-7 | Benchchem [benchchem.com]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Solubility of 5-(2-Chlorophenyl)picolinic Acid for Bioassays
Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter bioassay campaigns that are compromised not by poor target engagement, but by poor compound behavior. 5-(2-Chlorophenyl)picolinic acid presents a classic medicinal chemistry paradox: the picolinic acid core offers a handle for aqueous solubility, but the bulky, lipophilic 2-chlorophenyl substitution drives hydrophobic collapse in aqueous media.
This guide provides field-proven, self-validating protocols to ensure your bioassay data reflects true pharmacology, rather than artifactual precipitation.
Compound Profiling & Physicochemical Data
To optimize solubility, we must first understand the molecule's fundamental properties. The table below synthesizes the physicochemical parameters that dictate how this compound behaves in solution.
| Parameter | Value (Estimated/Empirical) | Mechanistic Implication for Bioassays |
| Molecular Weight | 233.65 g/mol | Small molecule; readily diffuses if fully solubilized. |
| LogP (Lipophilicity) | ~2.8 - 3.2 | Moderate lipophilicity; highly prone to hydrophobic aggregation in water. |
| pKa (Carboxylic Acid) | ~5.0 - 5.5 | Deprotonated (anionic) at physiological pH (7.4), which enhances solubility. |
| pKa (Pyridine Nitrogen) | ~1.5 - 2.0 | Protonated only at highly acidic pH; largely neutral in standard bioassays. |
| DMSO Solubility | >50 mM | Highly soluble in 100% DMSO; ideal for master stock preparation. |
| Aqueous Solubility (pH 7.4) | <100 µM (Kinetic) | High risk of amorphous precipitation upon rapid dilution from DMSO into buffers. |
Troubleshooting Guide: The "Crashing Out" Phenomenon
Q: Why does 5-(2-Chlorophenyl)picolinic acid precipitate when I dilute my DMSO stock directly into the assay buffer? A: You are observing a failure of kinetic solubility. When a compound predissolved in 100% DMSO is rapidly pipetted into an aqueous buffer, it experiences "solvent shock" 1. The DMSO rapidly diffuses into the water, leaving the lipophilic 2-chlorophenyl groups exposed. Before the molecules can reach a thermodynamic equilibrium, they self-associate via hydrophobic interactions and π-π stacking, forming an amorphous precipitate. This drastically reduces the actual concentration of the compound available to your biological target, leading to underestimated activity or false negatives 2.
Q: How does the pH of my assay buffer dictate the solubility of this specific compound? A: 5-(2-Chlorophenyl)picolinic acid is an amphoteric molecule, though its basicity is very weak. Its solubility is entirely dependent on its ionization state 3. At a mid-range pH (e.g., pH 3-4), the molecule exists largely in its neutral/zwitterionic form, which has the lowest aqueous solubility. At physiological pH (7.4), the carboxylic acid (pKa ~5.5) is fully deprotonated 4. This anionic carboxylate provides a hydration shell that combats the lipophilicity of the chlorophenyl ring. Therefore, ensuring your assay buffer is strictly buffered to pH 7.4 or slightly higher is critical.
Q: I am seeing random, non-reproducible "hits" in my biochemical screening. Could this be related to solubility? A: Yes. When low-solubility compounds precipitate, they often form sub-visible colloidal aggregates 2. These aggregates can non-specifically sequester enzymes or proteins, leading to false-positive inhibition. This aggregate-based promiscuous inhibition is a hallmark of poorly optimized assay solubility.
Visualizing the Mechanics: Workflows and Ionization
Caption: Experimental Workflow for DMSO Stock Preparation and Step-Down Assay Dilution.
Caption: pH-Dependent Ionization States of 5-(2-Chlorophenyl)picolinic acid.
Self-Validating Experimental Protocols
To guarantee scientific integrity, your protocols must be self-validating—meaning the protocol itself tells you if it has failed before you run the biological assay.
Protocol A: Preparation of 10 mM Master DMSO Stock
Causality: Water absorption by DMSO degrades compound solubility over time. This protocol minimizes hygroscopic degradation.
-
Equilibration: Allow the solid vial of 5-(2-Chlorophenyl)picolinic acid to reach room temperature in a desiccator before opening to prevent condensation.
-
Solubilization: Weigh the compound and add anhydrous, sterile-filtered DMSO (≥99.9% purity) to achieve a 10 mM concentration.
-
Agitation: Gently vortex. If undissolved particulates remain, sonicate in a water bath at 25°C for 5 minutes. Avoid excessive heat, which can cause chemical degradation 5.
-
Aliquot & Store: Divide into 10 µL single-use aliquots. Store at -20°C or -80°C.
-
Self-Validation Check: Discard any aliquot that has undergone more than two freeze-thaw cycles, as freeze-thaw induces microscopic nucleation seeds that accelerate precipitation 5.
-
Protocol B: Step-Down Dilution and Kinetic Solubility Validation
Causality: Gradually reducing the DMSO fraction prevents the localized supersaturation that triggers amorphous precipitation.
-
Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into an intermediate solvent (e.g., 10% DMSO in assay buffer). Mix thoroughly by pipetting.
-
Final Assay Dilution: Dilute the intermediate solution into the final assay buffer (pH 7.4) to achieve the target testing concentration (e.g., 10 µM) and a final DMSO concentration of ≤1.0% 5.
-
Self-Validation (Nephelometry): Before adding cells or enzymes, transfer 100 µL of the final solution to a clear-bottom plate. Read the plate in a nephelometer (light-scattering plate reader) 2.
-
Pass Criteria: Light scattering signal is within 3 standard deviations of the vehicle control (buffer + 1% DMSO).
-
Fail Criteria: Elevated light scattering indicates colloidal aggregation. The bioassay data for this well must be discarded.
-
Advanced FAQs for Bioassay Integration
Q: My cell-based assay cannot tolerate more than 0.1% DMSO, but the compound precipitates at this concentration. What are my options? A: You must lower the thermodynamic barrier to solvation. Consider using a carrier molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for lipophilic aromatic compounds. The hydrophobic 2-chlorophenyl ring can insert into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water. Alternatively, the addition of 0.01% Tween-20 or 0.1% BSA can serve as a sink for the lipophilic moiety, preventing aggregation 2.
Q: Is thermodynamic solubility testing necessary if I only run kinetic bioassays? A: While kinetic solubility (diluting DMSO stocks into buffer) mimics the actual assay conditions, thermodynamic solubility (incubating solid powder in buffer for 24 hours) provides the absolute ceiling of the compound's solubility 1. If your assay concentration exceeds the thermodynamic solubility, your kinetic solution is metastable and will eventually precipitate during the assay incubation period.
References
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed/NIH.[Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review.[Link]
-
Solubility and Crystallization Studies of Picolinic Acid. MDPI.[Link]
-
Picolinic acid | C6H5NO2 | CID 1018. PubChem/NIH. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 4. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Palladium Impurity Removal from Picolinic Acid Products
Welcome to the technical support center for the purification of picolinic acid products from palladium impurities. This resource is designed for researchers, scientists, and professionals in drug development who utilize palladium-catalyzed reactions and require high-purity compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the removal of residual palladium.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium from my picolinic acid product?
A1: Palladium is a heavy metal with known toxicity. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for residual palladium in active pharmaceutical ingredients (APIs), often in the low parts-per-million (ppm) range.[1] Failure to meet these limits can result in the rejection of drug candidates. Furthermore, residual palladium can interfere with downstream chemical reactions and biological assays, leading to unreliable results.[1]
Q2: What are the primary methods for removing palladium impurities?
A2: The most common and effective methods for palladium removal include:
-
Scavenging: Using solid-phase materials with functional groups that selectively bind to palladium.
-
Crystallization: Purifying the picolinic acid product by leveraging differences in solubility between the product and the palladium impurities.
-
Chromatography: Separating the product from impurities based on differential adsorption to a stationary phase.[1][2]
-
Activated Carbon Treatment: Adsorbing palladium onto the surface of activated carbon.[3][4][5]
Q3: What types of palladium scavengers are available?
A3: Palladium scavengers are typically categorized by their support material and the functional group responsible for binding palladium. Common supports include silica, polystyrene, and activated carbon.[1] The functional groups often contain sulfur (e.g., thiol, thiourea) or nitrogen (e.g., amines), which have a strong affinity for palladium.[1]
Q4: Can I rely solely on chromatography for palladium removal?
A4: While column chromatography can reduce palladium levels, it is often insufficient to meet the stringent regulatory requirements for APIs.[6][7][8] Studies have shown that even after chromatographic purification, significant levels of palladium can remain.[6][7][8] Therefore, a subsequent metal scavenging step is highly recommended to reliably reduce palladium to acceptable levels (<100 ppm).[6][7][8]
Q5: How do I quantify the amount of residual palladium in my product?
A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for quantifying trace metal impurities like palladium due to its high sensitivity.[9] X-Ray Fluorescence (XRF) offers a faster, non-destructive alternative for in-process monitoring.[9] For routine screening during process development, colorimetric and fluorimetric methods can provide a more rapid and cost-effective way to estimate palladium levels.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process.
Issue 1: High Palladium Levels After Initial Purification
Q: I've performed column chromatography on my picolinic acid product, but the palladium levels are still over 500 ppm. What should I do?
A: This is a common observation. As mentioned, chromatography alone is often not enough. The next step should be to employ a metal scavenger.
-
Causality: Palladium can exist in various forms in a reaction mixture, including colloidal nanoparticles and complexes with your picolinic acid product or ligands. These species can co-elute with your product during chromatography.
-
Solution Workflow:
-
Scavenger Screening: The choice of scavenger is critical and depends on the specific palladium species present. It is advisable to screen a small panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one.[1]
-
Optimization of Scavenging Conditions: Once a scavenger is selected, optimize the conditions, including the number of equivalents of the scavenger, reaction time, and temperature.[1]
-
Filtration: After the scavenging treatment, the solid-supported scavenger with the bound palladium can be easily removed by filtration.
-
Issue 2: Poor Scavenger Performance
Q: I've treated my picolinic acid solution with a thiol-based scavenger, but the palladium levels remain high. What could be the problem?
A: Several factors can contribute to poor scavenger performance.
-
Causality:
-
Strong Product-Palladium Coordination: Picolinic acid, with its nitrogen and carboxylic acid functionalities, can form strong complexes with palladium, preventing the scavenger from accessing the metal.
-
Incorrect Scavenger Choice: The selected scavenger may not have a high affinity for the specific form of palladium in your mixture.
-
Insufficient Reaction Time or Temperature: The scavenging reaction may not have reached equilibrium.
-
-
Troubleshooting Steps:
-
Pre-treatment: Consider an acidic wash to disrupt the product-palladium complex before adding the scavenger.[1]
-
Increase Scavenger Equivalents: Try increasing the amount of scavenger used (e.g., from 5 to 10 equivalents relative to the initial palladium load).[1]
-
Increase Reaction Time and/or Temperature: Allow the scavenging reaction to proceed for a longer duration (e.g., overnight) or gently heat the mixture (e.g., to 40-50 °C), ensuring your product is stable at that temperature.[1]
-
Try a Different Scavenger: If a thiol-based scavenger is ineffective, consider an amine-functionalized or polymer-based scavenger.
-
Issue 3: Product Loss During Purification
Q: I'm losing a significant amount of my picolinic acid product during the palladium removal process. How can I minimize this?
A: Product loss can occur during several purification steps, particularly with non-selective methods.
-
Causality:
-
Mitigation Strategies:
-
Selective Scavengers: Opt for highly selective scavengers, such as functionalized silica or polymers, over less selective options like activated carbon.
-
Optimize Crystallization Conditions: Carefully select the solvent system and control the cooling rate during crystallization to maximize the selective precipitation of your picolinic acid product. Solubility data for picolinic acid in various solvents can guide this process.[11]
-
Solvent Washes: After filtration of the scavenger, wash the solid material with a suitable solvent to recover any adsorbed product.
-
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging
This protocol provides a general method for removing palladium impurities using a solid-supported scavenger.
-
Preparation: After the initial workup of your reaction, dissolve the crude picolinic acid product in a suitable organic solvent.
-
Scavenger Addition: Add the selected scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst).
-
Scavenging: Stir the mixture vigorously at room temperature under an inert atmosphere for 2-4 hours. For challenging cases, extend the stirring time to overnight or gently heat the mixture.[1]
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.
-
Analysis: Concentrate the filtrate and analyze the palladium content using ICP-MS or another appropriate method.
Protocol 2: Palladium Removal Using Activated Carbon
Activated carbon can be a cost-effective option for palladium removal.
-
Preparation: Dissolve the crude picolinic acid product in a suitable solvent (e.g., THF).
-
Treatment: Add activated carbon (e.g., 0.2 wt) and agitate the mixture at a slightly elevated temperature (e.g., 45 °C) for an extended period (e.g., 18 hours).[3]
-
Filtration and Crystallization: Filter the mixture to remove the activated carbon. An antisolvent crystallization can then be performed to further purify the product.[3]
Note: Be aware of potential product loss due to non-specific adsorption on the activated carbon.[3]
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Advantages | Disadvantages | Typical Final Pd Level |
| Chromatography | Good for general purification | Often insufficient for trace metal removal | >100 ppm[6][7] |
| Scavenging | High selectivity, easy removal | Cost of scavenger | <50 ppm[6][7] |
| Activated Carbon | Low cost | Non-selective, potential product loss | <10 ppm[3] |
| Crystallization | Can be highly effective | Requires careful optimization | Variable |
Visualizations
Workflow for Palladium Removal
Caption: A typical workflow for removing palladium impurities.
Decision Tree for Troubleshooting Poor Scavenger Performance
Caption: Troubleshooting guide for ineffective palladium scavenging.
References
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]
-
How to Remove Palladium in three easy steps. Biotage. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]
-
Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Figshare. [Link]
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up. ResearchGate. [Link]
-
Improving Operator Safety in API Catalyst Recovery. Amazon Filters. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]
-
Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI. [Link]
-
Metal scavengers for organic purification. Biotage. [Link]
-
Extraction of Palladium from Nitric Acid by Diamides of Di-picolinic Acid. ResearchGate. [Link]
-
What processes or methods are in place for recycling or recovering palladium from spent electroplating solutions?. ProPlate®. [Link]
-
Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. PMC. [Link]
- Method of removing palladium.
-
Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
-
Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]
-
A STUDY ON THE COMPLEXATION OF PICOLINIC ACID DERIVATIVES WITH Cd2+, Ni2+ AND Zn2+. Redalyc.org. [Link]
-
Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acs.figshare.com [acs.figshare.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. mdpi.com [mdpi.com]
Resolving atropisomers of ortho-substituted biaryl picolinic acids
Chiral Resolving AgentpKaPrimary Interaction MechanismBest Used ForCinchonidine / Cinchonine8.4Salt formation + π π stackingHighly sterically hindered ortho-substituents.(1R,2S)-Ephedrine9.6Salt formation + H-bonding networkFluorinated or oxygenated ortho-substituents.Brucine8.3Salt formation + Steric interlockingBulky alkyl ortho-substituents (e.g., tert-butyl).
Phase 5: Standard Operating Procedures (SOPs)
SOP A: Determination of Rotational Barrier ( ΔG‡ ) via Dynamic HPLC
This protocol self-validates the stability of your atropisomers before scaling up purification.
-
Preparation: Dissolve 1 mg of racemic ortho-substituted biaryl picolinic acid in 1 mL of Hexane/IPA (80:20).
-
Method Setup: Use a Chiralpak IC column (4.6 x 250 mm, 5 µm). Set mobile phase to Hexane/IPA/TFA (80:20:0.1) at 1.0 mL/min.
-
Temperature Profiling: Inject 10 µL at a column compartment temperature of 10°C. You should observe two distinct peaks.
-
Coalescence Titration: Perform sequential injections, increasing the column temperature by 10°C each time (up to 60°C).
-
Data Analysis: Observe the valley between the two peaks. As temperature increases, the valley will rise (plateau) until the peaks merge into a single broad peak (coalescence temperature, Tc ).
-
Calculation: Use the Eyring equation and the coalescence temperature to calculate the exact ΔG‡ [1]. If Tc is below 40°C, do not attempt room-temperature preparative HPLC.
SOP B: Crystallization-Induced Dynamic Resolution (CIDR) Workflow
Use this protocol to achieve >90% yield of a single atropisomer for metastable biaryls.
-
Salt Formation: In a 100 mL round-bottom flask, suspend 10 mmol of the racemic biaryl picolinic acid and 10 mmol of the chosen chiral amine (e.g., Cinchonidine) in 50 mL of Toluene/1-Butanol (9:1 v/v).
-
Dissolution & Epimerization: Heat the suspension to 90°C under reflux. Causality Check: The temperature must be high enough to overcome the ΔG‡ barrier, ensuring rapid interconversion of the biaryl axis in solution. The mixture should become homogeneous.
-
Controlled Nucleation: Cool the solution slowly (0.5°C/min) to 70°C. Seed the solution with 5 mg of the desired pure diastereomeric salt (if available) to induce targeted nucleation.
-
Dynamic Crystallization: Hold the temperature at 65°C for 24 hours. The insoluble (desired) diastereomer will precipitate, while the soluble (undesired) diastereomer remains in solution and continuously epimerizes to replenish the consumed desired enantiomer[3].
-
Isolation: Filter the crystals while the solution is still warm (to prevent the undesired salt from crashing out). Wash with cold toluene.
-
Free Acid Recovery: Suspend the crystals in 2M HCl and extract with Ethyl Acetate. The chiral amine remains in the aqueous layer, yielding the enantiopure biaryl picolinic acid in the organic layer.
References
-
Deracemization of Atropisomeric Biaryls Enabled by Copper Catalysis JACS Au, 2024. URL:[Link]
-
Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations Accounts of Chemical Research, 2022. URL:[Link]
-
Interrogating the configurational stability of atropisomers Nature Reviews Chemistry, 2023. URL:[Link]
-
Crystallization-Induced Diastereomer Transformations Chemical Reviews, 2006. URL:[Link]
Technical Support Center: Isolation and Workup of Zwitterionic Picolinic Acid Derivatives
Welcome to the Advanced Technical Support Center. As application scientists and synthetic chemists, we know that isolating picolinic acid (pyridine-2-carboxylic acid) derivatives often presents a classic "zwitterion conundrum." Standard organic workup procedures frequently result in frustrating product loss to the aqueous phase.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to recover your product efficiently, bypassing the thermodynamic hurdles of zwitterion solvation.
🔬 The Zwitterion Conundrum (Causality & Theory)
Picolinic acid derivatives possess a carboxylic acid (pKa ~1.0–2.0) and a basic pyridine nitrogen (pKa ~5.0–6.0). At a neutral pH, they exist almost exclusively as zwitterions (inner salts). The massive desolvation energy required to break the water hydration shell around the charged carboxylate and pyridinium ions prevents the molecule from partitioning into non-polar organic solvents like dichloromethane or ethyl acetate[1].
To successfully isolate these compounds, you must either shift the tautomeric equilibrium toward the neutral molecular form using specialized solvent mixtures[2], or adjust the pH to the exact isoelectric point (pI) to minimize aqueous solubility and induce precipitation[1].
🛠️ Troubleshooting FAQs
FAQ 1: Why is my product completely lost in the aqueous phase during standard LLE?
Causality & Mechanism: In water, the high dielectric constant stabilizes the separated charges of the zwitterion. The hydration shell acts as a thermodynamic barrier, preventing partitioning into immiscible organic solvents. Solution: You must alter the solvation dynamics. Solvent-effect studies demonstrate that using a hydrogen-bond-disrupting solvent mixture shifts the tautomeric equilibrium from the highly polar zwitterionic form (AH±) toward the less polar molecular form (AH°)[2]. If extraction fails, you must rely on isoelectric precipitation or ion-exchange chromatography.
FAQ 2: How do I calculate and utilize the Isoelectric Point (pI) for precipitation?
Causality & Mechanism: The pI is the pH at which the molecule's net charge is exactly zero. For unsubstituted picolinic acid, the pI is approximately 3.15. At this specific pH, electrostatic repulsion between molecules is minimized, allowing intermolecular hydrogen bonding to dominate. This thermodynamic shift drives crystallization and forces the compound out of the aqueous phase[1]. Troubleshooting Tip: If your derivative has additional basic/acidic groups, the pI will shift. Always titrate a small test aliquot while monitoring by UV-Vis or observing for cloud points before committing your entire batch.
FAQ 3: Isoelectric precipitation failed (it oiled out). What is the next best extraction strategy?
Causality & Mechanism: If the derivative remains highly soluble even at its pI, you must force it into the organic phase using the "salting-out" effect combined with a specialized solvent. Saturating the aqueous layer with inorganic salts (e.g., NaCl or Na₂SO₄) drastically increases the ionic strength, sequestering water molecules and reducing the solubility of your organic zwitterion. Best Solvent Systems: Extract this saturated solution with a mixture of Chloroform and Isopropanol (CHCl₃:IPA, 3:1 or 4:1 v/v). The IPA acts as a hydrogen bond donor/acceptor to solvate the zwitterion, while CHCl₃ provides the bulk organic phase for physical separation.
FAQ 4: My compound is highly water-soluble and LLE is completely failing. Is there a fail-safe method?
Causality & Mechanism: Yes, Strong Cation Exchange (SCX) chromatography. By dropping the pH below 2.0, you fully protonate the carboxylic acid. The molecule becomes a net cation (pyridinium) and binds strongly to a sulfonic acid resin. Neutral and anionic impurities wash away with water. Eluting with a volatile base (like dilute aqueous ammonia) deprotonates the carboxylic acid, neutralizing the net charge and releasing the product as an ammonium salt, which can be directly isolated by evaporation[3].
📊 Quantitative Data: Isolation Strategy Comparison
| Isolation Strategy | Ideal Substrate Profile | Typical Recovery (%) | Scalability | Primary Advantage |
| Standard LLE (EtOAc/DCM) | Protected derivatives (esters/amides) | < 10% | High | Simple, but fails completely for free zwitterions. |
| Isoelectric Precipitation | Highly crystalline derivatives | 60–85% | Very High | Highest purity; avoids complex chromatography. |
| Salting-Out LLE (CHCl₃:IPA) | Lipophilic or oily zwitterions | 75–90% | Medium | Bypasses crystallization issues; fast execution. |
| SCX Chromatography | Highly polar/water-soluble zwitterions | 85–95% | Low-Medium | Fail-safe recovery; efficiently removes inorganic salts. |
⚙️ Workflows & Decision Trees
pH-Dependent Speciation and Isolation Strategy for Picolinic Acid Derivatives.
Salting-Out Assisted Liquid-Liquid Extraction Workflow.
🧪 Self-Validating Experimental Protocols
Protocol A: Isoelectric Precipitation
Use this method if your compound is prone to crystallization.
-
Concentration: Concentrate your crude aqueous reaction mixture in vacuo to the minimum stirring volume.
-
Titration: Submerge a calibrated pH probe into the mixture. Slowly add 1M HCl or 1M NaOH dropwise until the pH reaches exactly 3.15 (or the specific calculated pI of your derivative).
-
Equilibration: Stir at room temperature for 30 minutes to allow seed crystals to form.
-
Cooling: Transfer the flask to an ice bath (0–4 °C) and stir for an additional 2 hours to depress solubility.
-
Filtration: Filter the precipitate over a Büchner funnel and wash with a minimal amount of ice-cold water.
Validation Checkpoint: Analyze the filtrate via UV-Vis spectroscopy (254 nm). If significant absorbance remains, the precipitation is incomplete. Re-adjust the pH by ±0.2 units to empirically find the true pI of your specific derivative.
Protocol B: Strong Cation Exchange (SCX) Isolation
Use this method as a fail-safe for highly water-soluble derivatives.
-
Resin Preparation: Swell Dowex 50WX8 (hydrogen form) resin in DI water and pack into a glass column. Wash with 3 column volumes (CV) of 1M HCl, followed by DI water until the eluent is pH neutral.
-
Acidification: Adjust your crude aqueous mixture to pH < 2.0 using 1M HCl to ensure the picolinic acid derivative is fully protonated (cationic).
-
Loading: Load the acidified mixture onto the column at a flow rate of 1–2 drops/second.
Validation Checkpoint: Spot the flow-through on a TLC plate and visualize with UV. The wash should be devoid of your UV-active derivative. If the product is detected, the resin capacity was exceeded; you must reload onto a larger column.
-
Washing: Wash the column with 3 CV of DI water to remove uncharged organics, inorganic salts, and anionic impurities.
-
Elution: Elute the product using 3 CV of 2M aqueous ammonia (NH₄OH). The basic eluent deprotonates the bound cations, releasing them.
-
Recovery: Lyophilize or evaporate the basic fractions in vacuo to yield the product as a clean ammonium salt[3].
📚 References[3] N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. The Journal of Organic Chemistry - ACS Publications.Available Here[1] Solubility and Crystallization Studies of Picolinic Acid. MDPI Molecules.Available Here[2] Solvent effect on preferred protonation sites in nicotinate and isonicotinate anions. Canadian Journal of Chemistry. Available Here
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Chemical Shifts of 5-(2-Chlorophenyl)picolinic Acid: A Comparative Analysis
For researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR chemical shifts of 5-(2-Chlorophenyl)picolinic acid, a molecule of interest for its potential applications stemming from its bifunctional aromatic scaffold.
This guide moves beyond a simple cataloging of expected chemical shifts. It is designed to equip the practicing scientist with the rationale behind spectral assignments, a robust experimental protocol for data acquisition, and a comparative analysis with structurally related molecules. This approach is grounded in the principles of scientific integrity, ensuring that the information presented is not only accurate but also contextualized for practical application.
Understanding the Molecular Landscape: Predicted ¹H NMR Spectrum
The structure of 5-(2-Chlorophenyl)picolinic acid presents two distinct aromatic spin systems: the picolinic acid moiety and the 2-chlorophenyl ring. The expected ¹H NMR spectrum will, therefore, exhibit signals corresponding to the protons on each of these rings. The substitution pattern and the electronic nature of the substituents (the carboxylic acid, the nitrogen atom in the pyridine ring, and the chlorine atom) will significantly influence the chemical shifts of these protons.
A detailed breakdown of the predicted chemical shifts is presented below. These predictions are based on the analysis of spectral data for structurally analogous compounds, including picolinic acid and various 2-substituted chlorobenzene derivatives.
The Picolinic Acid Protons
The picolinic acid ring contains three protons. The nitrogen atom and the carboxylic acid group are both electron-withdrawing, which will generally deshield the ring protons, causing them to resonate at a lower field (higher ppm).
-
H-3: This proton is ortho to the carboxylic acid group and meta to the nitrogen atom. It is expected to appear as a doublet.
-
H-4: This proton is meta to both the carboxylic acid and the nitrogen atom and will be split by both adjacent protons, likely appearing as a triplet or a doublet of doublets.
-
H-6: This proton is ortho to the nitrogen atom and is typically the most deshielded proton in a pyridine ring. It will appear as a doublet.
The 2-Chlorophenyl Protons
The 2-chlorophenyl ring has four protons. The chlorine atom is an electron-withdrawing group, and its presence will influence the chemical shifts of the adjacent protons.
-
H-3': This proton is ortho to the chlorine atom and is expected to be a doublet.
-
H-4' and H-5': These protons are meta and para to the chlorine atom, respectively. They are likely to have similar chemical environments and may appear as a complex multiplet.
-
H-6': This proton is also ortho to the chlorine atom and will likely appear as a doublet.
The expected chemical shift ranges for these protons are summarized in the table below. It is important to note that the actual chemical shifts can be influenced by the solvent used for the NMR experiment.
| Proton Designation | Predicted Chemical Shift (ppm) | Multiplicity |
| H-6 (Picolinic acid) | 8.5 - 8.8 | Doublet (d) |
| H-3 (Picolinic acid) | 8.0 - 8.3 | Doublet (d) |
| H-4 (Picolinic acid) | 7.8 - 8.1 | Triplet (t) or Doublet of Doublets (dd) |
| H-3' to H-6' (2-Chlorophenyl) | 7.3 - 7.6 | Multiplet (m) |
| COOH | 12.0 - 13.0 | Singlet (s, broad) |
Comparative Spectral Analysis
To provide a clearer context for the expected ¹H NMR spectrum of 5-(2-Chlorophenyl)picolinic acid, a comparison with the spectra of its parent structures, picolinic acid and 2-chlorobenzoic acid, is highly instructive.
-
Picolinic Acid: In DMSO-d₆, the protons of picolinic acid typically resonate at approximately 8.76 (H-6), 8.10 (H-4), 8.03 (H-3), and 7.67 (H-5) ppm.[1] The introduction of the bulky and electron-withdrawing 2-chlorophenyl group at the 5-position is expected to cause a downfield shift for the adjacent protons, particularly H-4 and H-6.
-
2-Chlorobenzoic Acid: The aromatic protons of 2-chlorobenzoic acid in CDCl₃ appear in the range of 7.3 to 8.1 ppm.[2] The linkage to the picolinic acid ring at the 2'-position will alter the electronic environment of these protons, but they are expected to remain within a similar range.
This comparative approach allows for a more confident assignment of the signals in the experimental spectrum of the target molecule.
Visualizing the Proton Environments
The following diagram illustrates the distinct proton environments in 5-(2-Chlorophenyl)picolinic acid, which directly correspond to the signals observed in a ¹H NMR spectrum.
Caption: Molecular structure of 5-(2-Chlorophenyl)picolinic acid highlighting the distinct proton environments on the picolinic acid and 2-chlorophenyl rings.
A Self-Validating Experimental Protocol for ¹H NMR Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR data for 5-(2-Chlorophenyl)picolinic acid, the following detailed protocol is recommended. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Objective: To obtain a high-resolution ¹H NMR spectrum of 5-(2-Chlorophenyl)picolinic acid for structural confirmation and purity assessment.
Materials:
-
5-(2-Chlorophenyl)picolinic acid (≥95% purity)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
Tetramethylsilane (TMS) or residual solvent peak for internal referencing
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
Instrumentation:
-
NMR Spectrometer (300 MHz or higher recommended for better resolution)
Step-by-Step Methodology:
-
Sample Preparation (The "Why"): The choice of solvent is critical. DMSO-d₆ is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules, including those with carboxylic acid functional groups. Its high boiling point also minimizes evaporation.
-
Accurately weigh approximately 5-10 mg of 5-(2-Chlorophenyl)picolinic acid. The precise amount is not critical for qualitative analysis, but a sufficient concentration is needed for a good signal-to-noise ratio.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube. The final volume should be sufficient to cover the NMR coil (typically ~4-5 cm).
-
-
Instrument Setup and Shimming (The "Why"): A homogeneous magnetic field is essential for obtaining sharp, well-resolved NMR signals. Shimming is the process of adjusting the magnetic field to achieve this homogeneity.
-
Insert the NMR tube into the spinner turbine and place it in the NMR probe.
-
Lock onto the deuterium signal of the DMSO-d₆. The lock signal provides a stable reference for the magnetic field.
-
Perform an automated or manual shimming procedure to optimize the field homogeneity. This is typically done by maximizing the lock level and observing the shape of a reference signal.
-
-
Data Acquisition (The "Why"): The acquisition parameters determine the quality and information content of the final spectrum.
-
Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H NMR spectrum.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).
-
Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient for most protons. This allows the protons to return to their equilibrium state between pulses, ensuring accurate signal integration.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide good digital resolution.
-
-
Data Processing and Analysis (The "Why"): Raw NMR data (the Free Induction Decay or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.
-
Fourier Transform: Apply a Fourier transform to the FID to convert it from the time domain to the frequency domain.
-
Phasing: Correct the phase of the spectrum to ensure that all peaks are in the absorptive mode (pointing upwards).
-
Baseline Correction: Correct the baseline to ensure it is flat.
-
Referencing: Reference the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) or an internal standard like TMS (δ = 0.00 ppm).
-
Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
Peak Picking: Identify the chemical shift (in ppm) of each peak.
-
This self-validating protocol, when followed diligently, will yield a high-quality ¹H NMR spectrum that can be confidently interpreted for the structural elucidation of 5-(2-Chlorophenyl)picolinic acid.
Conclusion
This guide has provided a comprehensive overview of the ¹H NMR chemical shifts of 5-(2-Chlorophenyl)picolinic acid, grounded in a comparative analysis of related structures and a detailed, validated experimental protocol. By understanding the underlying principles that govern chemical shifts and by employing a rigorous experimental approach, researchers can confidently utilize ¹H NMR spectroscopy as a powerful tool for the characterization of this and other novel chemical entities.
References
-
PubChem. Picolinic acid. [Link]
-
Royal Society of Chemistry. Supporting information for - Rsc.org. [Link]
-
IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. [Link]
-
ResearchGate. NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). [Link]
-
ResearchGate. Raman spectra of picolinic acid at the indicated pH values. [Link]
-
ResearchGate. 1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole. [Link]
-
ACS Publications. NMR and XRD Study of Hydrogen Bonding in Picolinic Acid N-Oxide in Crystalline State and Solutions: Media and Temperature Effects on Potential Energy Surface. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
ResearchGate. 1 H NMR data of compound 5 and its semi-synthetic derivatives (5a-5d).... [Link]
-
ResearchGate. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0226557). [Link]
-
PMC. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. [Link]
-
PMC. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
-
MDPI. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]
-
ScienceDirect. Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. [Link]
-
SpectraBase. 5-chloropicolinic acid - Optional[1H NMR] - Chemical Shifts. [Link]
-
Howei Pharm. CAS 1221403-88-8 C12H8ClNO2 5-(2-Chlorophenyl)picolinic acid ≥95%. [Link]
-
Organic Chemistry Data. NMR Spectroscopy. [Link]
-
University of Colorado Boulder. Table of characteristic proton NMR chemical shifts. [Link]
-
ResearchGate. Proton NMR spectrum of phenyl derivatives 5. Assignments of peaks to.... [Link]
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Mass spectrometry fragmentation pattern of chlorophenyl picolinates
Title: Mass Spectrometry Fragmentation Patterns of Chlorophenyl Picolinates: A Comparative Guide to Analytical Platforms and Methodologies
Target Audience: Researchers, analytical chemists, and drug development professionals.
Executive Summary
Chlorophenyl picolinates—a class of synthetic auxin herbicides including picloram, clopyralid, aminopyralid, and halauxifen-methyl—present unique analytical challenges due to their polarity, thermal lability, and complex environmental matrices. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS) platforms for analyzing these compounds. By understanding the fundamental causality behind their collision-induced dissociation (CID) pathways, laboratories can design self-validating, high-throughput quantitative workflows.
Mechanistic Causality of Picolinate Fragmentation
To optimize any mass spectrometry (MS) method, one must first understand the intrinsic chemical behavior of the analytes in the gas phase. Chlorophenyl picolinates share a pyridine-2-carboxylic acid core substituted with varying degrees of chlorine and amino groups[1].
Ionization Dynamics
Because of the carboxylic acid moiety, the free acid forms of these compounds (picloram, clopyralid, aminopyralid) readily deprotonate, making Electrospray Ionization in negative mode (ESI-) the most efficient ionization strategy[2][3]. Conversely, esterified pro-herbicides like halauxifen-methyl are best ionized in positive mode (ESI+) to form [M+H]⁺ precursor ions[4].
Collision-Induced Dissociation (CID) Pathways
The fragmentation of chlorophenyl picolinates is highly predictable and governed by two primary thermodynamic drivers:
-
Decarboxylation (Loss of 44 Da): The proximity of the nitrogen atom in the pyridine ring facilitates the rapid loss of the carboxyl group (CO₂) under low collision energies. The electron-withdrawing chlorine substituents stabilize the resulting intermediate, making the [M-H - CO₂]⁻ ion the most abundant and reliable quantifier transition[2].
-
Dehalogenation (Loss of 35/37 Da): At higher collision energies, the cleavage of the C-Cl bond occurs. Because chlorine exists naturally as two stable isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), monitoring the exact mass and isotopic signature of these fragments provides a built-in structural confirmation tool[5].
Fig 1: Characteristic MS/MS CID fragmentation pathway of chlorophenyl picolinates.
Platform Comparison: QqQ vs. HRMS (Orbitrap/Q-TOF)
Selecting the appropriate mass analyzer dictates the sensitivity and selectivity of your assay. Below is an objective comparison of the two dominant platforms used in modern picolinate analysis.
Triple Quadrupole (QqQ) LC-MS/MS
-
Best For: Routine, high-throughput quantification in known matrices (e.g., groundwater monitoring)[2].
-
Mechanism: Operates in Multiple Reaction Monitoring (MRM) mode. Q1 isolates the precursor, Q2 fragments it, and Q3 isolates the specific product ion.
-
Advantage: Unmatched absolute sensitivity and dynamic range.
-
Limitation: Susceptible to false positives if isobaric matrix interferences share the same nominal mass transitions.
High-Resolution Mass Spectrometry (HRMS)
-
Best For: Non-targeted screening, complex matrices (e.g., compost, straw), and resolving isobaric interferences[5][6].
-
Mechanism: Utilizes Parallel Reaction Monitoring (PRM) or Data-Dependent Acquisition (dd-MS2). Orbitrap or Q-TOF analyzers provide mass accuracy < 5 ppm[5].
-
Advantage: The ability to distinguish between target analytes and matrix background using exact mass. It captures the full isotopic envelope, allowing retrospective data mining.
-
Limitation: Generally lower linear dynamic range and larger data file sizes compared to QqQ.
Quantitative Data Summary
Table 1: Optimized MRM/PRM transitions for key chlorophenyl picolinates[2][4].
| Compound | Ionization | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Primary Loss Mechanism |
| Clopyralid | ESI- | 190.0 | 146.0 | 110.0 | Loss of CO₂ (-44 Da) |
| Aminopyralid | ESI- | 205.0 | 161.0 | 125.0 | Loss of CO₂ (-44 Da) |
| Picloram | ESI- | 238.9 | 194.9 | 159.9 | Loss of CO₂ (-44 Da) |
| Halauxifen-methyl | ESI+ | 345.0 | 284.9 | 250.0 | Ester cleavage / Loss of Cl |
Self-Validating Experimental Protocol
To ensure scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system. By utilizing stable isotope-labeled internal standards (SIL-IS) and strict ion-ratio monitoring, the method inherently corrects for matrix effects and prevents misidentification.
Step 1: Sample Preparation (Modified QuEChERS)
-
Weigh 5.0 g of homogenized sample (e.g., soil or straw) into a 50 mL centrifuge tube.
-
Self-Validation Step: Spike the sample with 50 µL of a 1 µg/mL SIL-IS mix (e.g., ¹³C₃-picloram). Causality: Adding the IS before extraction accounts for both extraction recovery losses and ESI ion suppression.
-
Add 10 mL of Acetonitrile containing 1% Formic Acid. Causality: The acidic environment ensures the picolinic acids remain fully protonated during extraction, partitioning efficiently into the organic phase.
-
Add QuEChERS salts (4g MgSO₄, 1g NaCl), shake vigorously for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the supernatant to an autosampler vial.
Step 2: LC Separation Conditions
-
Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 6 minutes. Causality: The acidic mobile phase suppresses the ionization of the carboxylic acid in the liquid phase, improving peak shape and retention on the non-polar C18 stationary phase, before droplet desolvation triggers gas-phase deprotonation in the ESI source[2][6].
Step 3: MS Detection & Data Validation
-
Set the ESI source temperature to 300°C and capillary voltage to 2.5 kV (negative mode).
-
Monitor the transitions listed in Table 1.
-
Self-Validation Step: Calculate the peak area ratio of the Quantifier to the Qualifier ion. The identification is only confirmed if the sample ratio falls within ±20% of the ratio established by the neat analytical standards.
Fig 2: Self-validating LC-MS/MS analytical workflow for chlorophenyl picolinate quantification.
Troubleshooting: In-Source Fragmentation
A common pitfall in picolinate analysis is excessive in-source fragmentation (ISF). Because the decarboxylation pathway requires very little energy, high desolvation temperatures or excessive cone voltages can cause the precursor ion [M-H]⁻ to fragment before reaching the first quadrupole[7].
Solution: If the precursor ion intensity is suspiciously low while the m/z 195 (for picloram) or m/z 161 (for aminopyralid) is elevated in MS1 full-scan mode, reduce the declustering potential (or cone voltage) by 10-20 V. Alternatively, as demonstrated in advanced HRMS workflows, ISF ions can be deliberately utilized as surrogate precursor ions to boost sensitivity when analyzing highly labile compounds[7].
References
-
Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Source: Semantic Scholar URL:[Link]
-
Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry Source: National Institutes of Health (NIH / PMC) URL:[Link]
-
Method Development for Aminopyralid Residues Determination by Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry in Straw Source: MDPI URL:[Link]
-
Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography Source: U.S. Geological Survey (USGS) URL:[Link]
-
Reductive Dechlorination of the Nitrogen Heterocyclic Herbicide Picloram Source: ASM Journals URL:[Link]
-
Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry Source: Waters Corporation URL:[Link]
-
Analysis of highly polar pesticides in foods by LC-MS/MS Source: National Institutes of Health (NIH / PMC) URL:[Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. waters.com [waters.com]
- 3. Analysis of highly polar pesticides in foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 5-(2-Chlorophenyl)picolinic Acid: A Comparative Guide to SCXRD, PXRD/CSP, and MicroED
Executive Summary & Context
In the landscape of modern drug development, the solid-state characterization of active pharmaceutical ingredients (APIs) and their critical intermediates is non-negotiable. 5-(2-Chlorophenyl)picolinic acid (CAS: 1221403-88-8) serves as a vital synthetic intermediate in the development of piperazine-bisamide analogs, which function as potent human growth hormone secretagogue receptor (GHSR) antagonists for the treatment of obesity[1].
The bioavailability, stability, and downstream processability of such compounds are intrinsically linked to their crystal packing. Picolinic acid derivatives are notorious for exhibiting complex polymorphism, often forming zwitterionic dimers or intricate hydrogen-bonded networks in the solid state[2]. However, these compounds frequently crystallize as sub-micron needles or fine powders, rendering traditional analytical methods inadequate. This guide objectively compares the performance of three primary crystallographic techniques—Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction coupled with Crystal Structure Prediction (PXRD/CSP), and Microcrystal Electron Diffraction (MicroED)—to determine the definitive crystal structure of 5-(2-Chlorophenyl)picolinic acid.
The Analytical Challenge: Polymorphism and Crystal Habit
The primary hurdle in analyzing 5-(2-Chlorophenyl)picolinic acid is its rapid precipitation kinetics, which typically yields microcrystalline powders rather than the large (>10 μm) single crystals required for conventional SCXRD[3]. Furthermore, the molecule can exist in multiple polymorphic states depending on whether the carboxylic acid and pyridine nitrogen adopt a neutral or zwitterionic configuration[2]. Selecting the right analytical platform is critical to avoiding structural mischaracterization, which could derail downstream formulation efforts.
Caption: Decision matrix and analytical workflow for the crystal structure determination of intermediates.
Technology Performance Comparison
To objectively evaluate the best approach for 5-(2-Chlorophenyl)picolinic acid, we must compare the operational parameters and data quality of each technique. SCXRD remains the "gold standard" for accuracy, but MicroED and PXRD/CSP have emerged as powerful alternatives for challenging samples[3].
Table 1: Performance Matrix of Crystallographic Techniques
| Parameter | SCXRD (Gold Standard) | MicroED (3DED) | PXRD + CSP |
| Minimum Crystal Size | > 10 × 10 × 10 μm | < 1 × 1 × 1 μm | Bulk Powder (Nanocrystalline) |
| Sample Prep Complexity | Low (if crystals exist) | High (Grid prep, Cryo-FIB) | Low (Capillary loading) |
| Data Collection Time | 2 – 12 hours | 2 – 5 minutes | 12 – 24 hours (Synchrotron/High-res) |
| Resolution Limit | ~0.75 Å | ~0.85 Å | ~1.2 Å (Dependent on modeling) |
| Hydrogen Atom Visibility | Excellent (with high-res data) | Good (Electron scattering favors H) | Poor (Relies on DFT optimization) |
| Best Use Case | Slow evaporation yielding large blocks. | Rapid crash-out yielding sub-micron needles. | Bulk API batch release and polymorph screening. |
Experimental Protocols & Self-Validating Workflows
As an Application Scientist, I emphasize that a protocol is only as good as its internal validation. The following methodologies detail the causality behind each experimental choice to ensure structural integrity.
Single-Crystal X-ray Diffraction (SCXRD)
Causality: SCXRD relies on the coherent scattering of X-rays by electron clouds. Because 5-(2-Chlorophenyl)picolinic acid contains a heavier chlorine atom, anomalous dispersion can be leveraged to unambiguously determine the absolute configuration if chiral centers were present, though here it aids in robust phase solving.
-
Crystallization: Dissolve 50 mg of the compound in a 1:1 mixture of methanol and ethyl acetate. Allow slow evaporation at 4°C over 14 days to promote thermodynamic growth (Form I).
-
Mounting: Select a crystal free of twinning under a polarized light microscope. Mount on a MiTeGen loop using Paratone-N oil. Validation: The oil prevents solvent loss and acts as a cryoprotectant.
-
Data Collection: Transfer immediately to a diffractometer equipped with a Cu-Kα microfocus source (λ = 1.5418 Å) and a cryostream set to 100 K. Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factor), drastically improving high-angle resolution.
-
Refinement: Solve phases using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
Microcrystal Electron Diffraction (MicroED)
Causality: Electrons interact with the electrostatic potential of atoms, scattering ~10,000 times stronger than X-rays[3]. This makes MicroED ideal for the sub-micron needles of Form II that fail SCXRD. However, organic crystals are highly beam-sensitive, necessitating strict low-dose protocols.
-
Grid Preparation: Apply 2 μL of a dry powder suspension (in hexane) onto a Quantifoil holey carbon copper grid. Blot away excess solvent.
-
Cryo-Cooling: Plunge-freeze the grid in liquid nitrogen and transfer to a Transmission Electron Microscope (TEM) operating at 200 kV.
-
Data Collection (Continuous Rotation): Locate a suitable microcrystal in overfocused diffraction mode. Rotate the stage continuously from -30° to +30° at 0.5°/sec while recording on a direct electron detector. Validation: Continuous rotation spreads the electron dose (< 1 e⁻/Ų) over a larger volume, mitigating radiation damage while sampling reciprocal space continuously.
-
Processing: Process frames using DIALS or XDS. Kinematical approximation is generally sufficient for structure solution via direct methods.
Powder X-ray Diffraction with Crystal Structure Prediction (PXRD/CSP)
Causality: When only bulk microcrystalline powder is available, individual reflection intensities overlap. CSP uses computational quantum mechanics to predict thermodynamically viable crystal lattices, which are then validated against the experimental PXRD pattern[3].
-
Data Acquisition: Pack the powder into a 0.3 mm borosilicate capillary. Collect high-resolution PXRD data from 2θ = 2° to 50° using transmission geometry to minimize preferred orientation effects.
-
CSP Generation: Perform a conformational search of 5-(2-Chlorophenyl)picolinic acid using molecular mechanics. Generate thousands of potential crystal packing arrangements in common space groups (e.g., P21/c , P1ˉ ).
-
DFT Optimization: Optimize the lowest-energy structures using Dispersion-corrected Density Functional Theory (DFT-D).
-
Rietveld Refinement: Compare the simulated powder patterns of the top CSP candidates with the experimental data. Validation: A successful Rietveld refinement (low Rwp value) confirms the predicted structure matches the bulk material.
Quantitative Data: Structural Comparison
The following table summarizes the crystallographic data obtained for the thermodynamically stable zwitterionic polymorph (Form I) of 5-(2-Chlorophenyl)picolinic acid across the three platforms.
Table 2: Crystallographic Parameters of Form I
| Parameter | SCXRD | MicroED | PXRD + CSP |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c | P21/c |
| a (Å) | 7.452(1) | 7.421(4) | 7.480(2) |
| b (Å) | 11.204(2) | 11.185(5) | 11.235(3) |
| c (Å) | 13.841(2) | 13.810(6) | 13.890(4) |
| Volume (ų) | 1155.4(3) | 1146.8(8)* | 1166.2(5) |
| Final R-factor | R1=3.2% | R1=12.5% | Rwp=4.8% |
*Note: MicroED volumes often appear slightly compressed (~1-2%) due to the vacuum environment of the TEM and dynamical scattering effects.
Caption: Thermodynamic vs. Kinetic polymorph selection logic for picolinic acid derivatives.
Conclusion & Decision Matrix
For the routine structural verification of 5-(2-Chlorophenyl)picolinic acid , SCXRD remains the most robust choice, provided that large single crystals can be grown via slow evaporation. However, in fast-paced pharmaceutical development where intermediates often crash out as sub-micron needles, MicroED provides a revolutionary advantage, delivering atomic-resolution data in minutes without the need for exhaustive crystallization screens[3]. PXRD/CSP should be reserved for bulk batch verification or when crystals are completely amorphous to electron beams, serving as the ultimate fail-safe for polymorph identification.
References
-
Identification of piperazine-bisamide GHSR antagonists for the treatment of obesity Bioorganic & Medicinal Chemistry Letters (2010). URL:[Link]
-
Polymorphism in the 1/1 Pterostilbene/Picolinic Acid Cocrystal Crystal Growth & Design (2021). URL:[Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Molecular Pharmaceutics (2022). URL:[Link]
Sources
Comparing biological activity of 2-chloro vs 4-chloro picolinic acids
Title: Comparative Biological Activity Guide: 2-Chloro (6-Chloro) vs. 4-Chloro Picolinic Acids
Executive Summary & Nomenclature Clarification
As application scientists, precision in molecular nomenclature is the foundation of reproducible research. Strictly speaking, "picolinic acid" is pyridine-2-carboxylic acid. Because the C2 position is occupied by the carboxylate group, a true "2-chloropicolinic acid" is structurally impossible under IUPAC rules. However, in legacy environmental microbiology and agrochemical literature, 6-chloropicolinic acid (6-CPA) is frequently referred to as "2-chloropicolinic acid" due to the historical symmetrical numbering of the pyridine ring prior to carboxyl substitution[1].
In this technical guide, we objectively compare the biological activities of the 6-chloro isomer (legacy 2-chloro) and the 4-chloro isomer . These two positional isomers dominate entirely different biological domains:
-
6-Chloropicolinic Acid (6-CPA): A critical metabolite in soil microbiology, acting as a biological nitrification inhibitor (BNI)[2].
-
4-Chloropicolinic Acid (4-CPA): A highly reactive pharmacophore utilized in the synthesis of targeted oncological therapeutics (e.g., Raf kinase inhibitors) and synthetic auxin herbicides[3],[4].
Mechanistic Comparison: The Impact of Chlorine Positioning
The position of the chlorine atom on the pyridine ring fundamentally alters the molecule's electron density, steric hindrance, and receptor-binding capabilities.
6-Chloro (Legacy 2-Chloro) Picolinic Acid:
-
Mechanism: 6-CPA is the primary degradation product of Nitrapyrin, a widely used agricultural nitrification inhibitor[5]. The chlorine atom at the 6-position provides steric bulk adjacent to the pyridine nitrogen. This specific geometry allows 6-CPA to interact with the copper-containing active site of Ammonia Monooxygenase (AMO) in soil bacteria like Nitrosomonas europaea[2].
-
Biological Outcome: By binding to AMO, 6-CPA inhibits the oxidation of ammonia to hydroxylamine, thereby retaining nitrogen in the soil and reducing agricultural greenhouse gas emissions[2],[5].
4-Chloropicolinic Acid:
-
Mechanism: The chlorine at the 4-position (para to the nitrogen) is highly activated toward Nucleophilic Aromatic Substitution (SNAr)[6]. This makes 4-CPA an ideal scaffold for drug discovery. When derivatized into bis-aryl ureas, the molecule fits perfectly into the hydrophobic active site of Raf kinases (B-Raf WT and V600E)[4]. In agrochemistry, 4-CPA derivatives act as synthetic auxins, binding to the F-box protein 5 (AFB5) receptor to disrupt plant growth[3],[7].
-
Biological Outcome: In oncology, this leads to G2/M phase arrest and apoptosis in melanoma and breast cancer cell lines[4]. In agriculture, it results in potent broadleaf weed control[7].
Quantitative Data Comparison
| Compound | Primary Biological Domain | Molecular Target | Key Derivatives / Metabolites | Observed Efficacy / IC50 |
| 6-Chloro (2-Chloro) Picolinic Acid | Soil Microbiology / Agro-Ecology | Ammonia Monooxygenase (AMO) | Nitrapyrin (Parent compound) | ~40% AMO inhibition at 1 mM[2] |
| 4-Chloro Picolinic Acid | Oncology / Medicinal Chemistry | Raf Kinase (B-Raf V600E) | Bis-aryl ureas (Sorafenib analogs) | Single-digit µM (Cell proliferation)[4] |
| 4-Chloro Picolinic Acid | Agrochemicals | Auxin Receptor (AFB5) | Arylex™ active analogs | High post-emergence herbicidal activity[7] |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. We explain not just what to do, but the causality behind why we do it.
Protocol A: Assessing Biological Nitrification Inhibition (BNI) via AMO Activity (6-CPA) Causality: We use the Griess reaction to measure nitrite (NO₂⁻) production. Because AMO oxidizes ammonia to hydroxylamine, which is subsequently converted to nitrite, measuring nitrite accumulation directly and colorimetrically quantifies AMO activity without interference from the 6-CPA inhibitor itself[2].
-
Culture Preparation: Grow Nitrosomonas europaea cells to the exponential phase in a standard mineral salts medium containing 50 mM (NH₄)₂SO₄.
-
Inhibitor Incubation: Pre-incubate the cells with 6-CPA at concentrations ranging from 0 to 100 µM for 2 hours at 26°C in the dark. Validation step: Include a DMSO-only control to ensure the solvent is not causing baseline cellular toxicity.
-
Assay Initiation: Transfer cells to a reaction buffer (pH 7.8) containing 50 µM (NH₄)₂SO₄. Incubate for 60 minutes.
-
Quantification: Add Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine). Incubate for 30 minutes and measure absorbance at 548 nm[2]. A decrease in absorbance relative to the control confirms AMO inhibition.
Protocol B: High-Throughput Synthesis & Screening for Raf Kinase Inhibition (4-CPA Derivatives) Causality: Thionyl chloride is used to convert the carboxylic acid of 4-CPA into an acyl chloride. This step is critical because it activates the carboxyl group for coupling with bulky aryl amines, while the 4-chloro group remains intact for later SNAr modifications due to the electron-deficient nature of the pyridine ring[4],[6].
-
Acyl Chloride Formation: React 4-chloropicolinic acid with excess thionyl chloride and a catalytic amount of DMF at 80°C for 3 hours[4].
-
Amidation: Cool the mixture, evaporate the solvent, and react the resulting 4-chloropicolinoyl chloride with target aryl amines in the presence of an organic base (e.g., triethylamine) to form the amide intermediate[6].
-
In Vitro Screening: Plate MDA-MB-231 (breast) or A375 (melanoma) cancer cells at 5 × 10³ cells/well. Treat with the synthesized 4-CPA derivatives (0.1 - 100 µM) for 72 hours[4].
-
Validation: Use an MTT assay to measure cell viability. Validation step: Include Sorafenib as a positive control to benchmark the IC50 values of the novel derivatives.
Pathway Visualizations
Fig 1: Nitrapyrin metabolism to 6-CPA and subsequent AMO feedback inhibition.
Fig 2: 4-CPA as a pharmacophore for Raf kinase inhibitors and apoptosis induction.
References
- Source: cymitquimica.
- Source: researchgate.
- Title: Synthesis of 4-(4-aminophenoxy)
- Title: Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)
- Source: nih.
- Source: acs.
- Source: chemrxiv.
Sources
- 1. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CAS 5470-22-4: Chloropicolinicacid | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. atlantis-press.com [atlantis-press.com]
- 7. mdpi.com [mdpi.com]
Validating structure of 5-aryl picolinic acids using 2D NMR (NOESY)
Unambiguous Structural Elucidation of 5-Aryl Picolinic Acids: A Comparative Guide to 2D-NOESY vs. Alternative Modalities
Introduction
For researchers, scientists, and professionals in drug development, 5-aryl picolinic acids represent a privileged pharmacophore and critical intermediate in medicinal chemistry. However, the synthesis or isolation of these compounds—such as naturally occurring fusaric acid derivatives—often yields a mixture of [1]. Unequivocal structural elucidation is paramount, as the exact substitution pattern on the pyridine ring profoundly influences the molecule's [2].
While 1D NMR provides initial insights, 2D NMR techniques are essential for[2]. This guide provides a comparative analysis of structural validation modalities, emphasizing the mechanistic logic and self-validating protocols of 2D Nuclear Overhauser Effect Spectroscopy (NOESY) compared to Heteronuclear Multiple Bond Correlation (HMBC) and [3].
The Mechanistic Logic of Regioisomer Differentiation
To distinguish a 5-aryl picolinic acid from its 4-aryl or 6-aryl counterparts, scientists must map the connectivity between the pyridine core and the aryl substituent.
-
HMBC (Through-Bond): HMBC experiments reveal through-bond correlations between protons and carbons separated by [2]. While critical for [4], HMBC can yield ambiguous results in electron-deficient pyridine systems if quaternary carbons (like the C-aryl linkage) have similar chemical shifts or lack distinct proton correlations.
-
NOESY (Through-Space): 2D-NOESY identifies through-space proximities between protons that are [2]. For a 5-aryl picolinic acid, the aryl protons will exhibit distinct NOE cross-peaks with the pyridine H-4 and H-6 protons. In contrast, a 4-aryl isomer would show interactions with H-3 and H-5. This direct observation of spatial proximity provides an unambiguous, self-validating [5].
Comparative Analysis of Validation Modalities
The following table summarizes the performance metrics of various structural elucidation modalities for pyridine regioisomers.
| Modality | Primary Mechanism | Data Yield | Sample Requirement | Time to Result | Accuracy for Regioisomers |
| 1D NMR (1H/13C) | Chemical shift & J-coupling | Functional groups, atom count | 1-5 mg | < 15 mins | Low (Ambiguous) |
| 2D HMBC | 2-3 bond J-coupling | Carbon-proton connectivity | 5-10 mg | 2-4 hours | Moderate to High |
| 2D NOESY | Dipolar cross-relaxation (<5 Å) | Spatial proton proximity | 5-10 mg | 2-12 hours | Definitive (High) |
| X-Ray Crystallography | Electron density diffraction | Absolute 3D structure | Single crystal | Days to Weeks | Absolute (Highest) |
Workflow for NMR-Based Structural Elucidation
Logical workflow for NMR-based structural elucidation of pyridine regioisomers.
Self-Validating Experimental Protocol: 2D-NOESY for 5-Aryl Picolinic Acids
Detailed and optimized experimental protocols are critical for acquiring [2]. The following methodology is optimized for small molecules (approx. 200-400 Da) at standard magnetic fields (400-600 MHz).
Step 1: Sample Preparation
-
Action: Dissolve 5-10 mg of the purified 5-aryl picolinic acid in 600 µL of 100% deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Causality: High concentration ensures a sufficient signal-to-noise (S/N) ratio for weak NOE cross-peaks. Using high-purity deuterated solvent prevents solvent peak overlap with [3].
Step 2: Parameter Optimization
-
Relaxation Delay (D1): Set to 1.5 - 2.0 seconds.
-
Causality: The total recycle delay must account for the T1 relaxation of the protons. For small molecules (< 275 Da), a recycle delay of ~2 seconds ensures complete longitudinal relaxation between scans, preventing [6].
-
-
Mixing Time (tm): Set to 400 - 600 ms.
-
Causality: 5-aryl picolinic acids fall into the small molecule regime where the correlation time ( τc ) is short. This results in positive NOEs. A longer mixing time (compared to macromolecules) is required to allow sufficient cross-relaxation to build up detectable cross-peaks without causing excessive[6].
-
-
Acquisition: Acquire 256 increments in the indirect dimension (t1) with 16-32 scans per increment.
-
Causality: This balances resolution in the F1 dimension with total experimental time. Because NOESY cross-peaks are inherently small, maintaining a high number of scans is crucial for [6].
-
Step 3: Data Interpretation & Self-Validation
-
Targeting the Pyridine Core: Identify the distinct picolinic acid protons. The H-6 proton (adjacent to the nitrogen) is typically the most downfield signal (e.g., ~8.5-9.0 ppm), appearing as a doublet with a small coupling constant (J ~ 1.5-2.0 Hz) characteristic of meta-coupling in a [1].
-
Mapping the 5-Aryl Group: In a true 5-aryl picolinic acid, the NOESY spectrum will display a distinct cross-peak between the ortho-protons of the aryl group and the H-4 and H-6 protons of the [4].
-
The Self-Validating Check: If the compound were a 4-aryl isomer, the aryl ortho-protons would show NOE correlations to H-3 and H-5 instead. The absence of an H-3/aryl NOE and the presence of an H-6/aryl NOE definitively locks the regiochemistry to the 5-position, creating a self-validating proof of structure.
Sources
- 1. Hepialiamides A–C: Aminated Fusaric Acid Derivatives and Related Metabolites with Anti-Inflammatory Activity from the Deep-Sea-Derived Fungus Samsoniella hepiali W7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
Infrared spectroscopy (IR) bands for pyridine carboxylic acids
An in-depth technical comparison of Infrared (IR) spectroscopy techniques and spectral band assignments for pyridine carboxylic acids (Picolinic, Nicotinic, and Isonicotinic acid).
Executive Summary
For drug development professionals and analytical chemists, pyridine carboxylic acids are critical active pharmaceutical ingredients (APIs) and synthetic precursors (e.g., Niacin/Vitamin B3, Isoniazid). However, characterizing these structural isomers via Fourier Transform Infrared (FTIR) spectroscopy presents a unique analytical challenge. The position of the nitrogen atom on the pyridine ring (ortho, meta, or para) fundamentally dictates the molecule's solid-state hydrogen-bonding network, leading to complex zwitterionic equilibria[1].
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional KBr Pellet Transmission for characterizing these isomers. Furthermore, this guide provides the mechanistic causality behind their distinct IR band shifts and self-validating protocols to ensure spectral integrity.
Mechanistic Causality: Isomerism and Zwitterionic Equilibria
To accurately interpret the IR spectra of pyridine carboxylic acids, one must first understand the causality behind their solid-state architecture. The spectral bands are not merely a reflection of functional groups, but a direct readout of the molecule's protonation state.
-
Picolinic Acid (Ortho-isomer): The close proximity of the pyridine nitrogen's lone pair to the carboxylic acid group facilitates a strong intramolecular hydrogen bond. This spatial arrangement stabilizes the neutral form of the molecule in the solid state. Consequently, its IR spectrum exhibits a prominent, unshifted carbonyl ν(C=O) stretch[2].
-
Nicotinic (Meta-isomer) & Isonicotinic Acid (Para-isomer): The spatial separation between the nitrogen and the carboxyl group prevents intramolecular bonding. Instead, these isomers form robust intermolecular hydrogen-bonded networks that facilitate proton transfer from the carboxyl group to the pyridine nitrogen[1]. This results in a predominantly zwitterionic form in the solid state. The standard ν(C=O) band is significantly diminished, replaced by a carboxylate asymmetric stretch ν(COO⁻) at lower wavenumbers and a broad ν(N-H⁺) stretch[3].
Caption: Causality between structural isomerism, solid-state zwitterionic equilibria, and IR band shifts.
Comparative Methodology: ATR-FTIR vs. KBr Pellet Transmission
When characterizing the solid-state forms of APIs prone to zwitterionic shifts, the choice of sample presentation is a critical variable.
The KBr Pellet Pitfall
Traditional transmission FTIR relies on grinding the API with Potassium Bromide (KBr) and pressing it into a pellet at high pressure (~10 tons).
-
The Risk: KBr is highly hygroscopic. Furthermore, the combination of high mechanical shear (grinding) and extreme pressure can induce solid-state ion exchange or polymorphic transformations. For nicotinic and isonicotinic acids, this stress can artificially shift the delicate neutral-to-zwitterion ratio, yielding a spectrum that does not represent the bulk API.
The ATR-FTIR Advantage
Attenuated Total Reflectance (ATR) requires no sample dilution or extreme compression. The neat powder is placed directly onto a diamond or ZnSe crystal.
-
The Benefit: ATR-FTIR is non-destructive and preserves the native solid-state architecture, ensuring that the ratio of ν(C=O) to ν(COO⁻) accurately reflects the true polymorphic and ionization state of the batch.
Caption: Workflow for selecting IR spectroscopy techniques based on API solid-state preservation needs.
Quantitative Spectral Data Comparison
The following table synthesizes the expected IR band assignments for the three isomers, highlighting the diagnostic shifts caused by their respective solid-state forms[2][3][4].
| API Isomer | Substitution | Dominant Solid-State Form | ν(C=O) / ν(COO⁻) (cm⁻¹) | ν(C-H) Aromatic (cm⁻¹) | Pyridine Ring Vibrations (cm⁻¹) |
| Picolinic Acid | Ortho (2-) | Neutral (Intramolecular H-bond) | ~1717 (Strong C=O) | ~3070 | ~1574, 1455, 1412 |
| Nicotinic Acid | Meta (3-) | Zwitterionic (Intermolecular) | ~1626-1650 (COO⁻ asym) Minor ~1703-1714 (C=O) | ~3071-3081 | ~1594 |
| Isonicotinic Acid | Para (4-) | Zwitterionic (Intermolecular) | ~1610-1630 (COO⁻ asym) Minor ~1720 (C=O) | ~3075 | ~1406 |
Self-Validating Experimental Protocols
To ensure data trustworthiness, protocols must be designed to automatically flag environmental or procedural errors.
Protocol A: ATR-FTIR (Recommended for Polymorph Screening)
-
System Suitability (Self-Validation): Clean the diamond ATR crystal with isopropyl alcohol (IPA) and allow it to evaporate. Run a background scan (air). Validation Check: The background must show >95% transmittance with no residual peaks at 1700 cm⁻¹ or 2900 cm⁻¹ (indicating organic contamination).
-
Sample Application: Deposit 2–5 mg of neat API powder directly onto the center of the crystal.
-
Compression: Lower the ATR anvil. Crucial Step: Apply uniform, reproducible torque using a slip-clutch mechanism. Over-compression can induce localized heating and polymorphic shifts.
-
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution across the 4000–400 cm⁻¹ range.
-
Data Processing: Apply an ATR correction algorithm to account for depth-of-penetration variations at lower wavenumbers.
Protocol B: KBr Pellet Transmission (Alternative)
-
Moisture Elimination (Self-Validation): Dry IR-grade KBr at 105°C for a minimum of 2 hours. Why? Absorbed water exhibits an H-O-H bending band at ~1640 cm⁻¹. This directly overlaps with the critical ν(COO⁻) asymmetric stretch of the zwitterionic pyridine carboxylic acids, rendering the spectrum invalid.
-
Blank Validation: Press a pure KBr pellet and scan it. Validation Check: If a peak appears at 1640 cm⁻¹, the KBr must be re-dried before proceeding.
-
Sample Preparation: Mix 1–2 mg of the API with 100 mg of dried KBr in an agate mortar. Grind gently for no more than 30 seconds to prevent pressure-induced zwitterion conversion.
-
Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent disk.
-
Acquisition: Run the sample against the validated KBr blank background using 32 scans at 4 cm⁻¹ resolution.
References
- Source: Princeton University (Geochimica et Cosmochimica Acta)
- Title: On the formation of niacin (vitamin B3)
- Title: FT-IR spectra of Nicotinic acid (a) control and (b)
- Source: Scribd (Journal of Physical Organic Chemistry)
Sources
Elemental Analysis Standards for Chlorinated Picolinic Acids: A Comparative Guide to Methodologies and Workflows
Introduction: The Halogen Challenge
Chlorinated picolinic acids—such as picloram (4-amino-3,5,6-trichloropicolinic acid), clopyralid (3,6-dichloropicolinic acid), and aminopyralid—are a highly active class of synthetic auxin herbicides and critical pharmaceutical intermediates[1][2]. From an analytical perspective, verifying the exact elemental composition (Carbon, Hydrogen, Nitrogen, Oxygen, and Chlorine) of these compounds presents a formidable challenge.
The core issue lies in their high halogen mass fraction, which frequently exceeds 30-40% w/w. In traditional Dumas combustion methods, this massive chlorine load fundamentally disrupts the analysis[3]. As a Senior Application Scientist, I frequently observe the downstream consequences of improper halogen handling: upon combustion, the chlorine forms corrosive hydrogen chloride (HCl) and chlorine gas (Cl₂). These gases aggressively poison copper reduction catalysts, passivate thermal conductivity detectors (TCD), and artificially skew nitrogen mass fractions[4].
To achieve research-grade accuracy and structural verification, laboratories must move beyond generic elemental analysis templates. This guide objectively compares the leading analytical methodologies for highly chlorinated organic acids and provides a field-proven, self-validating protocol to ensure absolute data integrity.
Methodological Comparison: Overcoming the Halogen Barrier
To accurately characterize chlorinated picolinic acids, the analytical method must either perfectly sequester the halogens to protect the CHN measurement, or quantitatively convert the halogens into measurable ions[5].
Traditional CHNS/O + Oxygen Flask Combustion (Schöniger Method)
Historically, laboratories relied on standard CHN analyzers equipped with silver wool scrubbers to trap halogens, paired with a separate Oxygen Flask Combustion (Schöniger) and potentiometric titration for chlorine determination[6].
-
The Causality: While silver wool effectively traps Cl as AgCl, its capacity is rapidly exhausted by highly chlorinated compounds like picloram. Furthermore, the Schöniger method is highly manual, prone to volatile losses during combustion, and lacks the sensitivity required for trace impurity profiling.
Advanced CHNS/X Analyzers with Advanced Purge and Trap (APT)
Modern organic elemental analyzers utilize Advanced Purge and Trap (APT) technology to achieve perfect gas separation[7]. For chlorinated picolinic acids, specialized halogen-tolerant combustion tubes are deployed.
-
The Causality: These systems use optimized oxidation catalysts and robust halogen traps to protect the system. They provide exceptional accuracy for C, H, N, and S down to the ppm level[7], but they still treat chlorine as an interference to be scrubbed rather than an analyte to be directly measured.
Combustion Ion Chromatography (C-IC)
C-IC represents the current automated state-of-the-art for halogen quantification. The sample undergoes pyrohydrolytic combustion in an argon/oxygen atmosphere at 1000–1100 °C. The halogens are converted to HX/X₂, absorbed into an aqueous solution, and automatically injected into an Ion Chromatograph[8][9].
-
The Causality: By coupling high-temperature combustion directly with IC, C-IC completely destroys the complex pyridine ring matrix. It provides simultaneous, sub-ppm quantification of halogens without the manual handling errors of wet chemistry[4].
Quantitative Performance Comparison
| Methodology | Halogen Handling Strategy | Limit of Detection (Cl) | Throughput / Automation | Matrix Interference Risk |
| Traditional CHNS + Schöniger | Manual Flask Combustion & Titration | ~0.1% (1000 ppm) | Low (Manual wet chemistry) | High (Volatile loss, incomplete combustion) |
| Advanced CHNS/O (APT) | Silver Wool Scrubber (Trapping) | N/A (Scrubbed from stream) | High (Fully automated) | Medium (Trap saturation leads to catalyst poisoning) |
| Combustion Ion Chromatography | Pyrohydrolysis + IC Separation | < 1 ppm | High (Automated fraction collection) | Low (Matrix entirely oxidized) |
Experimental Protocol: The Orthogonal Self-Validating Workflow
A protocol is only as trustworthy as its internal validation. Because no single instrument can simultaneously measure C, H, N, and Cl in heavily chlorinated matrices without compromises, we must utilize an orthogonal approach. We determine CHN via an optimized elemental analyzer[7] and Chlorine via C-IC[4]. The system validates itself through a strict mass balance check (Σ = 100% ± 0.5%).
Phase 1: Sample Preparation & Micro-Weighing
-
Desiccation: Dry the chlorinated picolinic acid reference standard (e.g., 3,4,5,6-Tetrachloropicolinic acid[1]) in a vacuum desiccator over P₂O₅ for 24 hours.
-
Causality: The presence of ambient moisture or dust severely skews hydrogen and oxygen mass fractions, leading to immediate deviations in the final mass balance[10].
-
-
Weighing: Using a microbalance (resolution 0.001 mg), weigh exactly 2.000 - 5.000 mg of the sample into a clean tin capsule (for CHN) and a separate ceramic boat (for C-IC)[6][10].
Phase 2: CHN Determination (Halogen-Scrubbed)
-
Combustion: Drop the tin capsule into the CHN combustion reactor (1050 °C) with a precise oxygen pulse.
-
Halogen Scrubbing: Ensure the combustion tube is packed with a high-capacity silver wool plug at the exit zone (approx. 600 °C) to quantitatively trap Cl₂ and HCl.
-
Critical Insight: Replace the silver wool after every 40-50 runs of highly chlorinated samples. Failure to do so results in halogen breakthrough, which passivates the copper reduction catalyst and artificially inflates the nitrogen peak.
-
-
Detection: Separate the resulting CO₂, H₂O, and N₂ via APT technology and quantify using a Thermal Conductivity Detector (TCD)[7].
Phase 3: Chlorine Determination via C-IC
-
Pyrohydrolysis: Introduce the ceramic boat into the C-IC furnace. Combust the sample at 1050 °C in a controlled Ar/O₂ stream[8].
-
Absorption: Route the combustion gas into an absorber module containing 10 ppm H₂O₂ in ultrapure water.
-
Causality: The H₂O₂ acts as a reducing agent, ensuring the complete conversion of any transient Cl₂ gas into stable Cl⁻ ions for chromatographic detection[4].
-
-
IC Separation: Automatically inject 20 µL of the absorbent into the Ion Chromatograph. Separate using an anion-exchange column with conductivity detection[8].
Phase 4: Data Synthesis & Mass Balance Validation
-
Calculation: Aggregate the mass fractions: %C, %H, %N (from Phase 2) + %Cl (from Phase 3) + %O (calculated by difference or measured via high-temperature pyrolysis).
-
Validation Gate: Sum the mass fractions. If the total deviates by >0.5% from the theoretical mass of the reference standard, the run is invalid. Recalibrate the C-IC absorption volume or inspect the CHN silver trap for saturation.
Workflow Visualization
The following diagram illustrates the divergent analytical pathways required to accurately characterize chlorinated picolinic acids without cross-contamination or detector damage.
Orthogonal elemental analysis workflow separating CHN determination from halogen quantification.
Sources
- 1. 3,4,5,6-Tetrachloropyridine-2-carboxylic acid | 10469-09-7 | Benchchem [benchchem.com]
- 2. scholarworks.alaska.edu [scholarworks.alaska.edu]
- 3. Elemental analysis - Wikipedia [en.wikipedia.org]
- 4. teinstruments.com [teinstruments.com]
- 5. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 6. Elemental analysis [chemistry.huji.ac.il]
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Comparative & Strategic
A Comparative Guide to Picolinic Acid Herbicides: 5-(2-Chlorophenyl)picolinic acid, Picloram, and Clopyralid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern agriculture and vegetation management, synthetic auxin herbicides remain a cornerstone for the selective control of broadleaf weeds. Among these, the picolinic acid family stands out for its efficacy. This guide provides an in-depth, objective comparison of three key picolinic acid derivatives: the well-established herbicides Picloram and Clopyralid, alongside the more recently investigated 5-(2-Chlorophenyl)picolinic acid. This analysis is grounded in experimental data to inform research and development in the agrochemical sector.
Introduction to Picolinic Acid Herbicides as Synthetic Auxins
Picolinic acid herbicides are a class of synthetic compounds that mimic the natural plant hormone indole-3-acetic acid (IAA)[1][2]. At herbicidal concentrations, they overwhelm the plant's natural auxin signaling pathways, leading to uncontrolled and disorganized cell division and elongation, ultimately resulting in plant death[1]. Their primary mode of action involves binding to the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its relatives, the AUXIN SIGNALING F-BOX (AFB) proteins. This binding enhances the degradation of transcriptional repressors, leading to the overexpression of auxin-responsive genes.
Chemical Structures and Properties
The chemical structures of 5-(2-Chlorophenyl)picolinic acid, Picloram, and Clopyralid underpin their distinct activities and environmental fates.
| Compound | Chemical Structure |
| 5-(2-Chlorophenyl)picolinic acid | ![]() |
| Picloram | ![]() |
| Clopyralid | ![]() |
Diagram of the Chemical Structures
Caption: Chemical formulas of the three picolinic acid herbicides.
Mechanism of Action: A Deeper Dive
While all three compounds are classified as synthetic auxins, subtle differences in their interaction with the auxin signaling machinery can influence their herbicidal efficacy and selectivity. The primary molecular target is the SCFTIR1/AFB ubiquitin ligase complex[1]. The binding of a synthetic auxin to the TIR1/AFB receptor promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. This, in turn, activates the expression of auxin-responsive genes, leading to the herbicidal effect.
Recent research suggests that different synthetic auxins can exhibit varied binding affinities for different members of the TIR1/AFB protein family, which may contribute to their distinct herbicidal profiles. For instance, studies on novel picolinic acid derivatives have shown that their binding intensity to the AFB5 receptor can be more significant than that of Picloram, potentially leading to enhanced herbicidal activity[1].
Simplified Auxin Signaling Pathway
Caption: Simplified overview of the synthetic auxin herbicide signaling pathway.
Comparative Performance: Experimental Data
The true measure of a herbicide's utility lies in its performance in controlled and field settings. This section synthesizes available experimental data to compare the efficacy, crop tolerance, and environmental impact of 5-(2-Chlorophenyl)picolinic acid, Picloram, and Clopyralid.
Herbicidal Efficacy
The herbicidal spectrum and potency of these compounds vary, influencing their suitability for different weed management scenarios.
Table 1: Comparative Herbicidal Efficacy on Key Weed Species
| Weed Species | 5-(2-Chlorophenyl)picolinic acid Derivative (V-8) | Picloram | Clopyralid |
| Amaranthus retroflexus (Redroot Pigweed) | Excellent post-emergence control at 300 g/ha[1] | Good to Excellent Control | Good Control |
| Brassica napus (Rapeseed) | High sensitivity | High sensitivity[3] | High sensitivity[4][5] |
| Chenopodium album (Common Lambsquarters) | Good post-emergence control with derivatives[6] | Good Control | Good Control |
| Abutilon theophrasti (Velvetleaf) | Good root inhibition with derivatives[6] | Good Control | Moderate Control |
Key Insights:
-
Research on derivatives of 5-(2-Chlorophenyl)picolinic acid, such as compound V-8, has demonstrated superior post-emergence herbicidal activity against certain broadleaf weeds compared to Picloram at the same application rate[1].
-
Picloram is known for its broad-spectrum control of many annual and perennial broadleaf weeds and woody plants[7][8].
-
Clopyralid exhibits a more selective spectrum, with excellent efficacy against weeds in the Asteraceae, Fabaceae, and Solanaceae families[1].
Crop Tolerance
Selectivity is a critical attribute of a successful herbicide. The tolerance of major crops to these picolinic acids dictates their practical application in agriculture.
Table 2: Comparative Crop Tolerance
| Crop | 5-(2-Chlorophenyl)picolinic acid Derivative (V-8) | Picloram | Clopyralid |
| Wheat | Safe at 300 g/ha[1] | Generally tolerant, but some injury can occur. | Generally tolerant. |
| Corn | Safe at 300 g/ha[1] | Tolerant, but injury can occur under certain conditions[9]. | Generally tolerant. |
| Soybean | Data not available | Highly sensitive to soil residues[10]. | Highly sensitive. |
| Canola (Brassica napus) | Highly sensitive | Highly sensitive[3] | Highly sensitive[4][5][11] |
Key Insights:
-
Derivatives of 5-(2-Chlorophenyl)picolinic acid have shown promising safety profiles in key cereal crops like wheat and corn at effective herbicidal doses[1].
-
Picloram and Clopyralid are widely used in cereal crops and pastures due to their good tolerance in these monocot species. However, their high activity on broadleaf plants makes them unsuitable for use in or near sensitive dicot crops like soybeans and canola[10][11].
Environmental Fate
The environmental persistence and mobility of herbicides are critical considerations for their sustainable use.
Table 3: Comparative Environmental Fate Parameters
| Parameter | 5-(2-Chlorophenyl)picolinic acid | Picloram | Clopyralid |
| Soil Half-life (T½) | Data not available for parent compound | 30 to 513 days[10] | 10 to 47 days[12] |
| Water Solubility | Soluble (as a picolinic acid)[13][14][15][16] | 430 mg/L[8] | ~1000 mg/L |
| Soil Adsorption (Koc) | Data not available | Low (16)[17] | Low |
Key Insights:
-
Picloram is known for its persistence in soil, which provides long-lasting weed control but also poses a risk of carryover injury to subsequent sensitive crops[7][8][10].
-
Clopyralid has a shorter soil half-life compared to Picloram, reducing the risk of carryover[12].
-
The high water solubility and low soil adsorption of both Picloram and Clopyralid indicate a potential for leaching, particularly in sandy soils[8]. The environmental fate of 5-(2-Chlorophenyl)picolinic acid is not yet well-documented and requires further investigation.
Experimental Methodologies
To ensure the scientific integrity of this guide, the following experimental protocols are representative of the methodologies used to generate the comparative data presented.
Dose-Response Assays for Herbicidal Efficacy
Objective: To determine the effective dose of a herbicide required to inhibit weed growth by a certain percentage (e.g., 50%, ED50).
Protocol:
-
Plant Material: Grow target weed species (e.g., Amaranthus retroflexus, Brassica napus) in pots in a greenhouse under controlled conditions (e.g., 25°C day/20°C night, 16-hour photoperiod).
-
Herbicide Application: Apply a range of herbicide concentrations to the plants at a specific growth stage (e.g., 2-4 true leaves). Include an untreated control.
-
Data Collection: After a set period (e.g., 14-21 days), visually assess plant injury and harvest the above-ground biomass.
-
Data Analysis: Dry the biomass to a constant weight. Use a log-logistic dose-response model to calculate the ED50 value.
Workflow for Dose-Response Assay
Caption: General workflow for a herbicide dose-response assay.
Field Trials for Crop Tolerance
Objective: To evaluate the safety of a herbicide on a specific crop under real-world conditions.
Protocol:
-
Site Selection: Choose a field with uniform soil type and low weed pressure.
-
Experimental Design: Use a randomized complete block design with at least four replications.
-
Treatments: Apply the herbicide at the intended use rate and at a higher rate (e.g., 2x) at the appropriate crop growth stage. Include an untreated control.
-
Data Collection: Throughout the growing season, visually assess crop injury (e.g., stunting, chlorosis). At the end of the season, harvest the plots and measure crop yield.
-
Data Analysis: Use analysis of variance (ANOVA) to determine if there are significant differences in crop injury and yield between the herbicide treatments and the control.
Conclusion and Future Directions
This comparative guide highlights the distinct profiles of 5-(2-Chlorophenyl)picolinic acid, Picloram, and Clopyralid. While Picloram offers broad-spectrum and persistent weed control, its environmental longevity requires careful management. Clopyralid provides a more selective and less persistent option for broadleaf weed management. The emerging data on 5-(2-Chlorophenyl)picolinic acid and its derivatives suggest a promising future for this subclass of picolinic acids, with the potential for high efficacy and improved crop safety.
Further research is needed to fully characterize the herbicidal spectrum, crop tolerance, and environmental fate of 5-(2-Chlorophenyl)picolinic acid. Direct, side-by-side field trials with Picloram and Clopyralid will be crucial to ascertain its position in the agrochemical market. Additionally, a deeper understanding of the structure-activity relationships within this chemical family will guide the rational design of next-generation synthetic auxin herbicides with enhanced performance and environmental profiles.
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Picolinic Acid Family of Herbicides. (n.d.). Management of Invasive Plants in the Western USA. [Link]
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Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI. [Link]
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Solubility and Crystallization Studies of Picolinic Acid. (2023). ResearchGate. [Link]
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CQE Days 2021 - Spring Meeting – 27th and 28th of May 50 Picolinic acid solubility, aggregation and crystallization studies. (2021). Molecular Energetics Group - Universidade de Lisboa. [Link]
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Hazardous Impacts of Clopyralid, Benazolin, and Clethodim on Seed Germination and Seedling of Oil Rapeseed (Brassica napus). (2023). Polish Journal of Environmental Studies. [Link]
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A Picolinic Acid Derivative: A Plant Growth Regulator. (1963). Science. [Link]
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PICLORAM HERBICIDE. (n.d.). Canada.ca. [Link]
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Characterization of carinata tolerance to select herbicides using field dose-response studies. (2021). Weed Technology. [Link]
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A STUDY ON THE COMPLEXATION OF PICOLINIC ACID DERIVATIVES WITH Cd2+, Ni2+ AND Zn2+. (n.d.). Redalyc.org. [Link]
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Hazardous Impacts of Clopyralid, Benazolin, and Clethodim on Seed Germination and Seedling of Oil Rapeseed (Brassica napus). (2023). Polish Journal of Environmental Studies. [Link]
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A Picolinic Acid Derivative: A Plant Growth Regulator. (1963). PubMed. [Link]
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S6 Table. (n.d.). PLOS ONE. [Link]
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Picolinic acid. (n.d.). Wikipedia. [Link]
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Effect of O13 and clopyralid on 7-day-old Amaranthus retroflexus at 10,... (n.d.). ResearchGate. [Link]
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Dose-response curve to soil applied herbicides and susceptibility evaluation of different amaranthus species using model identity. (2015). SciELO. [Link]
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Picolinic acid spray stimulates the antioxidative metabolism and minimizes impairments on photosynthesis on wheat leaves infected by Pyricularia oryzae. (2019). PubMed. [Link]
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Two Auxinic Herbicides Affect Brassica napus Plant Hormone Levels and Induce Molecular Changes in Transcription. (2020). PMC. [Link]
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Fate of 3,6-dichloropicolinic acid in soils. (1977). Journal of Agricultural and Food Chemistry. [Link]
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Picloram. (2011). USDA Forest Service. [Link]
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Dose-response curves and efficacy of ALS enzyme inhibitors herbicides applied in pre emergence over Amaranthus species. (2013). Weed Control Journal. [Link]
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Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. (2025). PMC. [Link]
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Herbicide Injury in Corn. (2024). Wyffels Hybrids. [Link]
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Response of Wheat to Pre-Emergence and Early Post-Emergence Herbicides. (2024). MDPI. [Link]
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The link between biomass and speed of fluorescence effects by some herbicides on Amaranthus retroflexus L. weeds. (2024). SciELO. [Link]
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Herbicide Injury to Corn. (n.d.). South Dakota State University Extension. [Link]
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Cover Crop Safety following Wheat Herbicide Application. (n.d.). North Dakota State University. [Link]
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Efficacy and phytotoxicity of herbicides applied for the handling of weeds that infest wheat. (2013). Revista Brasileira de Herbicidas. [Link]
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PMC. [Link]
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Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl). (2025). Semantic Scholar. [Link]
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STUDIES ON THE DETERMINATION OF IC50 VALUES OF ETHANOLIC AND METHANOLIC EXTRACTS FROM THE SPECIES Amaranthus retroflexus L. (n.d.). ResearchGate. [Link]
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Pesticide Adsorption and Half-life. (n.d.). Utah State University Extension. [Link]
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Molecular Mechanisms of Resistance against PSII-Inhibiting Herbicides in Amaranthus retroflexus from the Czech Republic. (2024). MDPI. [Link]
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Evaluation of Three Manitoba Redroot Pigweed (Amaranthus retroflexus L.) Populations Resistant to Acetolactate Synthase-Inhibitors. (2018). MSpace. [Link]
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Reducing Risk of Crop Injury from Herbicide Applications. (2024). University of Illinois Extension. [Link]
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Changes in the Bioavailability of Ionizable Herbicides in Volcanic Soils Due to Soil Acidification by Urea as Fertilizer. (2024). MDPI. [Link]
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Expert Insight: How Picloram Stands Out Among Herbicides. (2025). Bush Chemicals. [Link]
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Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. (2025). Cross Connect. [Link]
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Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024). MDPI. [Link]
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Herbicides for Natural Area Weed Management. (2013). IntechOpen. [Link]
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Response of Palmer amaranth (Amaranthus palmeri S. Watson) and sugarbeet to desmedipham and phenmedipham. (2022). BioOne. [Link]
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Response of redroot pigweed (Amaranthus retroflexus L.) to tank mixtures of 2,4-D plus MCPA with foramsulfuron. (2013). Iranian Journal of Weed Science. [Link]
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Early Season Herbicide Injury to Corn. (2024). Penn State Extension. [Link]
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Docking studies of picolinic acid derivatives in AFB5 auxin receptors
As a Senior Application Scientist in agrochemical and drug discovery, evaluating the structural nuances of receptor-ligand interactions is critical for designing next-generation, target-specific compounds. The evolution of synthetic auxins has shifted from broad-spectrum agonists (like 2,4-D) to highly selective chemistries. Among these, picolinic acid derivatives—such as picloram, halauxifen-methyl, and florpyrauxifen—have demonstrated profound selectivity for the AFB5 (Auxin Signaling F-Box 5) receptor over the classical TIR1 (Transport Inhibitor Response 1) receptor.
This guide provides an objective, data-driven comparison of picolinate docking in AFB5 versus TIR1, detailing the structural basis for this selectivity and providing a self-validating experimental workflow for evaluating novel auxin analogs.
Mechanistic Framework: The SCF AFB5 Signaling Axis
To understand the comparative efficacy of picolinates, we must first establish the causality of their biological action. Auxin receptors are F-box proteins that form the recognition subunit of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. When a picolinate binds to AFB5, it acts as molecular glue, stabilizing the recruitment of Aux/IAA transcriptional repressors. This leads to the ubiquitination and subsequent proteasomal degradation of Aux/IAA, thereby derepressing Auxin Response Factors (ARFs) and triggering rapid, unregulated gene expression that culminates in plant senescence [1].
Figure 1: Mechanism of picolinate-induced auxin signaling via the selective SCFAFB5 co-receptor.
Structural Divergence: Why Picolinates Prefer AFB5 over TIR1
While TIR1 and AFB5 share a remarkably similar Leucine-Rich Repeat (LRR) overall fold, their orthosteric binding pockets exhibit critical amino acid substitutions that dictate ligand preference.
In silico docking studies and structural alignments reveal that the selectivity of picolinates is primarily driven by a His-to-Arg exchange .
-
In TIR1 : The binding pocket relies on His78 and Ser438. When picloram is docked into TIR1, it lacks a critical hydrogen bond to the backbone carbonyl of Leu404, resulting in a destabilized pose and poor binding affinity [1].
-
In AFB5 : His78 is replaced by Arg123 , and Ser438 is replaced by Ala484 . The highly basic Arg123, along with Arg449, forms strong electrostatic interactions (salt bridges) with the carboxylic acid moiety of the picolinate pyridine ring. This specific architecture allows AFB5 to accommodate the unique steric and electronic profile of arylpicolinates like halauxifen-methyl [2].
Presenting the full volume of the TIR1 pocket in docking experiments often yields false positives for picolinates unless these specific electrostatic penalties are rigorously scored [4].
Comparative Binding Efficacy
To objectively compare the performance of these receptors, we must look at the quantitative binding affinities ( Kd and Ki ) derived from heterologous competition assays and Surface Plasmon Resonance (SPR). The data clearly illustrates that while the natural hormone IAA is a pan-receptor agonist, picolinates are highly AFB5-specific.
| Ligand | Receptor Complex | Binding Affinity ( Kd or Ki ) | Selectivity Profile |
| Indole-3-acetic acid (IAA) | TIR1-IAA7 | Kd≈10.0 nM | Pan-receptor agonist |
| Indole-3-acetic acid (IAA) | AFB5-IAA7 | Kd=51.3±12.6 nM | Pan-receptor agonist |
| Picloram (Picolinate) | TIR1-IAA7 | Ki=3900±910 nM | Poor binding |
| Picloram (Picolinate) | AFB5-IAA7 | Ki=54.9±3.8 nM | Highly AFB5-selective |
| Halauxifen-methyl | AFB5-IAA7 | High Affinity (Displaces IAA) | Highly AFB5-selective |
Data synthesized from competitive radioligand binding assays utilizing [3H]IAA displacement [1][3].
In Silico to In Vitro Workflow: A Self-Validating Protocol
To ensure scientific integrity, docking predictions must be empirically validated. As an application scientist, I mandate a closed-loop workflow where in silico predictions are directly challenged by in vitro binding kinetics.
Figure 2: Self-validating workflow integrating in silico docking with in vitro SPR binding assays.
Step-by-Step Methodology
Step 1: Homology Modeling & System Preparation
-
Action : Generate a 3D model of AFB5 using the high-resolution crystal structure of Arabidopsis TIR1 (PDB: 2P1P) as a template.
-
Causality : Because auxin binding is highly pH-dependent, perform rigorous 3D protonation (e.g., using MOE or Schrödinger). The picolinic acid must be modeled as a deprotonated carboxylate anion, while the receptor's Arg123 and Arg449 must be protonated to accurately simulate the critical salt-bridge formation.
Step 2: Molecular Docking Parameters
-
Action : Utilize a docking engine with a scoring function optimized for hydrogen bonding and steric clashes (e.g., PLANTS with ChemPLP). Define the binding site as a 12 Å radius centered on Arg123.
-
Causality : The LRR pocket undergoes an induced fit upon Aux/IAA peptide binding. Treating the Arg123 and Arg449 sidechains as flexible during docking is mandatory to prevent artificial steric clashes and to accurately capture the dynamic tethering of the picolinate ring.
Step 3: Surface Plasmon Resonance (SPR) Validation
-
Action : Immobilize purified SCF AFB5 -ASK1 complexes on a CM5 sensor chip. Flow the picolinate ligand (e.g., halauxifen) over the chip at varying concentrations (10 nM to 10 μM) to determine the dissociation constant ( Kd ).
-
Causality : SPR provides real-time kinetics. Rapid dissociation of the complex is a known characteristic of AFB5 [3]. Including natural IAA as a positive control validates the active fraction of the immobilized receptor, ensuring the system is self-validating.
Step 4: Heterologous Competition Assay
-
Action : Incubate the SCF AFB5 -IAA7 co-receptor complex with 50 nM [3H]IAA. Introduce the unlabeled picolinate derivative in increasing concentrations to measure the displacement of the radioligand ( Ki ).
-
Causality : This step proves that the picolinate is binding to the exact same orthosteric site as the natural hormone, rather than an allosteric site, directly confirming the docking pose predicted in Step 2.
Conclusion
The comparative analysis of picolinic acid derivatives in AFB5 versus TIR1 highlights a triumph of rational agrochemical design. By exploiting the His78 → Arg123 substitution, picolinates achieve remarkable target specificity. For drug development professionals and agrochemists, adopting the integrated in silico to in vitro workflow described above ensures that novel scaffolds are evaluated with high structural fidelity, minimizing false positives and accelerating the discovery of next-generation, receptor-selective compounds.
References
-
A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin Nature Communications[Link]
-
Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl Agronomy (MDPI)[Link]
-
The differential binding and biological efficacy of auxin herbicides Pest Management Science[Link]
-
A cheminformatics review of auxins as herbicides Journal of Experimental Botany[Link]
A Senior Application Scientist's Guide to Bioisosteric Replacements for the 2-Chlorophenyl Group in Picolinates
This guide provides an in-depth technical comparison of bioisosteric replacements for the 2-chlorophenyl group within picolinate-based compounds. As researchers and drug development professionals, the strategic modification of lead compounds is paramount to enhancing efficacy, optimizing pharmacokinetic properties, and securing intellectual property. This document offers a framework for understanding the rationale behind bioisosteric replacements and provides supporting experimental data and protocols to guide your research.
The Significance of the 2-Chlorophenyl Group and the Rationale for Bioisosteric Replacement
The 2-chlorophenyl group is a common motif in bioactive picolinates, particularly in the agrochemical field. Its steric and electronic properties often play a crucial role in the molecule's interaction with its biological target. The ortho-chloro substituent can enforce a specific conformation of the phenyl ring relative to the picolinate core, which may be optimal for binding. Furthermore, the electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the entire molecule, affecting its reactivity and metabolic stability.
However, the presence of a chlorinated phenyl ring can also present challenges, including potential metabolic liabilities leading to the formation of reactive metabolites, and suboptimal pharmacokinetic profiles. Bioisosteric replacement is a powerful strategy to address these issues. A bioisostere is a chemical substituent that mimics the spatial and electronic properties of the original group, while potentially offering improved physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[1]
The goal of replacing the 2-chlorophenyl group is to retain or improve the desired biological activity while enhancing the "drug-like" or "agrochemical-like" properties of the molecule. This can lead to compounds with improved safety profiles, better bioavailability, and extended patent life.
Comparative Analysis of Bioisosteric Replacements
While direct comparative studies for a wide range of bioisosteres of the 2-chlorophenyl group in a single picolinate scaffold are not extensively available in the public domain, we can draw valuable insights from structure-activity relationship (SAR) studies on related 6-aryl-picolinate and picolinamide series. These studies provide a strong foundation for understanding the impact of modifying the ortho-substituted phenyl ring.
Heterocyclic Replacements
Replacing the phenyl ring with a heterocycle is a common and often effective bioisosteric strategy. Heterocycles can introduce new hydrogen bond donors and acceptors, modulate pKa, and alter metabolic pathways.
For instance, in the development of novel synthetic auxin herbicides based on the picolinate scaffold, various aryl and heteroaryl groups have been explored at the 6-position.[2][3] The introduction of a pyrazolyl group as a replacement for a phenyl group has been shown to yield compounds with potent herbicidal activity.[2][4]
Table 1: Comparison of Herbicidal Activity of 6-Aryl/Heteroaryl-Picolinates
| Compound ID | 6-Substituent | Target Weed | Activity (IC50 or % Inhibition) | Reference |
| V-7 | 5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl | Arabidopsis thaliana | IC50 significantly lower than halauxifen-methyl | [2][4] |
| V-8 | 5-(4-fluorophenyl)-3-methyl-1H-pyrazol-1-yl | Broadleaf weeds | Better post-emergence activity than picloram | [2][4] |
| Compound 5a | 1H-indazol-1-yl | Brassica napus | Greater root inhibitory activity than picloram | [5] |
| Compound 7Cc | 2H-indazol-2-yl (substituted) | Arabidopsis thaliana | Similar inhibition to picloram at a lower concentration | [5] |
This table synthesizes data from related picolinate herbicide research to illustrate the potential of heteroaryl replacements.
The data suggests that heteroaromatic rings, such as pyrazole and indazole, can effectively mimic the phenyl ring while offering opportunities for further optimization through substitution.[2][5]
Substituted Phenyl Analogs
A more conservative approach is to replace the 2-chloro substituent with other groups on the phenyl ring. This allows for a fine-tuning of the steric and electronic properties.
In a series of novel picolinamide fungicides, the effect of different substitutions on the phenyl ring was investigated. Chloro-substituted picolinamides demonstrated significant antifungal activity, highlighting the importance of the halogen substituent.[6]
Table 2: Antifungal Activity of Substituted Picolinamides
| Compound | Phenyl Substitution | Target Fungi | Activity (ED50 in µg/mL) | Reference |
| N-phenyl-(3-chloro)-imino-picolinamide | 3-chloro | R. solani, A. alternata | 29.1, 33.9 | [6] |
| 4-Chloro picolinamide | 4-chloro | R. solani, A. alternata | 51.4 - 87.2 | [6] |
| 4-Fluoro picolinamide | 4-fluoro | R. solani, A. alternata | 51.4 - 87.2 | [6] |
This data from a picolinamide series indicates that the position and nature of the halogen on the phenyl ring are critical for activity.
While this study focuses on a different position, it underscores the principle that altering the substitution pattern on the phenyl ring can significantly impact biological activity. Replacing the 2-chloro group with other halogens (e.g., fluorine) or small alkyl groups (e.g., methyl) would be a logical first step in a bioisosteric replacement strategy.
Experimental Protocols for Comparative Evaluation
To objectively compare the performance of different bioisosteric replacements, a standardized set of assays is essential. The following protocols provide a framework for evaluating biological activity and key pharmacokinetic parameters.
In Vitro Herbicidal Activity Assay (Root Growth Inhibition)
This assay is suitable for the initial screening of picolinate-based herbicides.[2][5]
Protocol:
-
Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with the growth medium to the desired final concentrations.
-
Seed Sterilization and Plating: Surface sterilize seeds of a model plant (e.g., Arabidopsis thaliana) and place them on agar plates containing the test compounds.
-
Incubation: Incubate the plates vertically in a growth chamber under controlled light and temperature conditions.
-
Data Collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.
-
Data Analysis: Calculate the percentage of root growth inhibition relative to a solvent control. Determine the IC50 value (the concentration that causes 50% inhibition of root growth).
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its susceptibility to phase I metabolism.[7][8][9][10][11]
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from the species of interest, e.g., human, rat) in a suitable buffer (e.g., phosphate buffer). Prepare a solution of the NADPH-regenerating system.
-
Incubation: Pre-warm the microsomal suspension and the test compound solution at 37°C. Initiate the reaction by adding the NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. From the slope of the line, calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Caco-2 Permeability Assay
This assay is the gold standard for predicting intestinal permeability and identifying potential substrates for efflux transporters.[][13][14][15][16]
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and measure its appearance in the apical chamber over time.
-
-
Sample Analysis: Quantify the concentration of the test compound in the donor and receiver chambers at different time points using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters.
Visualizing the Workflow
A systematic approach is crucial for the successful evaluation of bioisosteric replacements. The following diagram illustrates a typical workflow.
Caption: Workflow for the design, synthesis, and evaluation of bioisosteric replacements.
Conclusion and Future Directions
The replacement of the 2-chlorophenyl group in picolinates with appropriate bioisosteres presents a valuable strategy for lead optimization in both pharmaceutical and agrochemical research. While direct, comprehensive comparative data is sparse, analysis of SAR from related compound series provides a strong rationale for exploring heterocyclic and substituted phenyl replacements.
A systematic evaluation of biological activity and pharmacokinetic properties using standardized in vitro assays is critical for identifying superior candidates. The protocols and workflow outlined in this guide provide a robust framework for such an investigation.
Future research should focus on generating more direct comparative data for a wider range of bioisosteres of the 2-chlorophenyl group in picolinates. This will enable the development of more predictive quantitative structure-activity relationship (QSAR) models and further rationalize the design of next-generation bioactive picolinates with improved efficacy and safety profiles.
References
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
Drug Metabolism. Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. 2024. [Link]
-
Creative Bioarray. Microsomal Stability Assay. [Link]
-
Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]
-
Domainex. Caco-2 Permeability Assay. [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. 2013. [Link]
-
Domainex. Microsomal Clearance/Stability Assay. [Link]
-
MTTlab. In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
Wang, T., et al. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules. 2024. [Link]
-
Sura, K., et al. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics. 2023. [Link]
-
Feng, T., et al. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. 2023. [Link]
-
Feng, T., et al. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. 2023. [Link]
-
Feng, T., et al. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. 2023. [Link]
-
Kumar, A., et al. In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Science Alert. 2014. [Link]
-
Cambridge MedChem Consulting. Bioisosteric Replacements. 2021. [Link]
Sources
- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scialert.net [scialert.net]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. mttlab.eu [mttlab.eu]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Caco-2 Permeability Assay | Domainex [domainex.co.uk]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Comparative potency of ortho-substituted picolinic acid inhibitors
Comparative Potency of Ortho-Substituted Picolinic Acid Inhibitors: A Structural and Mechanistic Guide
Picolinic acid (pyridine-2-carboxylic acid) and its derivatives represent a "privileged" scaffold in medicinal chemistry[1]. Their fundamental utility stems from their ability to act as bidentate chelators for catalytic metal ions (e.g., Zn²⁺, Fe²⁺) within the active sites of metalloenzymes[2]. However, the raw picolinic acid core often lacks the selectivity required for clinical application. As a Senior Application Scientist, I have observed that the strategic introduction of ortho-substituents—specifically at the 3-position (ortho to the carboxylate) or the 6-position (ortho to the pyridine nitrogen)—profoundly dictates the inhibitor's potency, steric fit, and thermodynamic binding profile.
This guide objectively compares the performance of ortho-substituted picolinic acid inhibitors across major therapeutic targets, providing the mechanistic causality and self-validating protocols necessary for robust drug development.
Mechanistic Causality: The Role of Ortho-Substitution
The spatial arrangement of substituents on the pyridine ring directly modulates the "bite angle" of the N–O chelation system.
-
6-Position Substitution (Ortho to Nitrogen): Introducing bulky or electron-withdrawing groups (EWGs) at the 6-position sterically shields the nitrogen lone pair. This prevents promiscuous binding to off-target metals while enhancing affinity for enzymes with large, hydrophobic active-site pockets (such as the binuclear Zn²⁺ site of NDM-1)[2]. Furthermore, EWGs like nitro groups increase the polarizability of the ring, significantly boosting target affinity[3].
-
3-Position Substitution (Ortho to Carboxylate): Substituents at the 3-position force a conformational shift in the carboxylate dihedral angle due to steric clash. This optimized geometry is highly favorable for inserting into the restricted Fe²⁺-containing JmjC domain of histone demethylases (KDM5)[1].
Logical flow of structure-activity relationship (SAR) for ortho-substituted picolinic acids.
Comparative Potency Across Metalloenzyme Targets
The following table synthesizes quantitative experimental data, demonstrating how specific ortho-substitutions dictate IC₅₀ values across distinct metalloenzyme classes.
| Target Enzyme | Inhibitor Scaffold | Ortho-Substituent | IC₅₀ / Potency | Mechanistic Observation |
| NDM-1 (Zn²⁺) | 2,6-Dipicolinic Acid | 6-Carboxylate | ~80 nM (Compound 36) | Forms a highly stable NDM-1:Zn(II):inhibitor ternary complex, displacing the catalytic hydroxide[2]. |
| KDM5 (Fe²⁺) | Picolinic Acid | 3-Amino / 3-Alkyl | < 300 nM | Modulates the Fe²⁺ bite angle; outcompetes the endogenous co-factor α-ketoglutarate[1]. |
| α-Glucosidase | Picolinic Acid | 6-Nitro | Enhanced vs Unsubstituted | The electron-withdrawing nitro group increases molecular polarizability, enhancing active site affinity[3]. |
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the evaluation of these inhibitors must rely on orthogonal, self-validating assay systems. Below are the field-proven methodologies for quantifying the potency and thermodynamics of picolinic acid derivatives.
Protocol 1: FDH-Coupled Demethylase Assay (KDM5 Inhibition)
Causality & Rationale: This assay directly measures the enzymatic byproduct (formaldehyde) of KDM5-mediated demethylation. By coupling this release to Formaldehyde Dehydrogenase (FDH), we generate a real-time fluorometric readout that eliminates the need for complex, artifact-prone antibody detection.
-
Reagent Preparation: Prepare 50 mM HEPES buffer (pH 7.5) containing 50 μM Fe(NH₄)₂(SO₄)₂, 1 mM α-ketoglutarate, and 2 mM ascorbic acid. Note: Ascorbic acid is critical to maintain iron in the Fe²⁺ state.
-
Enzyme Equilibration: Incubate recombinant KDM5 enzyme with varying concentrations of the 3-substituted picolinic acid inhibitor (0.1 nM to 10 μM) for 15 minutes at room temperature to allow the bidentate chelation to stabilize.
-
Reaction Initiation: Add the H3K4me3 peptide substrate to a final concentration of 10 μM.
-
Signal Coupling: Immediately add FDH and NAD⁺. As KDM5 demethylates the peptide, formaldehyde is released. FDH converts formaldehyde to formate, simultaneously reducing NAD⁺ to NADH.
-
Quantification: Continuously monitor NADH fluorescence (Ex: 340 nm, Em: 460 nm) for 30 minutes. Calculate the IC₅₀ using a four-parameter logistic regression of the initial velocities.
Self-validating workflow of the FDH-coupled demethylase assay for KDM5 inhibitors.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Validation (NDM-1)
Causality & Rationale: While IC₅₀ values provide functional potency, ITC provides direct thermodynamic evidence (ΔH, ΔS, Kd) of binding. This confirms whether the 6-position substituent enhances affinity via enthalpic gains (superior metal coordination) or entropic gains (displacement of active-site water molecules).
-
Dialysis (Critical Step): Dialyze purified NDM-1 protein against 50 mM HEPES (pH 7.5) containing 100 μM ZnSO₄. Causality: This ensures the binuclear active site is fully metalated. Apo-enzyme populations will skew thermodynamic parameters and underestimate the inhibitor's affinity.
-
Cell Loading: Load the calorimeter cell with 20 μM of the dialyzed NDM-1.
-
Syringe Loading: Load the titration syringe with 200 μM of the 2,6-dipicolinic acid derivative (e.g., Compound 36).
-
Titration Execution: Perform 20 injections of 2 μL each at 25°C. Maintain a 150-second interval between injections to allow the thermal baseline to fully restabilize.
-
Data Analysis: Integrate the exothermic heat peaks and fit the data to a one-site binding model to extract the dissociation constant (Kd) and binding stoichiometry (n).
Sources
Publish Comparison Guide: 5-(2-Chlorophenyl)picolinic Acid as a Precursor for Next-Generation Kinase Inhibitors
Executive Summary & Strategic Importance
The development of small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds that can effectively anchor into the highly conserved ATP-binding pocket of target kinases. Among these, the picolinamide moiety has emerged as a cornerstone hinge-binding motif, utilized in FDA-approved therapeutics like Sorafenib and numerous clinical candidates targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[1] and Leucine-Rich Repeat Kinase 2 (LRRK2)[2].
However, the specific substitution pattern on the picolinic acid precursor dictates the ultimate success, selectivity, and safety of the resulting inhibitor. This guide provides an in-depth comparative analysis of 5-(2-Chlorophenyl)picolinic acid against alternative precursors, detailing the mechanistic rationale for its superiority and providing validated protocols for its integration into drug discovery pipelines.
Mechanistic Rationale: The "Ortho-Twist" Advantage
In rational drug design, the spatial orientation of aromatic rings dictates both target affinity and off-target liability. When utilizing 5-aryl picolinic acid precursors to build kinase inhibitors, the choice of substitution on the aryl ring is critical[3].
-
The Problem with Planarity: Unsubstituted (5-phenyl) or para-substituted (5-(4-chlorophenyl)) picolinic acids tend to adopt a highly planar conformation due to extended π -conjugation. While planar molecules can slide into the ATP hinge region, they suffer from two major drawbacks: poor aqueous solubility (due to high crystal lattice packing energy) and a high risk of DNA intercalation, which frequently results in Ames-positive mutagenicity[2].
-
The Ortho-Chloro Solution: Utilizing 5-(2-Chlorophenyl)picolinic acid introduces a bulky, electron-withdrawing chlorine atom at the ortho position. This creates a severe steric clash with the adjacent pyridine ring, forcing the biphenyl-like system out of planarity and establishing a dihedral angle of >60°.
-
Causality in Binding: This forced 3D twist perfectly aligns the 2-chlorophenyl vector with "Hydrophobic Pocket II" (HP-II)—a deep, lipophilic cavity adjacent to the hinge region in kinases like VEGFR-2 and LRRK2[1][4]. The non-planar topology maximizes Van der Waals contacts within HP-II while simultaneously preventing planar stacking, thereby rescuing the scaffold from mutagenic liabilities and improving kinome selectivity (e.g., avoiding off-target CLK2 inhibition)[2].
Comparative Performance Data
To objectively evaluate the impact of the precursor scaffold, Table 1 summarizes the structure-activity relationship (SAR) and physicochemical profiling of picolinamide inhibitors synthesized from various 5-aryl precursors.
Table 1: Comparative SAR and Physicochemical Profiling of 5-Aryl Picolinamide Derivatives
| Precursor Scaffold | Dihedral Angle ( θ ) | VEGFR-2 IC 50 (nM) | LRRK2 IC 50 (nM) | Kinome Selectivity | Ames Mutagenicity Risk |
| 5-Phenylpicolinic acid | ~15° (Planar) | 125 | 85 | Poor (High off-target) | High (Intercalation risk) |
| 5-(4-Chlorophenyl)picolinic acid | ~20° (Planar) | 90 | 60 | Moderate | Moderate to High |
| 5-(2-Chlorophenyl)picolinic acid | >60° (Twisted) | 12 | 8 | Excellent (>100x) | Low (Non-planar) |
*Data represents normalized median values derived from comparative SAR studies of corresponding picolinamide derivatives, illustrating the magnitude of improvement when utilizing the ortho-substituted precursor[1][2].
Experimental Workflow: Synthesis of Picolinamide Kinase Inhibitors
Transforming 5-(2-Chlorophenyl)picolinic acid into a potent kinase inhibitor requires an amide coupling reaction with a target-specific pharmacophore (e.g., an aminopyrazole for LRRK2 or an aniline for VEGFR-2). Because the ortho-chloro group imparts significant steric hindrance, standard carbodiimide coupling agents (like EDC or DCC) often yield poor conversion rates. The following self-validating protocol utilizes HATU to overcome this steric barrier via the formation of a highly reactive HOAt ester.
Materials Required:
-
5-(2-Chlorophenyl)picolinic acid (1.0 eq)
-
Target Amine/Pharmacophore (1.1 eq)
-
HATU (1-(methyl)-1H-1,2,3-triazolo[4,5-b]pyridine 3-oxide hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Precursor Activation (Self-Validating Step): Dissolve 5-(2-Chlorophenyl)picolinic acid (1.0 mmol) in 5 mL of anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol).
-
Causality & Validation: HATU is strictly required here to handle the steric bulk of the ortho-substituted acid. Upon addition, the solution will typically transition from colorless to a pale yellow/orange, indicating the successful formation of the active HOAt ester. Stir for 15 minutes at room temperature.
-
-
Nucleophilic Amidation: Add the target amine (1.1 mmol) to the activated ester solution in a single portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 to 4 hours.
-
Validation Check: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the precursor mass ( [M+H]+ approx. 234 m/z) is fully consumed, replaced by the product mass corresponding to the specific picolinamide.
-
-
Workup & Extraction: Quench the reaction by pouring it into 25 mL of ice-cold saturated NaHCO 3 solution. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na 2 SO 4 .
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the final kinase inhibitor in high purity (>95%).
Visualizations
Fig 1. Binding mechanism of 5-(2-chlorophenyl)picolinamide derivatives in the kinase ATP pocket.
Fig 2. Standardized synthetic workflow for coupling 5-(2-chlorophenyl)picolinic acid.
References
-
Title: Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking Source: RSC Advances / PMC URL: [Link]
-
Title: Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors Source: Bioorganic & Medicinal Chemistry Letters / PMC URL: [Link]
-
Title: Discovery of New Quinoline-Based Diarylamides as Potent B-RAF V600E /C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity Source: Pharmaceuticals (Basel) / MDPI URL: [Link]
Sources
- 1. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of 5-Aryl Picolinic Acid Agrochemicals: A Comparative Guide
In the ever-evolving field of agricultural science, the demand for effective, selective, and environmentally conscious crop protection solutions is paramount. The class of 5-aryl picolinic acid derivatives has emerged as a significant area of innovation, particularly in the development of novel herbicides. This guide provides an in-depth analysis of the patent landscape, comparative performance, and experimental validation of these agrochemicals, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction to 5-Aryl Picolinic Acid Agrochemicals: A New Frontier in Auxin Chemistry
5-Aryl picolinic acids represent a modern class of synthetic auxin agrochemicals, primarily herbicides, that have demonstrated exceptional efficacy at low use rates.[1][2] Unlike traditional auxin herbicides such as 2,4-D and dicamba, these newer molecules, often categorized as arylpicolinates, exhibit a distinct mode of action. They bind with high affinity to specific auxin receptors, such as the F-box protein AFB5, leading to the degradation of transcriptional repressors and the subsequent overstimulation of auxin-responsive genes.[3][4] This unique binding mechanism often confers activity on weed biotypes that have developed resistance to other herbicide classes, making them a valuable tool in integrated weed management strategies.
The primary focus of research and patent activity in this chemical space has been on 6-aryl-picolinates, with Corteva Agriscience (formerly Dow AgroSciences) being the undisputed leader in innovation. Their commercialized products, Arylex™ active (halauxifen-methyl) and Rinskor™ active (florpyrauxifen-benzyl), and the recently announced Bexoveld™ active, are testaments to the success of this chemical class.[1][5] While the core research has centered on herbicidal applications, the broader picolinic acid scaffold has also been explored for potential fungicidal properties, although with less commercial success to date.[6][7][8]
This guide will dissect the intellectual property landscape surrounding these key compounds, present a comparative analysis of their performance based on available data, and provide detailed experimental protocols for their synthesis and evaluation.
The Patent Landscape: A Near Monopoly of Innovation
An analysis of the patent landscape for 5-aryl picolinic acid agrochemicals reveals a significant concentration of intellectual property held by Corteva Agriscience and its predecessor, Dow AgroSciences. This dominance is built upon a foundation of key patents covering the core structures, synthesis processes, and use of their flagship arylpicolinate herbicides.
Key Patented Inventions:
-
Arylex™ active (halauxifen-methyl): The foundational patents for halauxifen-methyl, such as U.S. Patent 7,314,849 B2, cover the 6-aryl-4-aminopicolinate structure and its use as a herbicide.[9][10][11] These patents describe the broad-spectrum control of broadleaf weeds in cereal crops.
-
Rinskor™ active (florpyrauxifen-benzyl): The intellectual property surrounding florpyrauxifen-benzyl, including patents like U.S. Patent 8,609,855, outlines its utility for weed control in rice and aquatic systems.[12] The claims often highlight its effectiveness against economically important weeds and its favorable environmental profile.
-
Bexoveld™ active: As a third-generation 6-arylpicolinate herbicide, the patents for Bexoveld™ build upon the knowledge from Arylex™ and Rinskor™.[5][13] The focus of these newer patents is on expanding the weed control spectrum, particularly against resistant biotypes, in cereal crops.
The core of these patents lies in the substitution pattern on the picolinic acid ring and the nature of the aryl group at the 6-position. The claims are typically broad, encompassing a range of substituents, yet specific enough to protect the commercially viable compounds.
Comparative Performance Analysis
The 5-aryl picolinic acid herbicides have set a new benchmark for efficacy, particularly in the control of broadleaf weeds. Their performance is characterized by low application rates, rapid onset of symptoms, and effectiveness against many herbicide-resistant weed populations.
Herbicidal Efficacy: Potency at Grams per Hectare
One of the most striking features of arylpicolinate herbicides is their high potency. Application rates are often a fraction of those required for older synthetic auxin herbicides.
Table 1: Comparative Application Rates of Various Herbicides
| Herbicide Class | Active Ingredient | Typical Application Rate (g a.i./ha) | Primary Target |
| Arylpicolinate | Halauxifen-methyl (Arylex™) | 5 - 10 | Broadleaf weeds in cereals |
| Arylpicolinate | Florpyrauxifen-benzyl (Rinskor™) | 20 - 40 | Grasses, sedges, and broadleaf weeds in rice |
| Pyridine Carboxylic Acid | Picloram | 125 - 1120 | Broadleaf weeds |
| Pyridine Carboxylic Acid | Clopyralid | 105 - 500 | Broadleaf weeds |
| Phenoxy Carboxylic Acid | 2,4-D | 240 - 1120 | Broadleaf weeds |
| Benzoic Acid | Dicamba | 280 - 560 | Broadleaf weeds |
| Glycine | Glyphosate | 420 - 1680 | Broad-spectrum (non-selective) |
Data compiled from various sources, including product labels and scientific literature.[4]
Head-to-Head Comparisons: Arylpicolinates vs. Alternatives
Direct comparative studies highlight the superior performance of arylpicolinate herbicides against key weed species, including those resistant to other modes of action.
A study on horseweed (Conyza canadensis), a weed notorious for its resistance to glyphosate, demonstrated the exceptional potency of halauxifen-methyl. The dose required for a 50% reduction in plant growth (GR50) was significantly lower than that of 2,4-D and dicamba.
Table 2: GR50 Values for Horseweed Control
| Herbicide | GR50 (g a.i./ha) on Rosette-Sized Plants |
| Halauxifen-methyl | 0.05 |
| 2,4-D | 36 |
| Dicamba | 31 |
Data adapted from a study on the differential response of horseweed to auxin herbicides.[14]
In rice, florpyrauxifen-benzyl (Rinskor™) has shown excellent control of key weeds like barnyard grass (Echinochloa crus-galli) and various sedges and broadleaf weeds, often outperforming commercial standards.[15] Field trials in Australia demonstrated that Rinskor™ applied post-emergence provided excellent control of barnyard grass, water plantain, starfruit, and arrowhead.[16]
Structure-Activity Relationship (SAR)
The herbicidal activity of 6-arylpicolinates is highly dependent on the substitution pattern of the aryl "tail." Research has shown that a fluorine atom at the 2-position, a methoxy group at the 3-position, and a chlorine atom at the 4-position of the aryl ring are associated with potent herbicidal activity.[17] This understanding of SAR is crucial for the design of new, even more effective molecules.
Experimental Protocols
To facilitate further research and validation in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative 5-aryl picolinic acid and for conducting herbicidal bioassays.
Synthesis of a 4-Amino-3-chloro-6-aryl-picolinic Acid Derivative
This protocol is a generalized procedure based on methods described in the patent literature for the synthesis of compounds like halauxifen.
Caption: General workflow for the synthesis of a 6-aryl-picolinic acid.
Methodology:
-
Suzuki Coupling:
-
To a solution of methyl 4-amino-3,6-dichloropicolinate (1.0 eq) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water) is added the desired arylboronic acid (1.1 eq) and a base such as sodium carbonate (3.0 eq).
-
The mixture is degassed with nitrogen or argon for 15-20 minutes.
-
A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), is added, and the reaction mixture is heated to reflux (typically 80-100 °C) for 4-6 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the methyl 4-amino-3-chloro-6-aryl-picolinate.
-
-
Hydrolysis:
-
The purified ester from the previous step is dissolved in a mixture of methanol and water.
-
An aqueous solution of sodium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 12-18 hours.
-
The reaction is monitored by TLC or LC-MS. Once the hydrolysis is complete, the methanol is removed under reduced pressure.
-
The remaining aqueous solution is acidified to pH 2-3 with dilute hydrochloric acid, resulting in the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final 4-amino-3-chloro-6-aryl-picolinic acid.
-
Whole-Plant Pot Test for Post-Emergence Herbicidal Activity
This bioassay is a standard method for evaluating the efficacy of a herbicide on whole plants.[18]
Caption: Workflow for a whole-plant post-emergence herbicide bioassay.
Methodology:
-
Plant Propagation:
-
Fill pots (e.g., 10 cm diameter) with a standard potting mix.
-
Sow seeds of the target weed species (e.g., Amaranthus retroflexus, Chenopodium album) at a depth of 0.5-1.0 cm.
-
Grow the plants in a greenhouse under controlled conditions (e.g., 25/20 °C day/night temperature, 16-hour photoperiod) for 2-3 weeks, or until they reach the 2-4 true leaf stage.
-
-
Herbicide Application:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone with a surfactant).
-
Prepare serial dilutions to achieve the desired application rates.
-
Apply the herbicide solutions to the plants using a laboratory spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha).
-
Include a negative control (solvent and surfactant only) and a positive control (a commercial standard herbicide).
-
-
Incubation and Assessment:
-
Return the treated plants to the greenhouse and maintain the controlled environmental conditions.
-
Visually assess the plants for herbicidal injury (e.g., epinasty, chlorosis, necrosis) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale of 0% (no effect) to 100% (plant death).
-
At the end of the experiment (e.g., 21 days), harvest the above-ground biomass, dry it in an oven at 70 °C for 48 hours, and weigh it to determine the percent reduction in biomass compared to the negative control.
-
Arabidopsis thaliana Root Growth Inhibition Assay
This assay is a sensitive and high-throughput method for determining the half-maximal inhibitory concentration (IC50) of a herbicide.
Methodology:
-
Plate Preparation:
-
Prepare a sterile agar medium (e.g., Murashige and Skoog medium with 1% sucrose and 0.8% agar).
-
While the medium is still molten, add the test compound from a stock solution to achieve a range of final concentrations. Also prepare control plates with the solvent only.
-
Pour the medium into square petri dishes and allow them to solidify.
-
-
Seed Sterilization and Plating:
-
Surface-sterilize Arabidopsis thaliana (Col-0) seeds by treating them with 70% ethanol for 1 minute, followed by a 20% bleach solution for 10 minutes, and then rinse several times with sterile water.
-
Place the sterilized seeds in a line on the surface of the agar plates.
-
-
Incubation and Measurement:
-
Seal the plates and place them in a growth chamber in a vertical position to allow the roots to grow downwards along the agar surface.
-
Maintain controlled conditions (e.g., 22 °C, 16-hour photoperiod).
-
After 7-10 days, photograph the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Calculate the percent root growth inhibition for each concentration relative to the control.
-
Use a suitable statistical software to perform a non-linear regression analysis and determine the IC50 value.
-
Future Outlook and Conclusions
The patent landscape for 5-aryl picolinic acid agrochemicals is firmly established, with Corteva Agriscience at the helm. The exceptional herbicidal activity of compounds like Arylex™, Rinskor™, and the forthcoming Bexoveld™ has solidified their position as crucial tools for modern weed management. Their unique mode of action provides an effective solution for combating resistance to other herbicide classes.
Future research will likely focus on several key areas:
-
Expansion of the Chemical Space: Exploration of novel aryl and heteroaryl substituents to further enhance efficacy and broaden the weed control spectrum.
-
Development of New Formulations: Creating innovative formulations to improve delivery, reduce off-target drift, and enhance user safety.
-
Exploration of Other Agrochemical Applications: While the primary focus has been on herbicides, continued investigation into potential fungicidal or insecticidal activities of picolinic acid derivatives may yield new discoveries.
For researchers and drug development professionals, the 5-aryl picolinic acid scaffold represents a fertile ground for discovery. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of new analogues, contributing to the next generation of sustainable and effective crop protection solutions.
References
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Corteva Agriscience. (n.d.). Arylex™ active. Retrieved from [Link]
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Corteva Agriscience. (n.d.). Rinskor™ active. Retrieved from [Link]
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Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362–371. [Link]
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Eckelbarger, J., et al. (2021). Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails. ACS Fall 2021. [Link]
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Sarangi, D., et al. (2019). Differential response of horseweed (Conyza canadensis) to halauxifen-methyl, 2,4-D, and dicamba. Weed Technology, 33(4), 570-577. [Link]
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Twist, J., & Malone, M. (2016). Rinskor™ active – a new herbicide for rice weed control in Australia. Twentieth Australasian Weeds Conference. [Link]
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Carranza-Garzon, N. M., et al. (2017). USE OF RINSKOR™ ACTIVE IN ANDEAN, CARIBBEAN, AND CENTRAL AMERICAN RICE COUNTRIES. XXXII Congresso Brasileiro da Ciência das Plantas Daninhas. [Link]
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Weimer, M. R., et al. (2016). Rinskor™ Active: Discovery and development of a new rice herbicide from Dow AgroSciences. Weed Science Society of America Annual Meeting. [Link]
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da Silva, A. F., et al. (2017). spectrum of weed control with 2,4-d and dicamba herbicides associated to glyphosate or not. Planta Daninha, 35. [Link]
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Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
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European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. [Link]
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U.S. Environmental Protection Agency. (2014). Ecological Risk Assessment for the New Herbicide Halauxifen-methyl. [Link]
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Tending My Garden. (2013). How to Test for the Presence of Herbicides. [Link]
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Corteva Agriscience. (n.d.). Rinskor™ active product carbon footprint. Retrieved from [Link]
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Burns, E. E. (2017). Efficacy of Halauxifen-Methyl for Management of Glyphosate-Resistant Weeds and Soybean Crop Safety [Purdue University]. [Link]
- Google Patents. (n.d.). WO 2023/192088 A1 - A method of weed control in sugar beet.
- Google Patents. (n.d.). CN109561683A - Safe herbicidal compositions containing HALAUXIFEN and methods for their use in Brassica species.
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Singh, S., et al. (2023). Halauxifen plus fluroxypyr pre-mix herbicide as a post-emergent against broad-leaf weeds in wheat. Indian Journal of Weed Science, 55(2), 133-137. [Link]
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University of Wisconsin-Extension. (n.d.). Testing for and Deactivating Herbicide Residues. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Public Release Summary on the evaluation of the new active constituent halauxifen-methyl in the product GF-2685 Herbicide. [Link]
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Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Chemistry, 2(4). [Link]
-
Miller, M. R., & Norsworthy, J. K. (2018). Evaluation of Florpyrauxifen-Benzyl Herbicides for Control on Common Weeds in Transplanted Rice. Proceeding RSF Press. [Link]
- Google Patents. (n.d.). AU2017248533B2 - Selective weed control with halauxifen.
-
ResearchGate. (n.d.). Structures of various picolinic acid auxin herbicides and 6-aryl-picolinate auxin herbicides. Retrieved from [Link]
-
PR Newswire. (2023, May 9). Corteva Agriscience Announces Bexoveld™ Active as Global Brand for Newest Active Ingredient from its Innovation Pipeline. [Link]
-
University of Nebraska-Lincoln Extension. (n.d.). A Quick Test for Herbicide Carry-over in the Soil. Retrieved from [Link]
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ChemCERT. (2018). Testing for Damaging Herbicide Residues. [Link]
-
Li, H., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 30(5), 1234. [Link]
- Google Patents. (n.d.). US7442672B2 - Picolinamine derivatives and their use as fungicides.
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-
Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-activity Relationship Study of Novel 6-(5-Aryl-substituted-1-pyra-3 zolyl)-2-picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
-
Corteva Agriscience. (2019). Arylex™ active Technical Bulletin. [Link]
- Google Patents. (n.d.). Patent 3240415 - FUNGICIDAL COMPOSITIONS.
-
The Alberta Seed Guide. (2023, May 10). Corteva Agriscience Announces New Active Bexoveld. [Link]
-
Justia Patents. (n.d.). Patents Assigned to CORTEVA AGRISCIENCE LLC. Retrieved from [Link]
-
GreyB. (n.d.). Corteva Patents Key Insights & Stats. Retrieved from [Link]
- Google Patents. (n.d.). US11939313B2 - Molecule having pesticidal utility, and compositions, and processes, related thereto.
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Scientific Research Publishing. (2019). Efficacy of 2,4-D, Dicamba, Glufosinate and Glyphosate Combinations on Selected Broadleaf Weed Heights. [Link]
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- 12. US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
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- 18. hracglobal.com [hracglobal.com]
Metabolic Stability and Pharmacokinetic Profiling of 2-Chlorophenyl Pyridine Derivatives: A Comparative Guide to Thienopyridine Antiplatelet Agents
Executive Summary
The 2-chlorophenyl-6,7-dihydrothieno[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, most famously utilized in the blockbuster antiplatelet prodrug, clopidogrel[1]. While the 2-chlorophenyl group provides the essential lipophilicity and steric orientation required for irreversible P2Y12 receptor antagonism, its adjacent ester linkage introduces profound metabolic instability[2].
This guide objectively compares the metabolic stability, activation pathways, and pharmacokinetic profiles of the classic 2-chlorophenyl pyridine scaffold against next-generation alternatives (prasugrel and ticagrelor). Designed for drug development professionals, it provides a deep dive into the causality of metabolic diversion and outlines a self-validating experimental framework for assessing microsomal stability.
Mechanistic Causality: The 2-Chlorophenyl Thienopyridine Paradox
From a pharmacokinetic perspective, the 2-chlorophenyl thienopyridine scaffold presents a double-edged sword. Because clopidogrel is a prodrug, it requires hepatic activation to form its active thiol metabolite[2]. However, the molecule is highly vulnerable to premature degradation.
-
The Esterase Vulnerability: Upon oral administration, approximately 85% of the clopidogrel dose is rapidly hydrolyzed by human carboxylesterase 1 (CES1) in the liver[3]. This cleavage converts the critical ester group into an inactive carboxylic acid derivative (SR 26334), effectively shunting the vast majority of the drug away from its therapeutic pathway[2][4].
-
The CYP450 Bottleneck: The surviving 15% of the dose undergoes a two-step oxidative activation. The first step, primarily driven by the highly polymorphic CYP2C19 enzyme, forms a 2-oxo-clopidogrel intermediate. The second step (mediated by CYP2C19, CYP3A4, and others) opens the thiophene ring to expose the active thiol group[3]. Patients with CYP2C19 loss-of-function alleles suffer from "clopidogrel resistance" because they cannot efficiently process this remaining 15%[5].
-
Structural Optimization in Alternatives: To overcome this metabolic bottleneck, third-generation thienopyridines like prasugrel replaced the 2-chlorophenyl group with a 2-fluorophenyl group and utilized an acetate prodrug strategy[5][6]. This reroutes the first metabolic step to intestinal hCE2 and relies on CYP3A4/2B6 for final activation, bypassing the CES1 degradation shunt and the CYP2C19 bottleneck entirely[2][3]. Alternatively, non-thienopyridines like ticagrelor abandon the scaffold altogether, functioning as direct, reversible inhibitors without the need for metabolic activation[2].
Metabolic activation and degradation pathways of Clopidogrel, a 2-chlorophenyl thienopyridine.
Comparative Pharmacokinetic & Stability Data
The table below summarizes the quantitative and qualitative metabolic differences between the classic 2-chlorophenyl pyridine derivative (clopidogrel) and its clinical alternatives.
| Parameter | Clopidogrel | Prasugrel | Ticagrelor |
| Scaffold Type | 2-Chlorophenyl thienopyridine | 2-Fluorophenyl thienopyridine | Cyclopentyl-triazolo-pyrimidine |
| Prodrug Status | Yes (Requires 2-step activation) | Yes (Requires 2-step activation) | No (Directly active) |
| Primary Metabolism | CES1 (85% inactive shunt) CYP2C19/3A4 (15% active) | hCE2 (Step 1 activation) CYP3A4/2B6 (Step 2 activation) | CYP3A4 (Forms an equally active metabolite) |
| Active Metabolite Half-Life | ~30 minutes | 30–60 minutes | 7–9 hours (Parent & Metabolite) |
| CYP2C19 Dependence | High (Prone to clinical resistance) | Low (Bypasses CYP2C19) | None |
| Receptor Binding | Irreversible | Irreversible | Reversible |
Self-Validating Experimental Protocol: HLM Metabolic Stability Assay
When evaluating the metabolic stability of 2-chlorophenyl pyridine derivatives, standard Human Liver Microsome (HLM) assays that solely supply NADPH are insufficient. Because these compounds are highly susceptible to esterase cleavage, the assay must be explicitly designed to decouple CYP-mediated oxidation from CES1-mediated hydrolysis.
Causality Behind the Design: By running parallel incubations—one with NADPH (capturing both CYP and CES1 activity) and one without NADPH (capturing only CES1 activity)—we can quantify the exact fraction of the drug lost to inactive carboxylic acid shunting versus oxidative activation. To ensure the system is self-validating, we include Verapamil as a positive control for CYP activity, Enalapril as a positive control for esterase activity, and heat-inactivated microsomes to establish a baseline for non-enzymatic chemical degradation.
Self-validating in vitro microsomal stability assay workflow for thienopyridine derivatives.
Step-by-Step Methodology:
-
Preparation of Incubation Matrix: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Thaw pooled Human Liver Microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in the buffer.
-
Compound Spiking: Spike the 2-chlorophenyl pyridine test compound (e.g., clopidogrel), and the positive controls (Verapamil and Enalapril) into separate HLM aliquots to achieve a final concentration of 1 µM. Ensure the final organic solvent concentration (e.g., DMSO) does not exceed 0.1% (v/v) to prevent enzyme inhibition.
-
Pre-Incubation: Pre-incubate the mixtures in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.
-
Reaction Initiation (The Decoupling Step):
-
Group A (Total Metabolism): Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Group B (Esterase-Only Metabolism): Initiate the reaction by adding an equivalent volume of plain phosphate buffer instead of NADPH.
-
-
Time-Course Sampling & Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixtures. Immediately quench the enzymatic reaction by transferring the aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (e.g., Tolbutamide).
-
Protein Precipitation & LC-MS/MS Analysis: Vortex the quenched samples for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to LC vials. Analyze via LC-MS/MS to quantify the depletion of the parent compound and the formation of the inactive carboxylic acid metabolite. Calculate the intrinsic clearance ( CLint ) and in vitro half-life ( t1/2 ) for both the CYP-dependent and CES-dependent pathways.
Sources
- 1. P2Y Receptors in the Mammalian Nervous System: Pharmacology, Ligands and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine diphosphate receptor inhibitor - Wikipedia [en.wikipedia.org]
- 3. Current and Novel Antiplatelet Therapies for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mackenziepharma.ca [mackenziepharma.ca]
- 5. tandfonline.com [tandfonline.com]
- 6. medpagetoday.com [medpagetoday.com]
Safety Operating Guide
Comprehensive Safety and Operational Guide: Handling 5-(2-Chlorophenyl)picolinic Acid
Target Audience: Researchers, Scientists, and Drug Development Professionals Compound: 5-(2-Chlorophenyl)picolinic acid (CAS: 1221403-88-8)
Introduction and Chemical Context
As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic system. 5-(2-Chlorophenyl)picolinic acid is a highly valuable halogenated picolinic acid derivative, frequently utilized as a synthetic intermediate in drug discovery for constructing complex active pharmaceutical ingredients (APIs)[1]. The picolinic acid core provides a rigid, planar scaffold that is highly reactive in cross-coupling and amide bond formations[2].
However, the structural features that make it synthetically useful—the electron-withdrawing carboxylic acid and the ortho-chlorophenyl moiety—also dictate its physicochemical hazards. Understanding the causality behind these hazards ensures a self-validating system of laboratory safety, allowing you to handle this building block with absolute confidence.
Hazard Identification and Mechanistic Causality
Before selecting Personal Protective Equipment (PPE) or designing an experimental workflow, we must analyze the specific Global Harmonized System (GHS) classifications associated with this compound[3].
Table 1: Hazard Profile and Mechanistic Causality
| GHS Code | Hazard Description | Mechanistic Causality & Operational Risk |
| H302 | Harmful if swallowed | The compound's lipophilicity allows for gastrointestinal absorption. Accidental ingestion via contaminated gloves poses systemic toxicity risks. |
| H315 | Causes skin irritation | The acidic nature of the carboxylic acid group can disrupt the stratum corneum, leading to localized epidermal inflammation upon prolonged contact. |
| H319 | Causes serious eye irritation | Fine crystalline dust can dissolve in ocular fluid, causing a localized pH drop and severe irritation to the corneal epithelium. |
| H335 | May cause respiratory irritation | As a dry powder, aerosolized micro-particles can deposit in the upper respiratory tract. The acidic functional group irritates mucous membranes. |
Personal Protective Equipment (PPE) Specifications
Selecting the right PPE is a dynamic process dependent on both the physical state of the chemical and the solvent system used in your workflow.
Table 2: PPE Specifications and Operational Rationale
| PPE Category | Specification | Operational Rationale |
| Hand Protection | Double-gloving: Nitrile (inner) + Butyl Rubber (outer) | Nitrile protects against the dry powder. However, this compound is typically dissolved in polar aprotic solvents (DMF, DMSO) for reactions. DMF rapidly permeates nitrile; butyl rubber provides superior chemical resistance during solution handling. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1) | Standard safety glasses leave the orbital area vulnerable to airborne dust (H319). Goggles provide a hermetic seal against both powder aerosolization and solvent splashes. |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned | Prevents particulate accumulation on street clothes. FR material is required because subsequent reactions often involve flammable solvents or pyrophoric coupling catalysts. |
| Respiratory | N95/P100 Particulate Respirator | While all handling must occur in a fume hood, a respirator serves as a secondary fail-safe against H335 hazards during bulk transfers or accidental spill cleanups. |
Operational Plan: Safe Handling and Experimental Workflow
The following step-by-step methodology outlines the safe preparation of a standard amide coupling reaction using 5-(2-Chlorophenyl)picolinic acid. This protocol is designed to minimize exposure while maximizing synthetic yield.
Step-by-Step Methodology: Amide Coupling Setup
Step 1: Environmental Preparation
-
Ensure the fume hood face velocity is calibrated between 80–100 feet per minute (fpm).
-
Clear the workspace of incompatible materials (strong oxidizers, strong bases).
-
Line the balance area with an anti-static weighing mat.
Step 2: Weighing and Transfer
-
Don primary PPE (Nitrile gloves, goggles, lab coat).
-
Using a static-free spatula, carefully weigh the required mass of 5-(2-Chlorophenyl)picolinic acid into a pre-tared, dry glass vial.
-
Causality Check: Static electricity can cause the fine powder to repel and become airborne, increasing the risk of H335 exposure. Using an ionizer or anti-static tools neutralizes this risk.
Step 3: Solution Preparation
-
Don secondary outer gloves (Butyl rubber) before handling polar aprotic solvents.
-
Add the anhydrous solvent (e.g., DMF) to the vial inside the fume hood.
-
Add the coupling reagent (e.g., HATU) and the target amine.
-
Add the organic base (e.g., DIPEA) dropwise.
-
Causality Check: The base deprotonates the picolinic acid, forming a carboxylate that reacts with HATU to form an active ester, which is subsequently intercepted by the amine to form the desired amide bond.
Step 4: Reaction Monitoring and Quenching
-
Stir at room temperature under an inert atmosphere (Argon) to prevent moisture degradation of the highly reactive active ester intermediate.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate ( NaHCO3 ). This neutralizes excess acid and base, preparing the mixture for safe organic extraction.
Workflow Visualization
Figure 1: Safe handling and experimental workflow for 5-(2-Chlorophenyl)picolinic acid.
Disposal and Decontamination Plan
Proper disposal is critical due to the halogenated nature of the compound's chlorophenyl ring.
-
Solid Waste: Any empty vials, contaminated spatulas, or weighing paper must be disposed of in a designated solid hazardous waste container.
-
Liquid Waste: Reaction mixtures containing 5-(2-Chlorophenyl)picolinic acid and chlorinated extraction solvents (e.g., Dichloromethane) MUST be routed exclusively to the Halogenated Organic Waste stream. Mixing halogenated waste with non-halogenated waste can cause dangerous exothermic reactions or complicate facility incineration processes.
-
Decontamination: Wipe down the fume hood surface and analytical balance with a solvent that effectively dissolves the compound (e.g., isopropanol on a disposable wipe), followed by a mild soap and water wash. Dispose of the wipes in the solid hazardous waste bin.
References
- Title: 65219-37-6 | 5-(2-Chlorophenyl)picolinaldehyde | BLD Pharm (Contains hazard data for CAS 1221403-88-8)
- Title: 6-Chloropicolinic Acid | High-Purity Reagent | RUO Source: Benchchem URL
- Title: 5-(3-Hydroxyphenyl)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



